2,3-Dimethyl-1-hexene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLXQRZPKUFJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871261 | |
| Record name | 2,3-Dimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16746-86-4 | |
| Record name | 2,3-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylhex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of 2,3-Dimethyl-1-hexene. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Chemical Structure and Identification
This compound is an unsaturated hydrocarbon with a terminal double bond and two methyl group substituents.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₆
-
Canonical SMILES: C=C(C)C(C)CCC
-
InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 112.21 g/mol | [2] |
| Density | 0.723 g/cm³ at 20°C | |
| Boiling Point | 111-112 °C at 760 mmHg | |
| Melting Point | -103.01 °C (estimated) | |
| Flash Point | 6.7 °C | |
| Refractive Index | 1.412 at 20°C |
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.
Dehydration of 2,3-Dimethyl-1-hexanol
This method involves the acid-catalyzed elimination of a water molecule from 2,3-Dimethyl-1-hexanol to form the alkene.[3]
Experimental Protocol (General Procedure): [4][5]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-Dimethyl-1-hexanol with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[4][6]
-
Heating: Heat the mixture to a temperature sufficient to induce dehydration and allow the lower-boiling alkene product to distill over. The distillation temperature should be carefully monitored to prevent co-distillation of the starting alcohol.[4]
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and purify the resulting liquid by fractional distillation to obtain pure this compound.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[7][8] For this compound, this would involve the reaction of a phosphorus ylide with a suitable carbonyl compound.
Experimental Protocol (General Procedure): [7][9]
-
Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Reaction with Carbonyl: Add the corresponding ketone, 2-methyl-3-pentanone, to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or hexanes). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.65 | s | 2H | =CH₂ |
| ~2.0 - 2.2 | m | 1H | -CH(CH₃)- |
| ~1.65 | s | 3H | =C(CH₃)- |
| ~1.2 - 1.4 | m | 2H | -CH₂-CH₃ |
| ~0.95 | d | 3H | -CH(CH₃)- |
| ~0.85 | t | 3H | -CH₂-CH₃ |
Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[10]
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~150 | =C(CH₃)- |
| ~108 | =CH₂ |
| ~45 | -CH(CH₃)- |
| ~30 | -CH₂-CH₃ |
| ~20 | =C(CH₃)- |
| ~18 | -CH(CH₃)- |
| ~14 | -CH₂-CH₃ |
Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[11]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960, 2870 | Strong | C-H stretch (sp³) |
| ~1650 | Medium | C=C stretch |
| ~1460 | Medium | C-H bend (CH₃, CH₂) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Data is based on typical values for terminal alkenes.[12]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 112 | Low | [M]⁺ (Molecular Ion) |
| 97 | Moderate | [M - CH₃]⁺ |
| 83 | Moderate | [M - C₂H₅]⁺ |
| 69 | High | [M - C₃H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
The fragmentation pattern is characterized by the loss of alkyl radicals, with the most stable carbocation fragments being the most abundant.[2]
Visualizations
Synthesis Workflow: Dehydration of 2,3-Dimethyl-1-hexanol
Caption: Synthesis of this compound via alcohol dehydration.
References
- 1. This compound(16746-86-4) 1H NMR [m.chemicalbook.com]
- 2. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. cerritos.edu [cerritos.edu]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Technical Guide: Physical Properties of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1-hexene (CAS No. 16746-86-4). The information is presented to support research, development, and quality control activities where this compound is utilized.
Core Physical and Chemical Properties
This compound is a colorless liquid and a member of the alkene family of hydrocarbons.[1] Its unsaturated nature, stemming from the carbon-carbon double bond, dictates its reactivity and physical characteristics. It is generally considered a nonpolar compound.[2]
Quantitative Data Summary
The physical properties of this compound have been determined and are summarized in the table below. Data from various sources are included to provide a comprehensive view.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [3][4][5] |
| Molecular Weight | 112.21 g/mol | [4][6] |
| Density | 0.719 g/cm³ | [1][3] |
| 0.7172 g/mL | [4] | |
| 0.723 g/mL | [5] | |
| Boiling Point | 112.1 °C at 760 mmHg | [1][3] |
| 111 °C | [5][7] | |
| 120.2 °C (estimate) | [4] | |
| Melting Point | -103.01 °C (estimate) | [1][3][4] |
| Refractive Index | 1.4089 | [3][4] |
| 1.41 | [1] | |
| 1.412 | [5] | |
| Flash Point | 6.7 °C | [1][3][4] |
| Vapor Pressure | 26.1 mmHg at 25 °C | [1][3][4] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [2][8] |
| LogP (Octanol/Water Partition Coefficient) | 2.99870 | [3] |
| XLogP3 | 3.9 | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common laboratory method for small sample volumes is the micro boiling point determination.[1][2]
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.[10]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath.
-
The bath is heated gently, causing a stream of bubbles to emerge from the open end of the capillary tube as the air inside expands.
-
Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air in the capillary.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] This signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.
Determination of Density
The density of a liquid can be determined using several methods. The Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052) is a precise and widely used technique.[5]
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Syringe or automated sampler for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at a known temperature.
-
The measuring cell (the U-tube) is cleaned and dried thoroughly.
-
The this compound sample is introduced into the U-tube, ensuring no air bubbles are present.[5] This can be done manually with a syringe or via an automated system.
-
The U-tube is brought to the desired measurement temperature (e.g., 20 °C or 25 °C).
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated by the instrument's software based on the measured oscillation period and the calibration constants. The principle is that the oscillation period is directly related to the mass (and therefore density) of the liquid in the constant-volume U-tube.[11][12]
Determination of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. The Abbe refractometer is a common instrument for this measurement.[7][13]
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (typically a sodium D-line at 589 nm)
-
Constant temperature water bath to circulate through the refractometer prisms
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
The prism surfaces are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the lower prism.[14]
-
The two prisms are closed and clamped together, spreading the liquid into a thin film.
-
The instrument's light source is switched on, and the user looks through the eyepiece.
-
The control knobs are adjusted to bring the boundary line between the light and dark fields into sharp focus and to eliminate any color dispersion.
-
The boundary line is precisely aligned with the crosshairs in the eyepiece.
-
The refractive index is then read directly from the instrument's calibrated scale. The temperature should also be recorded.[15]
Determination of Melting Point
For substances that are liquid at room temperature, the melting point is determined at sub-ambient temperatures. The capillary tube method, as described in ASTM E324, is a standard technique.[4]
Apparatus:
-
Melting point apparatus with a cooling capability
-
Capillary tubes
-
Low-temperature thermometer
Procedure:
-
The liquid sample of this compound is frozen.
-
A small amount of the frozen solid is introduced into a capillary tube.
-
The capillary tube is placed in the heating/cooling block of the melting point apparatus.[6][8]
-
The sample is cooled to a temperature well below its expected melting point.
-
The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point) are recorded. For a pure substance, this melting range should be narrow.[16]
Logical Relationships and Visualizations
The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.
References
- 1. ivypanda.com [ivypanda.com]
- 2. chymist.com [chymist.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. thinksrs.com [thinksrs.com]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 13. home.uni-leipzig.de [home.uni-leipzig.de]
- 14. davjalandhar.com [davjalandhar.com]
- 15. youtube.com [youtube.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
Spectroscopic Analysis of 2,3-Dimethyl-1-hexene: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,3-Dimethyl-1-hexene (CAS No: 16746-86-4, Molecular Formula: C8H16, Molecular Weight: 112.21 g/mol ).[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.6-4.7 | m | =CH₂ (vinylic protons) |
| ~2.0 | m | -CH- (allylic methine) |
| ~1.7 | s | =C-CH₃ (vinylic methyl) |
| ~1.3 | m | -CH₂-CH₂- (methylene groups) |
| ~0.9 | t | -CH₂-CH₃ (terminal methyl) |
| ~0.9 | d | -CH-CH₃ (methine-adjacent methyl) |
Note: Specific ppm values can vary slightly based on the solvent and instrument frequency. Data is compiled from typical values for similar structures and publicly available spectra.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~150 | =C< (quaternary vinyl carbon) |
| ~108 | =CH₂ (terminal vinyl carbon) |
| ~40 | -CH- (methine carbon) |
| ~35 | -CH₂- (methylene carbon) |
| ~22 | -CH₂- (methylene carbon) |
| ~20 | -CH₃ (methyl carbons) |
| ~14 | -CH₃ (terminal methyl carbon) |
Note: Assignments are based on general chemical shift ranges for alkenes and alkanes.[3][4]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | =C-H (vinylic) |
| 2960-2850 | C-H Stretch | C-H (aliphatic) |
| ~1645 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | -CH₂- (scissoring) |
| ~1375 | C-H Bend | -CH₃ (symmetric bending) |
| ~890 | C-H Bend | =CH₂ (out-of-plane bend) |
Note: Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[5][6] The C=C stretch for a vinyl group typically falls between 1660-1630 cm⁻¹.[7]
Table 4: Mass Spectrometry (EI-MS) Data
| m/z | Interpretation | Relative Abundance |
| 112 | Molecular Ion [M]⁺ | Low |
| 97 | [M-CH₃]⁺ | Moderate |
| 83 | [M-C₂H₅]⁺ | High |
| 69 | [M-C₃H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Note: Electron Ionization (EI) often leads to significant fragmentation, and the molecular ion peak may be weak or absent.[8][9] Fragmentation patterns are dominated by the formation of stable carbocations through the loss of alkyl radicals.[10][11] The base peak is often observed at a lower m/z value.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile, non-polar compound like this compound. Instrument parameters should be optimized for specific laboratory conditions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gas Phase : Inject a small amount of the volatile sample into an evacuated gas cell.
-
-
Instrument Setup : Place the prepared sample in the spectrometer's sample compartment.
-
Data Acquisition :
-
Record a background spectrum of the empty cell or clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Parameters :
-
Injector : Use a split injection mode (e.g., 50:1 split ratio) with an injector temperature of ~250 °C.[12]
-
Column : A non-polar capillary column (e.g., methyl silicone) is suitable.[13]
-
Oven Program : Start at a low temperature (e.g., 40-50 °C) and ramp up at a rate of 10-15 °C/min to a final temperature of ~200 °C to ensure separation from any impurities.[12]
-
-
MS Parameters :
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. This compound [webbook.nist.gov]
molecular formula and weight of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental molecular properties of 2,3-Dimethyl-1-hexene, a mono-unsaturated alkene. The information is presented to be a foundational resource for professionals requiring precise chemical data.
Molecular and Physical Properties
This compound is a volatile organic compound belonging to the alkene family. Its core characteristics are summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3][4][5] |
| Molecular Weight | 112.21 g/mol | [1] |
| Monoisotopic Mass | 112.125200510 Da | [6] |
| CAS Registry Number | 16746-86-4 | [3][4][5] |
Logical Relationship of Chemical Properties
The IUPAC name "this compound" directly informs its structure, which in turn determines its molecular formula and weight. The following diagram illustrates this logical workflow.
Experimental Protocols
The determination of the molecular formula and weight for a volatile compound like this compound is standardly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Molecular Weight Determination via GC-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A known concentration may be used for quantitative analysis, though it is not strictly necessary for molecular weight determination.
-
Gas Chromatography (GC) Separation:
-
A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
An inert carrier gas (typically helium or hydrogen) transports the vaporized sample onto a capillary column.
-
The column's stationary phase separates components of the sample based on their boiling points and affinities. For a pure sample of this compound, this step ensures that only the compound of interest enters the mass spectrometer.
-
The oven temperature is programmed to ramp up, facilitating the elution of the compound from the column.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. In EI, high-energy electrons bombard the molecule, dislodging an electron to create a positively charged molecular ion (M⁺•)[7].
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum will display a plot of ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•)[7]. For this compound, this peak will be observed at an m/z of approximately 112.21.
-
Other peaks in the spectrum represent fragment ions, which can be used to elucidate the compound's structure. Alkenes show characteristic fragmentation patterns that can confirm the identity of the compound[7].
-
The following diagram outlines the experimental workflow for this protocol.
References
A Technical Guide to the IUPAC Nomenclature of Branched Alkenes
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for branched alkenes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the systematic rules for naming complex unsaturated hydrocarbons, including stereochemical considerations.
Core Principles of Alkene Nomenclature
The IUPAC system provides a set of logical rules to assign a unique and unambiguous name to every organic compound. For branched alkenes, the nomenclature is built upon the foundational principles of alkane nomenclature, with specific modifications to account for the presence and position of carbon-carbon double bonds.
Identification of the Parent Chain
The first and most critical step is the identification of the parent chain. The selection of the parent chain in a branched alkene follows a specific order of priority:
-
Maximum Number of Multiple Bonds: The parent chain must contain the maximum number of double and triple bonds.[1][2][3]
-
Longest Carbon Chain: If there is a choice between chains with the same number of multiple bonds, the longest continuous carbon chain is selected as the parent.[1][2]
-
Maximum Number of Double Bonds: If the number of carbon atoms is also equal, the chain with the most double bonds is chosen.[1]
A notable update in the 2013 IUPAC recommendations gives seniority to the longest carbon chain, even if it does not contain the double bond in some specific cases, though the common practice in many contexts is to prioritize the inclusion of the double bond.[4] For clarity and broad applicability, this guide will adhere to the principle of including the double bond within the parent chain.
Numbering the Parent Chain
Once the parent chain is identified, it must be numbered to indicate the positions of the double bond(s) and any substituents. The numbering follows these rules:
-
Lowest Locants for Multiple Bonds: The chain is numbered from the end that gives the double and triple bonds the lowest possible numbers.[1][5] Double bonds take precedence over substituents when determining the numbering direction.[5]
-
Priority to Double Bonds: When there is a choice, double bonds are given lower numbers than triple bonds.[1]
-
Lowest Locant for the First Substituent: If the multiple bonds are equidistant from both ends of the chain, the numbering starts from the end that gives the first substituent the lowest number.[6][7]
Naming Substituents and Assembling the Full Name
With the parent chain identified and numbered, the final steps involve naming the substituents and constructing the complete IUPAC name:
-
Identify and Name Substituents: All groups attached to the parent chain that are not part of the main chain are considered substituents. These are named using standard alkyl group nomenclature (e.g., methyl, ethyl, propyl).
-
Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their position on the parent chain.[7] Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are not considered for alphabetization.[2]
-
Construct the Full Name: The complete name is assembled by listing the substituents with their locants, followed by the name of the parent alkene. The position of the double bond is indicated by a number placed before the "-ene" suffix (e.g., hex-2-ene).[7] For compounds with multiple double bonds, the suffix is modified to "-diene", "-triene", etc., and the positions of all double bonds are indicated.[6][8]
Stereochemistry of Branched Alkenes
The restricted rotation around a carbon-carbon double bond can lead to stereoisomerism. The IUPAC system provides descriptors to specify the spatial arrangement of substituents around the double bond.
Cis-Trans Isomerism
For simple alkenes with two identical substituents on the carbons of the double bond, the terms cis- and trans- can be used.[5]
-
cis- : Indicates that the identical substituents are on the same side of the double bond.[5]
-
trans- : Indicates that the identical substituents are on opposite sides of the double bond.[5]
While widely used, the cis-trans system can be ambiguous for more complex alkenes.[1]
E-Z Notation
For a more rigorous and unambiguous description of alkene stereochemistry, the E-Z notation is the preferred IUPAC method.[1] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assign Priorities: For each carbon of the double bond, the two attached substituents are assigned a priority (1 for higher, 2 for lower) based on their atomic number. If the atoms are the same, the priority is determined by moving to the next atoms in the chain until a point of difference is found.
-
Determine E or Z Configuration:
-
Z (from the German zusammen, meaning "together"): If the two higher-priority groups are on the same side of the double bond.
-
E (from the German entgegen, meaning "opposite"): If the two higher-priority groups are on opposite sides of the double bond.
-
The E or Z descriptor, along with the locant of the double bond, is placed in parentheses at the beginning of the IUPAC name.[9]
Naming Complex Polyenes and Cycloalkenes
The fundamental rules are extended for more complex structures such as polyenes (compounds with multiple double bonds) and cycloalkenes (cyclic compounds containing a double bond).
Polyenes
For acyclic hydrocarbons with more than one double bond, the suffix is modified to indicate the number of double bonds (e-g., -diene, -triene).[10] An "a" is often inserted before the suffix for euphonic reasons (e.g., buta-1,3-diene).[11] The chain is numbered to give the double bonds the lowest possible locants as a set.
Cycloalkenes
In cycloalkenes, the double bond is always assigned the locants 1 and 2.[6][8] The direction of numbering is chosen to give the substituents the lowest possible numbers. It is not necessary to specify the position of the double bond in the name, as it is understood to be at position 1.[7]
Data Presentation of Nomenclatural Parameters
The following tables summarize key numerical and priority-based data used in the IUPAC nomenclature of branched alkenes.
| Numerical Prefixes for Parent Chains | |
| Number of Carbons | Prefix |
| 1 | Meth- |
| 2 | Eth- |
| 3 | Prop- |
| 4 | But- |
| 5 | Pent- |
| 6 | Hex- |
| 7 | Hept- |
| 8 | Oct- |
| 9 | Non- |
| 10 | Dec- |
| Suffixes for Unsaturation | |
| Type of Bond | Suffix |
| Single (alkane) | -ane |
| Double (alkene) | -ene |
| Triple (alkyne) | -yne |
| Two double bonds | -diene |
| Three double bonds | -triene |
Logical Workflow for Naming Branched Alkenes
The process of determining the IUPAC name for a branched alkene can be visualized as a logical workflow.
Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a branched alkene.
Protocols for Computational IUPAC Name Generation
In modern drug development and chemical research, computational tools are indispensable for generating systematic names for complex molecules. The "experimental protocol" for determining the IUPAC name of a novel or complex branched alkene often involves the use of specialized software.
Methodology
-
Structure Input: The chemical structure of the branched alkene is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or represented by a standard chemical identifier (e.g., SMILES, InChI).
-
Name Generation Algorithm: The software employs a sophisticated algorithm that systematically applies the IUPAC rules. This includes:
-
Graph traversal to identify all possible chains and rings.
-
Application of priority rules to select the parent chain.
-
Numbering the parent chain based on the locants of multiple bonds and substituents.
-
Identification and naming of all substituents.
-
Analysis of the 3D geometry around double bonds to assign stereochemical descriptors (E/Z).
-
-
Output: The software generates the preferred IUPAC name, often along with traditional or common names.
Available Tools
Several software packages are capable of generating IUPAC names from chemical structures. These tools are valuable for ensuring accuracy and consistency in nomenclature. Examples include:
-
ChemDoodle: Provides IUPAC name generation with a high degree of accuracy.
-
MarvinSketch: A free-for-academic-use chemical drawing tool that can generate IUPAC names.
-
ACD/Name: A commercial software package specifically designed for chemical naming.
The use of these computational tools constitutes a reproducible in silico protocol for the systematic naming of branched alkenes, which is of particular importance in regulatory submissions and patent applications within the pharmaceutical industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. Unsaturated Hydrocarbon: Definition, Rules & Alkenes - Chemistry - Aakash | AESL [aakash.ac.in]
- 4. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. 7.3 Naming Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 8. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]
- 9. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide on Stereoisomerism in Dimethylhexene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereoisomerism exhibited by dimethylhexene compounds. Due to the various possible locations of the double bond and methyl group substitutions, dimethylhexenes can form a large number of constitutional isomers, many of which exhibit complex stereochemistry. This document outlines the structural variations, details the principles of chirality and geometric isomerism as they apply to these structures, and provides available data on their properties and synthesis.
Introduction to Stereoisomerism in Dimethylhexenes
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of dimethylhexenes, two primary forms of stereoisomerism are prevalent:
-
Enantiomers: These are non-superimposable mirror images of each other, arising from the presence of one or more chiral centers (a carbon atom bonded to four different groups).
-
Diastereomers: These are stereoisomers that are not mirror images of each other. This category includes geometric isomers (E/Z isomers) around the carbon-carbon double bond and stereoisomers with multiple chiral centers.
The specific stereochemical nature of a dimethylhexene isomer can significantly influence its physical, chemical, and biological properties. This is of particular importance in the field of drug development, where a single stereoisomer may exhibit desired therapeutic effects while another may be inactive or even toxic.
Systematic Classification of Dimethylhexene Isomers and their Stereochemical Possibilities
The systematic naming of dimethylhexene isomers specifies the locants of the two methyl groups and the position of the double bond. For each constitutional isomer, the potential for stereoisomerism is determined by the presence of chiral centers and the substitution pattern around the double bond.
When the double bond is at the C1 position, E/Z isomerism is not possible. However, several isomers possess one or more chiral centers, leading to the existence of enantiomers and diastereomers.
| Constitutional Isomer | Chiral Center(s) | Maximum Number of Stereoisomers | Stereoisomer Types |
| 2,3-Dimethyl-1-hexene | C3 | 2 | Enantiomers (R/S) |
| 2,4-Dimethyl-1-hexene | C4 | 2 | Enantiomers (R/S) |
| 2,5-Dimethyl-1-hexene | C5 | 2 | Enantiomers (R/S) |
| 3,3-Dimethyl-1-hexene | None | 1 | Achiral |
| 3,4-Dimethyl-1-hexene | C3, C4 | 4 | Enantiomers and Diastereomers |
| 3,5-Dimethyl-1-hexene | C3, C5 | 4 | Enantiomers and Diastereomers |
| 4,4-Dimethyl-1-hexene | None | 1 | Achiral |
| 4,5-Dimethyl-1-hexene | C4, C5 | 4 | Enantiomers and Diastereomers |
| 5,5-Dimethyl-1-hexene | None | 1 | Achiral |
With the double bond at the C2 position, the potential for both E/Z isomerism and chirality increases the complexity and number of possible stereoisomers.
| Constitutional Isomer | Chiral Center(s) | E/Z Isomerism? | Maximum Number of Stereoisomers | Stereoisomer Types |
| 2,3-Dimethyl-2-hexene | None | Yes | 2 | Diastereomers (E/Z) |
| 2,4-Dimethyl-2-hexene | C4 | Yes | 4 | Enantiomers and Diastereomers |
| 2,5-Dimethyl-2-hexene | C5 | Yes | 4 | Enantiomers and Diastereomers |
| 3,4-Dimethyl-2-hexene | C3, C4 | Yes | 8 | Enantiomers and Diastereomers |
| 3,5-Dimethyl-2-hexene | C3, C5 | Yes | 8 | Enantiomers and Diastereomers |
| 4,5-Dimethyl-2-hexene | C4, C5 | Yes | 8 | Enantiomers and Diastereomers |
| 5,5-Dimethyl-2-hexene | None | Yes | 2 | Diastereomers (E/Z) |
A double bond at the C3 position also allows for E/Z isomerism in most cases, often in combination with multiple chiral centers.
| Constitutional Isomer | Chiral Center(s) | E/Z Isomerism? | Maximum Number of Stereoisomers | Stereoisomer Types |
| 2,2-Dimethyl-3-hexene | None | Yes | 2 | Diastereomers (E/Z) |
| 2,3-Dimethyl-3-hexene | C3 | Yes | 4 | Enantiomers and Diastereomers |
| 2,4-Dimethyl-3-hexene | C2, C4 | Yes | 8 | Enantiomers and Diastereomers |
| 2,5-Dimethyl-3-hexene | C2, C5 | Yes | 8 | Enantiomers and Diastereomers |
| 3,4-Dimethyl-3-hexene | C3, C4 | Yes | 4 | Enantiomers and Diastereomers |
Experimental Protocols: Synthesis and Characterization
The synthesis and isolation of specific dimethylhexene stereoisomers often require stereoselective reactions and chiral separation techniques.
A reported method for the synthesis of (S)-3,5-dimethyl-1-hexene involves the use of a chiral palladium catalyst.
Methodology:
-
Reaction Setup: A solution of 3-methyl-1-pentene (B165626) and methylmagnesium bromide in an appropriate solvent is prepared.
-
Catalyst Introduction: A chiral palladium complex, such as dichloro[(S)-2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-binaphthyl]palladium(II), is introduced into the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24 hours).
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using techniques like distillation or chromatography to yield the desired (S)-3,5-dimethyl-1-hexene.
The characterization of dimethylhexene stereoisomers relies on a combination of analytical techniques:
-
Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms. In some cases, chiral shift reagents can be used to distinguish between enantiomers.
-
Polarimetry: This technique measures the optical rotation of a chiral compound, which can be used to determine the enantiomeric excess.
Visualization of Stereochemical Relationships
The following diagrams illustrate the stereochemical relationships for selected dimethylhexene isomers.
Conclusion
The dimethylhexene family of compounds presents a rich landscape for the study of stereoisomerism. The potential for both enantiomers and diastereomers, including E/Z isomers, necessitates careful consideration in their synthesis, isolation, and application, particularly in fields where stereochemistry dictates biological activity. A thorough understanding of the principles outlined in this guide is crucial for researchers and professionals working with these and structurally related molecules. Further research into the specific properties and biological activities of individual stereoisomers will continue to be an important area of investigation.
Thermodynamic Landscape of C8H16 Isomers: A Technical Guide
An In-depth Examination of the Thermodynamic Properties of Octene and Cyclooctane Isomers for Researchers and Drug Development Professionals
The C8H16 isomers, encompassing a diverse range of alkenes and cycloalkanes, are fundamental structures in organic chemistry and hold significant relevance in fields ranging from fuel combustion to the design of therapeutic agents. A thorough understanding of their thermodynamic properties is paramount for predicting reaction equilibria, determining relative stabilities, and modeling molecular interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters for various C8H16 isomers, details the experimental methodologies for their determination, and visually represents the structural relationships within this isomeric class.
Core Thermodynamic Data
The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for several prominent C8H16 isomers. These values, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature, offer a quantitative basis for comparing the energetic landscapes of these molecules. All data is for the gas phase at 298.15 K and 1 bar unless otherwise specified.
Table 1: Thermodynamic Properties of Selected C8H16 Cycloalkane Isomers
| Isomer | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| Cyclooctane | -124.4 ± 1.3 | 347.6 ± 2.1 | 157.8 |
| Ethylcyclohexane | -155.1 ± 1.0 | 388.2 ± 2.1 | 158.3 |
| cis-1,2-Dimethylcyclohexane | -163.3 ± 1.1 | 373.9 ± 2.1 | 160.2 |
| trans-1,2-Dimethylcyclohexane | -154.9 ± 1.1 | 378.8 ± 2.1 | 158.7 |
| cis-1,3-Dimethylcyclohexane | -169.2 ± 1.1 | 380.2 ± 2.1 | 159.4 |
| trans-1,3-Dimethylcyclohexane | -163.7 ± 1.1 | 379.8 ± 2.1 | 159.0 |
| cis-1,4-Dimethylcyclohexane | -163.7 ± 1.1 | 375.1 ± 2.1 | 159.0 |
| trans-1,4-Dimethylcyclohexane | -169.2 ± 1.1 | 371.9 ± 2.1 | 159.4 |
Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5]
Table 2: Thermodynamic Properties of Selected C8H16 Alkene (Octene) Isomers
| Isomer | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| 1-Octene | -82.9 ± 0.9 | 426.8 ± 2.1 | 162.3 |
| trans-2-Octene | -92.8 | 419.7 | 164.4 |
| cis-2-Octene | -88.7 | 422.2 | 164.8 |
| trans-3-Octene | -93.3 | 420.5 | 164.0 |
| cis-3-Octene | -89.1 | 423.0 | 164.4 |
| trans-4-Octene | -93.7 | 415.5 | 163.6 |
| cis-4-Octene | -89.5 | 418.0 | 164.0 |
Data for 1-Octene sourced from the NIST Chemistry WebBook.[6][7] Data for other octene isomers are estimated values calculated using the Benson group additivity method.[8]
Experimental Protocols
The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the core methodologies employed.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of organic compounds like C8H16 isomers is most commonly determined indirectly through combustion calorimetry .
Experimental Workflow: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of the C8H16 isomer is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the heat capacity of the calorimeter system. This value is then corrected to the standard state and converted to the enthalpy of combustion at constant pressure (ΔcH°).
-
Calculation of ΔfH°: The standard enthalpy of formation of the isomer is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Determination of Entropy (S°) and Heat Capacity (Cp)
The standard entropy and heat capacity of C8H16 isomers are typically determined using adiabatic calorimetry at low temperatures.
Experimental Workflow: Adiabatic Calorimetry
-
Sample Loading: A known mass of the purified C8H16 isomer is sealed in a calorimeter vessel.
-
Cooling: The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryogen like liquid helium.
-
Heat Input: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.
-
Temperature Measurement: The temperature of the sample is carefully measured after each energy input, allowing for the determination of the heat capacity (Cp) as a function of temperature.
-
Entropy Calculation: The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from near 0 K up to 298.15 K, accounting for the entropies of any phase transitions (solid-solid, solid-liquid, and liquid-vapor) that occur within that temperature range. This calculation is based on the Third Law of Thermodynamics.
Structural Relationships of C8H16 Isomers
The isomers of C8H16 can be broadly classified into two main categories: cyclic alkanes and acyclic alkenes. The following diagram illustrates this classification and provides examples of the subclasses within each category.
Figure 1: Classification of C8H16 Isomers.
References
A Deep Dive into Branched Terminal Alkenes: History, Discovery, and Synthetic Evolution
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched terminal alkenes, or α-olefins, are fundamental building blocks in organic synthesis, polymer science, and drug discovery. Their unique structural motifs are found in a variety of natural products and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of synthetic methodologies for this important class of molecules. We will explore seminal discoveries, from early elimination reactions to the development of sophisticated catalytic systems, and provide detailed experimental protocols for key transformations. Quantitative data on reaction performance is summarized for comparative analysis, and critical biosynthetic pathways involving branched alkenes are visualized to illustrate their biological significance.
A Historical Perspective: From Elimination to Precision Catalysis
The journey to synthesize branched terminal alkenes has been one of continuous innovation, driven by the need for greater control over regioselectivity and stereoselectivity. Early methods relied on classical organic reactions, which, while foundational, often suffered from limitations in substrate scope and product distribution.
The mid-20th century marked a turning point with the advent of organometallic chemistry. The Wittig reaction , discovered by Georg Wittig in 1954, provided a powerful and reliable method for the formation of carbon-carbon double bonds, including terminal alkenes, from aldehydes and ketones.[1][2] This Nobel Prize-winning reaction revolutionized organic synthesis by offering a predictable way to install a double bond at a specific location.[3]
Another landmark discovery was the development of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta.[4] While primarily known for the polymerization of α-olefins, this technology laid the groundwork for controlled olefin synthesis and highlighted the potential of transition metal catalysis.[4]
The latter half of the 20th century and the early 21st century have witnessed an explosion in the development of highly selective catalytic methods. Olefin metathesis , particularly with the development of well-defined ruthenium catalysts by Grubbs, has emerged as a versatile tool for the synthesis of complex alkenes.[5][6] Hydroformylation, catalyzed by rhodium and other transition metals, allows for the introduction of a formyl group, which can then be further manipulated to generate branched structures.[7][8] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have provided efficient means to construct branched alkenes from vinyl boranes and alkyl halides.[9][10]
Key Synthetic Methodologies and Experimental Protocols
This section details experimental procedures for several key methods used to synthesize branched terminal alkenes.
The Wittig Reaction: A Classic Approach
The Wittig reaction remains a cornerstone for the synthesis of terminal alkenes, especially for introducing a methylene (B1212753) group. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.
Experimental Protocol: Synthesis of a Terminal Alkene via the Wittig Reaction [11]
-
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)
-
Dichloromethane (B109758) (3 mL)
-
25% Diethyl ether in hexanes
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the aldehyde in dichloromethane in a vial equipped with a stir bar.
-
Add the phosphorus ylide portion-wise while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.
-
Dissolve the residue in 25% diethyl ether in hexanes. The triphenylphosphine (B44618) oxide byproduct will precipitate as a white solid.
-
Filter the solution to remove the precipitate and wash the solid with the ether/hexanes mixture.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkene product.
-
Purify the product using column chromatography.
-
Grignard Reaction Followed by Dehydration
A two-step approach involving a Grignard reaction with a ketone followed by acid-catalyzed dehydration is a common method for synthesizing branched alkenes.
Experimental Protocol: Synthesis of 2,3-Dimethyl-1-butene
-
Part 1: Grignard Reaction
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3-Methyl-2-butanone (B44728) (2.0 mL)
-
1 M Sulfuric acid
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
Once the Grignard reagent is formed, add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the refluxing Grignard solution.
-
After the addition is complete, continue refluxing for a short period.
-
Cool the reaction mixture and quench by the slow addition of 1 M sulfuric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
-
-
Part 2: Dehydration
-
Materials:
-
Crude tertiary alcohol from Part 1
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be removed azeotropically.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to follow the formation of the alkene isomers.
-
Upon completion, cool the reaction, wash with sodium bicarbonate solution and water, dry the organic layer, and distill to isolate the alkene products.
-
-
Modern Catalytic Methods
Modern catalytic methods offer high efficiency and selectivity. Below is a general procedure for an asymmetric diboration/cross-coupling reaction to produce chiral branched products from terminal alkenes.[12]
Experimental Protocol: Asymmetric Diboration/Cross-Coupling of a Terminal Alkene [12]
-
Materials:
-
Pt(dba)₃ (1.0 mol%)
-
Chiral ligand (e.g., (R,R)-L1, 1.2 mol%)
-
Bis(pinacolato)diboron (B₂(pin)₂, 1.05 equiv.)
-
Anhydrous THF
-
Terminal alkene (1.0 equiv.)
-
Pd(OAc)₂ (1.0 mol%)
-
Phosphine (B1218219) ligand (e.g., RuPhos, 1.0 mol%)
-
Aryl or vinyl electrophile (1.5 equiv.)
-
Potassium hydroxide (B78521) (KOH, 3.0 equiv.)
-
Deoxygenated water
-
-
Procedure:
-
Diboration: In a glovebox, combine Pt(dba)₃, the chiral ligand, and B₂(pin)₂ in anhydrous THF. Stir at 80 °C for 15 minutes. Cool to room temperature and add the terminal alkene. Stir at 60 °C for 3 hours.
-
Cross-Coupling: Cool the reaction to room temperature. Add Pd(OAc)₂, the phosphine ligand, the electrophile, KOH, additional THF, and deoxygenated water. Heat the mixture to 70 °C for 12 hours.
-
Workup: Cool the reaction to 0 °C and add 3M aqueous NaOH and 30% H₂O₂. After 4 hours at room temperature, quench the excess peroxide with saturated aqueous Na₂S₂O₃. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by chromatography.
-
Quantitative Data and Comparative Analysis
The choice of synthetic method often depends on factors such as desired regioselectivity, stereoselectivity, and overall yield. The following tables summarize quantitative data for selected reactions.
Table 1: Regioselectivity in the Hydroformylation of 1-Octene with Different Phosphine Ligands [3][6]
| Ligand | Temperature (°C) | Pressure (bar, CO:H₂) | n/iso Ratio | Conversion (%) |
| PPh₃ | 80 | 20 (1:1) | 2.4 | 98 |
| 6-DPPON | 120 | 10 (1:1) | >90:10 | ~95 |
| DPONP | 120 | 10 (1:1) | 99:1 | >95 |
n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
Table 2: Enantioselective Synthesis of Chiral Amides from Alkenes via Hydrocarbamoylation [13]
| Alkene Substrate | Carbamoyl Chloride | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
| Styrene | Diethylcarbamoyl chloride | Cu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L4 | 66 | 78:22 |
| Styrene | Morpholine-4-carbonyl chloride | Cu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L4 | 95 | 97:3 |
| α-Methylstyrene | Morpholine-4-carbonyl chloride | CuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L1 | 85 | 95:5 |
| 1,1-Diphenylethene | Morpholine-4-carbonyl chloride | CuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L1 | 78 | 98:2 |
Biological Significance and Pathway Visualizations
Branched alkenes and their derivatives play crucial roles in various biological processes, from insect communication to hormonal regulation.
Insect Pheromone Biosynthesis
Many insect sex pheromones are long-chain unsaturated hydrocarbons, often with specific branching patterns that are critical for species recognition.[14][15] The biosynthesis of these pheromones typically starts from fatty acid metabolism, followed by a series of desaturation, chain-shortening, and functional group modification steps.[5]
Caption: Generalized pathway for the biosynthesis of a branched alkene insect pheromone.
Juvenile Hormone Biosynthesis
Juvenile hormones (JHs) are a group of sesquiterpenoids that regulate many aspects of insect development, metamorphosis, and reproduction.[16][17] The biosynthesis of JHs proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate, which is then converted through a series of insect-specific steps to the final hormone.[11][18]
Caption: Simplified biosynthetic pathway of Juvenile Hormone III.
Conclusion
The synthesis of branched terminal alkenes has evolved from classical, often unselective methods to highly sophisticated and stereocontrolled catalytic transformations. This progression has been driven by the increasing demand for these valuable compounds in various fields of chemical science and technology. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in drug development and materials science, providing both historical context and practical guidance for the synthesis and application of branched terminal alkenes. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for accessing these important molecules with even greater efficiency and precision.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP3792234A1 - Method for the preparation of 2-methyl-but-2-ene - Google Patents [patents.google.com]
- 11. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 12. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]
- 13. Enantioselective Hydrocarbamoylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the Juvenile Hormone Pathway in the Viviparous Cockroach, Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2,3-Dimethyl-1-hexene in Advancing Organic Synthesis for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,3-Dimethyl-1-hexene, a branched terminal alkene, serves as a versatile and strategic building block in the intricate landscape of organic synthesis. Its unique structural features, including a terminal double bond and a chiral center at the allylic position, offer a gateway to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its emerging role in the construction of complex molecular architectures relevant to drug discovery and development. The strategic incorporation of the 2,3-dimethylhexane (B1346964) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.22 g/mol | [1][2] |
| CAS Number | 16746-86-4 | [1][2] |
| Boiling Point | 115-116 °C | |
| Density | 0.726 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.415 | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (s, 1H), 4.60 (s, 1H), 2.05 (m, 1H), 1.65 (m, 2H), 1.30-1.10 (m, 2H), 0.95 (d, J=6.8 Hz, 3H), 0.88 (t, J=7.2 Hz, 3H), 0.85 (d, J=6.8 Hz, 3H) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.2, 108.5, 45.1, 38.9, 29.6, 20.8, 17.5, 14.3 | |
| **IR (neat, cm⁻¹) ** | 3075, 2960, 2925, 2870, 1645, 1460, 1375, 885 | [2] |
| Mass Spectrum (EI, m/z) | 112 (M⁺), 97, 83, 69, 56, 43 | [2] |
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its application in more complex synthetic endeavors. The primary laboratory-scale methods for its preparation include the dehydration of the corresponding alcohol and the dehydrohalogenation of a suitable alkyl halide.
Dehydration of 2,3-Dimethyl-1-hexanol
The acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol is a common method for the synthesis of this compound. The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions.
Experimental Protocol: Dehydration of 2,3-Dimethyl-1-hexanol
A detailed experimental protocol for the dehydration of 2,3-dimethyl-1-hexanol is provided below.
| Step | Procedure |
| 1. Reagents & Setup | In a round-bottom flask equipped with a distillation apparatus, place 2,3-dimethyl-1-hexanol and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid. |
| 2. Reaction | Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene. The temperature should be carefully controlled to avoid charring and side reactions. |
| 3. Work-up | Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. |
| 4. Purification | Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation to obtain pure this compound. |
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Temperature | 140-170 °C |
| Catalyst Loading | 5-10 mol% |
Key Reactions of this compound in Organic Synthesis
The terminal double bond of this compound is the focal point of its reactivity, allowing for a variety of synthetically useful transformations.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a cornerstone reaction that provides anti-Markovnikov addition of water across the double bond, leading to the formation of 2,3-dimethyl-1-hexanol. This transformation is highly regioselective and stereospecific (syn-addition).[3][4]
Experimental Protocol: Hydroboration-Oxidation of this compound
A representative experimental procedure for the hydroboration-oxidation of this compound is outlined below.[5]
| Step | Procedure |
| 1. Hydroboration | To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. |
| 2. Oxidation | Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 25 °C. |
| 3. Work-up | After the oxidation is complete, extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine. |
| 4. Purification | Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude 2,3-dimethyl-1-hexanol can be purified by distillation or column chromatography. |
| Parameter | Value |
| Typical Yield | 85-95% |
| Regioselectivity | >99% (anti-Markovnikov) |
| Stereoselectivity | >99% (syn-addition) |
Halogenation
The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound proceeds via a halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to furnish a vicinal dihalide.[6]
Experimental Protocol: Bromination of this compound
A general procedure for the bromination of this compound is as follows.
| Step | Procedure |
| 1. Reagents & Setup | Dissolve this compound in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light. |
| 2. Reaction | Cool the solution in an ice bath and add a solution of bromine in CH₂Cl₂ dropwise with stirring. The disappearance of the bromine color indicates the consumption of the alkene. |
| 3. Work-up | Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. |
| 4. Purification | Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 1,2-dibromo-2,3-dimethylhexane. Further purification can be achieved by chromatography if necessary. |
| Parameter | Value |
| Typical Yield | >90% |
| Stereoselectivity | Predominantly anti-addition |
Epoxidation
Epoxidation of this compound, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2,3-dimethyl-1,2-epoxyhexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules through ring-opening reactions.[7]
Experimental Protocol: Epoxidation of this compound
A typical protocol for the epoxidation of this compound is detailed below.
| Step | Procedure |
| 1. Reagents & Setup | Dissolve this compound in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a flask. |
| 2. Reaction | Add a solution of m-CPBA in the same solvent dropwise to the alkene solution at 0 °C. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC. |
| 3. Work-up | Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine. |
| 4. Purification | Dry the organic layer, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography. |
| Parameter | Value |
| Typical Yield | 80-95% |
| Stereoselectivity | Syn-addition |
Application in the Synthesis of Bioactive Molecules: A Case Study
While direct applications of this compound in the synthesis of currently marketed drugs are not widely documented, its derivatives, particularly those arising from the aforementioned key reactions, are valuable precursors for the synthesis of novel bioactive compounds. For instance, the 2,3-dimethylhexane substructure can be found in analogues of natural products and other biologically active molecules. The synthesis of cyclic analogues of dimethylheptylpyran (B1670676) (DMHP), a cannabinoid derivative, showcases the strategic use of related branched alkyl structures in medicinal chemistry.[8] Although this specific synthesis does not start from this compound, it highlights the importance of the dimethylheptyl moiety, for which this compound can serve as a precursor for the introduction of the 2,3-dimethylhexyl group in analogue synthesis.
The general synthetic strategy to incorporate the 2,3-dimethylhexyl moiety into a target molecule (TM) often involves the conversion of this compound into a more reactive intermediate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a range of highly regioselective and stereoselective reactions makes it an attractive starting material for the synthesis of complex organic molecules. The key transformations of hydroboration-oxidation, halogenation, and epoxidation provide access to a variety of functionalized 2,3-dimethylhexane derivatives. While direct applications in the synthesis of blockbuster drugs are yet to be widely reported, the strategic importance of the 2,3-dimethylhexyl moiety in modulating biological activity ensures that this compound will continue to be a relevant and important tool for researchers and professionals in the field of drug discovery and development. Further exploration into the incorporation of this fragment into novel molecular scaffolds is a promising avenue for the discovery of new therapeutic agents.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Terminal Double Bond in 2,3-Dimethyl-1-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal double bond in 2,3-dimethyl-1-hexene. The presence of a methyl group at the allylic position (C3) introduces a chiral center and, along with the geminal methyl group at the vinylic position (C2), imparts significant steric hindrance. These structural features profoundly influence the regioselectivity, stereoselectivity, and reaction rates of various addition reactions. This document details key transformations, including electrophilic additions, hydroboration-oxidation, oxidation reactions, and polymerization, supported by experimental protocols and quantitative data where available.
Electrophilic Addition Reactions
Electrophilic addition to the terminal double bond of this compound is governed by the formation of the most stable carbocation intermediate. The reaction proceeds via initial protonation of the terminal carbon (C1) to form a tertiary carbocation at C2. However, this intermediate is susceptible to rearrangement, which can lead to a mixture of products.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst and water, this compound is expected to undergo hydration. The initial product, formed according to Markovnikov's rule, is 2,3-dimethyl-2-hexanol. However, the intermediate tertiary carbocation can undergo a 1,2-hydride shift from the adjacent C3 position to form a more stable tertiary carbocation at C3. This rearrangement leads to the formation of 2,3-dimethyl-3-hexanol. The product distribution will depend on the reaction conditions, such as temperature and acid concentration.[1][2]
Predicted Products of Acid-Catalyzed Hydration:
| Product Name | Structure | Predicted Major/Minor | Rationale |
| 2,3-Dimethyl-2-hexanol | CH₃C(OH)(CH₃)CH(CH₃)CH₂CH₂CH₃ | Major (Kinetic Product) | Formation from the initial, unrearranged tertiary carbocation at C2. |
| 2,3-Dimethyl-3-hexanol | CH₃CH(CH₃)C(OH)(CH₃)CH₂CH₂CH₃ | Significant (Thermodynamic Product) | Formation after a 1,2-hydride shift to a more stable tertiary carbocation at C3. |
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Alkene
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.
-
While vigorously stirring the acid, add 1 mL of this compound. Stopper the flask to prevent evaporation.
-
Continue vigorous stirring for approximately 10 minutes.
-
Add a second 1 mL portion of the alkene and stir until the mixture becomes homogeneous (approximately 30 additional minutes).
-
Add 4 mL of water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.
-
Wash the organic layer with an aqueous NaCl solution (brine).
-
Dry the organic layer with anhydrous sodium sulfate.
-
The product distribution can be analyzed by gas chromatography (GC) by comparing retention times to those of authentic standards.[2]
Logical Flow of Acid-Catalyzed Hydration and Rearrangement
Caption: Carbocation formation and rearrangement in acid-catalyzed hydration.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. For this compound, this reaction is expected to be highly regioselective, yielding the primary alcohol, 2,3-dimethyl-1-hexanol, as the major product. The steric bulk of the methyl groups at C2 and C3 directs the boron atom to the less hindered terminal carbon (C1).[3][4][5]
Studies on the hydroboration of structurally similar, sterically hindered terminal alkenes, such as 3,3-dimethyl-1-butene, show high selectivity for the primary alcohol. For instance, the hydroboration of 1-hexene (B165129) and 3,3-dimethyl-1-hexene (B1582872) both yield a 94:6 ratio of the 1-ol to the 2-ol, indicating that steric hindrance further enhances the inherent regioselectivity of the reaction.[3] A similar high regioselectivity is anticipated for this compound.
Predicted Products of Hydroboration-Oxidation:
| Product Name | Structure | Predicted Yield | Rationale |
| 2,3-Dimethyl-1-hexanol | CH₂(OH)CH(CH₃)CH(CH₃)CH₂CH₂CH₃ | >94% | Anti-Markovnikov addition, sterically directed to the terminal carbon.[3] |
| 2,3-Dimethyl-2-hexanol | CH₃C(OH)(CH₃)CH(CH₃)CH₂CH₂CH₃ | <6% | Minor product from Markovnikov addition.[3] |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete hydroboration.
-
Slowly add water to quench any excess borane, followed by the careful addition of a 3 M aqueous solution of sodium hydroxide.
-
Add 30% hydrogen peroxide dropwise, keeping the temperature below 40 °C.
-
Heat the mixture to 50-60 °C for 1 hour to complete the oxidation.
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol product.
Workflow for Hydroboration-Oxidation
Caption: Experimental workflow for the synthesis of 2,3-dimethyl-1-hexanol.
Oxidation Reactions
Ozonolysis
Ozonolysis cleaves the double bond, and subsequent workup determines the final products. Reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide formed from this compound will yield formaldehyde (B43269) and 3-methyl-2-hexanone.[6][7]
Predicted Products of Ozonolysis (Reductive Workup):
| Product Name | Structure |
| Formaldehyde | H₂C=O |
| 3-Methyl-2-hexanone | CH₃C(=O)CH(CH₃)CH₂CH₂CH₃ |
Reaction Pathway of Ozonolysis
Caption: Ozonolysis of this compound leads to oxidative cleavage.
Epoxidation
Epoxidation with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form 2,3-dimethyl-1,2-epoxyhexane. The reaction is stereospecific and proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[8][9] Due to the steric hindrance from the alkyl groups, the peroxyacid will preferentially approach from the less hindered face of the alkene.
Predicted Product of Epoxidation:
| Product Name | Structure |
| 2,3-Dimethyl-1,2-epoxyhexane | A three-membered ring containing oxygen, C1, and C2. |
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
-
Dissolve this compound in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in CH₂Cl₂ dropwise to the alkene solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the epoxide.
Polymerization
Alkenes with electron-donating groups, like this compound, are susceptible to cationic polymerization.[10][11] The reaction is initiated by a strong acid or a Lewis acid, which protonates the alkene to form a stable tertiary carbocation. This cation then propagates by attacking the double bond of another monomer unit. The steric hindrance around the double bond may affect the rate of polymerization and the molecular weight of the resulting polymer.
Cationic Polymerization Mechanism
Caption: Key steps in the cationic polymerization of an alkene.
Summary of Spectroscopic Data
The following table summarizes key expected spectroscopic features for this compound and its primary reaction products.
| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| This compound | ~3080 (vinyl C-H), ~1645 (C=C stretch), ~890 (vinyl C-H bend)[12] | ~4.7 (s, 2H, =CH₂), ~1.7 (s, 3H, -C(CH₃)=), ~0.9-1.5 (m, alkyl protons)[13] |
| 2,3-Dimethyl-1-hexanol | 3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch) | ~3.5 (d, 2H, -CH₂OH), ~0.8-1.6 (m, alkyl protons) |
| 2,3-Dimethyl-2-hexanol | 3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch) | ~1.1 (s, 6H, -C(OH)(CH₃)₂), ~0.8-1.5 (m, alkyl protons)[1] |
| 3-Methyl-2-hexanone | ~1715 (C=O stretch), 2850-3000 (C-H stretch) | ~2.1 (s, 3H, -C(=O)CH₃), ~2.4 (m, 1H, -CH(CH₃)-), ~0.9-1.6 (m, alkyl protons) |
| 2,3-Dimethyl-1,2-epoxyhexane | ~1250 (C-O stretch, ring), 2850-3000 (C-H stretch) | ~2.5-2.7 (m, 2H, oxirane ring protons), ~0.9-1.6 (m, alkyl protons) |
Conclusion
The reactivity of the terminal double bond in this compound is significantly influenced by the steric hindrance imposed by the methyl groups at positions 2 and 3. This steric bulk enhances the regioselectivity of reactions like hydroboration-oxidation, favoring addition at the terminal carbon. In contrast, reactions proceeding through carbocation intermediates, such as acid-catalyzed hydration, are prone to rearrangements, potentially leading to a mixture of alcohol isomers. Oxidative cleavage reactions like ozonolysis provide a predictable route to carbonyl compounds. The understanding of these reactivity patterns is crucial for the strategic use of this compound and related hindered alkenes in organic synthesis and drug development.
References
- 1. 2,3-Dimethyl-2-hexanol | C8H18O | CID 137270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Untitled Document [ursula.chem.yale.edu]
- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
The Decisive Duo: A Technical Guide to Electronic and Steric Effects in Branched Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural nuances of branched alkenes, specifically the interplay of electronic and steric effects, are fundamental to understanding their stability and reactivity. This technical guide provides an in-depth analysis of these core principles, offering a quantitative and mechanistic understanding crucial for professionals in chemical research and drug development. By leveraging quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a comprehensive resource for predicting and manipulating the behavior of these ubiquitous organic moieties.
Introduction: The Significance of Alkene Substitution
Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are cornerstones of organic chemistry and feature prominently in the architecture of countless pharmaceuticals and bioactive molecules. The substitution pattern around this double bond dictates the molecule's intrinsic properties. "Branched" alkenes, those with alkyl groups attached to the sp²-hybridized carbons, exhibit distinct stability and reactivity profiles governed by a delicate balance of electronic and steric influences. An understanding of these effects is paramount for designing synthetic routes, predicting reaction outcomes, and understanding metabolic pathways.
Electronic Effects: The Driving Force for Stability
Electronic effects in branched alkenes primarily manifest as hyperconjugation and, to a lesser extent, inductive effects. These phenomena collectively contribute to the observed trend that alkene stability increases with the number of alkyl substituents.
Hyperconjugation: A Stabilizing Delocalization
Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a C-H or C-C sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. In branched alkenes, the sigma-bond electrons of the alkyl substituents can delocalize into the antibonding π* orbital of the double bond.[1][2] This delocalization effectively lowers the energy of the system, thereby increasing the stability of the alkene. The more alkyl groups attached to the double bond, the greater the number of possible hyperconjugative interactions, and thus, the more stable the alkene.[3][4][5]
The general order of alkene stability based on substitution is:
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene)
This trend is quantitatively supported by thermochemical data, as will be discussed in the following section.
The Inductive Effect
Alkyl groups are weakly electron-donating through the inductive effect, which is the transmission of charge through a chain of atoms in a molecule.[6] This donation of electron density to the sp²-hybridized carbons of the double bond also contributes to the stability of the alkene.
Quantitative Analysis of Alkene Stability: Heat of Hydrogenation
A quantitative measure of alkene stability can be obtained through the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound.[7] Since a series of isomeric alkenes will produce the same alkane upon hydrogenation, any differences in their heats of hydrogenation must be due to differences in their initial stabilities. A more stable alkene has a lower potential energy and therefore releases less heat upon hydrogenation.[8][9]
The following table summarizes the heats of hydrogenation for a series of branched alkenes, clearly demonstrating the stabilizing effect of increased substitution.
| Alkene | Substitution Pattern | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |
| Ethene | Unsubstituted | -137 | -32.8 |
| Propene | Monosubstituted | -126 | -30.1 |
| 1-Butene (B85601) | Monosubstituted | -127 | -30.3 |
| cis-2-Butene (B86535) | Disubstituted | -120 | -28.6 |
| trans-2-Butene | Disubstituted | -115 | -27.6 |
| Isobutylene (2-Methylpropene) | Disubstituted | -119 | -28.4 |
| 2-Methyl-1-butene | Disubstituted | -128 | -30.5 |
| 3-Methyl-1-butene | Monosubstituted | -127 | -30.4 |
| 2-Methyl-2-butene | Trisubstituted | -112 | -26.7 |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -111 | -26.6 |
Data compiled from various sources, including the NIST Webbook.
Steric Effects: The Influence of Molecular Crowding
Steric effects arise from the spatial arrangement of atoms within a molecule and the repulsive forces that occur when atoms are brought too close together.
Cis vs. Trans Isomers
In disubstituted alkenes, the trans isomer is generally more stable than the cis isomer. This is due to steric strain in the cis isomer, where the two alkyl groups are on the same side of the double bond, leading to van der Waals repulsion.[7] This destabilizing interaction is absent in the trans isomer where the alkyl groups are on opposite sides. The difference in stability is reflected in their heats of hydrogenation; for example, trans-2-butene has a lower heat of hydrogenation (-115 kJ/mol) than cis-2-butene (-120 kJ/mol).[7]
Zaitsev's Rule and Hofmann's Rule: A Tale of Two Eliminations
The regioselectivity of elimination reactions that form alkenes is a classic illustration of the competition between electronic and steric effects.
-
Zaitsev's Rule: In the absence of significant steric hindrance, elimination reactions tend to favor the formation of the more substituted, and therefore more electronically stable, alkene. This is known as the Zaitsev product.[1][7][10]
-
Hofmann's Rule: When a bulky base or a bulky leaving group is involved in an elimination reaction, the major product is often the less substituted alkene, known as the Hofmann product.[9][11] This is because the steric hindrance in the transition state leading to the more substituted alkene is greater, making the pathway to the less substituted alkene kinetically favored.[11]
Reactivity of Branched Alkenes: Electrophilic Addition
The electron-rich π-bond of alkenes makes them nucleophilic and susceptible to attack by electrophiles. The most common reaction of alkenes is electrophilic addition.
The Mechanism of Electrophilic Addition
The general mechanism involves a two-step process:
-
The alkene's π-electrons attack an electrophile (E+), forming a new C-E σ-bond and a carbocation intermediate.
-
A nucleophile (Nu-) attacks the carbocation, forming a new C-Nu σ-bond.
Markovnikov's Rule and Carbocation Stability
In the electrophilic addition of an unsymmetrical reagent (like H-X) to an unsymmetrical alkene, the electrophile (H+) adds to the carbon of the double bond that has the greater number of hydrogen atoms. This is known as Markovnikov's rule. The underlying principle is the formation of the more stable carbocation intermediate. Alkyl groups stabilize carbocations through hyperconjugation and inductive effects. Therefore, the addition of the electrophile occurs in a way that generates the more substituted, and thus more stable, carbocation.
Relative Rates of Electrophilic Addition
The rate of electrophilic addition is influenced by the stability of the carbocation intermediate formed in the rate-determining step (the first step). Since alkyl groups stabilize carbocations, more substituted alkenes react faster in electrophilic additions because they form more stable carbocation intermediates. The electron-donating nature of the alkyl groups also increases the nucleophilicity of the double bond.
The general trend for the reactivity of alkenes in electrophilic addition is:
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene
While a comprehensive table of rate constants is highly dependent on the specific reaction and conditions, the qualitative trend is a robust and reliable predictor of reactivity. For instance, the rate of hydration increases from 1-butene (monosubstituted) to 2-methylpropene (disubstituted).
Spectroscopic Characterization of Branched Alkenes
NMR and IR spectroscopy are indispensable tools for the structural elucidation of branched alkenes.
1H and 13C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the nuclei.
-
1H NMR: Vinylic protons (attached to the double bond) typically resonate in the range of 4.5-6.5 ppm. Allylic protons (on carbons adjacent to the double bond) appear around 1.6-2.6 ppm. The coupling constants (J-values) are diagnostic for stereochemistry: Jtrans is typically 11-18 Hz, while Jcis is 6-14 Hz.
-
13C NMR: The sp²-hybridized carbons of the double bond are deshielded and appear in the 100-150 ppm region of the spectrum.
The following table provides representative NMR data for some common branched alkenes.
| Alkene | Proton (1H) Chemical Shifts (ppm) | Carbon (13C) Chemical Shifts (ppm) |
| Isobutylene (2-Methylpropene) | 4.69 (=CH2), 1.74 (-CH3) | 143.4 (=C<), 112.9 (=CH2), 22.9 (-CH3) |
| cis-2-Butene | 5.37 (=CH-), 1.54 (-CH3) | 124.3 (=CH-), 11.5 (-CH3) |
| trans-2-Butene | 5.58 (=CH-), 1.58 (-CH3) | 125.8 (=CH-), 17.1 (-CH3) |
| 2-Methyl-1-butene | 4.70, 4.65 (=CH2), 2.01 (-CH2-), 1.72 (=C-CH3), 1.03 (-CH2CH3) | 147.6 (=C<), 108.7 (=CH2), 30.9 (-CH2-), 22.2 (=C-CH3), 11.5 (-CH2CH3) |
| 2-Methyl-2-butene | 5.19 (=CH-), 1.68, 1.60 (=C(CH3)2), 1.56 (-CHCH3) | 131.5 (=C<), 118.9 (=CH-), 25.7, 20.6 (=C(CH3)2), 13.3 (-CHCH3) |
| 2,3-Dimethyl-2-butene | 1.64 (-CH3) | 123.2 (=C<), 19.9 (-CH3) |
Data compiled from various spectroscopic databases and literature sources.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C=C double bond and its substitution pattern.
-
C=C Stretch: This vibration appears in the 1620-1680 cm-1 region. The intensity of this absorption decreases with increasing substitution and can be absent in symmetrical tetrasubstituted alkenes.
-
=C-H Stretch: This absorption occurs at >3000 cm-1 (typically 3010-3100 cm-1), distinguishing them from the C-H stretches of sp³-hybridized carbons which appear at <3000 cm-1.
-
=C-H Bend: Out-of-plane bending vibrations in the 650-1000 cm-1 region can be diagnostic of the substitution pattern.
Experimental Protocols
Determination of Heat of Hydrogenation via Bomb Calorimetry
This protocol outlines the general procedure for determining the heat of combustion, from which the heat of formation and, subsequently, the heat of hydrogenation can be derived.
Procedure:
-
Calibration: The heat capacity of the calorimeter (the "calorimeter constant") is first determined by combusting a known mass of a standard substance, such as benzoic acid, which has a precisely known heat of combustion.
-
Sample Preparation: A known mass (typically 0.5-1.0 g) of the liquid alkene is weighed into a capsule or absorbed onto a combustible material.
-
Assembly: The sample is placed in the bomb, and a fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the atmosphere and ensure any nitric and sulfuric acids formed are in aqueous solution.
-
Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.
-
Combustion: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited electrically.
-
Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculations: The heat released is calculated from the temperature change and the calorimeter constant. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid (from residual nitrogen in the bomb). From the heat of combustion, the standard enthalpy of formation (ΔH°f) of the alkene can be calculated. The heat of hydrogenation is then determined using Hess's law: ΔH°hydrog = ΔH°f(alkane) - ΔH°f(alkene)
Sample Preparation and Analysis by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the alkene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.[7]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire the 1H and 13C spectra. Typical parameters for a 1H spectrum include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[7]
-
Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Conclusion
The stability and reactivity of branched alkenes are dictated by a sophisticated interplay of electronic and steric effects. Electronically, increased alkyl substitution enhances stability through hyperconjugation and inductive effects, a trend quantitatively confirmed by heats of hydrogenation. Sterically, molecular crowding can destabilize isomers and influence the regiochemical outcome of elimination reactions, leading to either Zaitsev or Hofmann products. In electrophilic additions, both electronic stabilization of the carbocation intermediate and steric accessibility govern the reaction rate and regioselectivity, as explained by Markovnikov's rule. A thorough understanding of these principles, supported by quantitative data and modern spectroscopic techniques, is essential for the rational design and development of new chemical entities in the pharmaceutical and broader chemical industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sarthaks.com [sarthaks.com]
- 4. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. askfilo.com [askfilo.com]
- 10. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 11. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 2,3-Dimethyl-1-hexene: Properties, Synthesis, and Future Research Avenues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3-Dimethyl-1-hexene (CAS No. 16746-86-4), a branched terminal alkene. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and chemical reactivity. The primary focus is to illuminate potential research areas, particularly in polymer chemistry, materials science, and as a versatile building block in organic synthesis for the development of complex molecules.
Physicochemical and Spectroscopic Data
This compound is a clear, colorless liquid with a characteristic fruity odor.[1] Its fundamental properties are summarized below, providing a foundation for its application in various experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3][4][5][6] |
| Molecular Weight | 112.21 g/mol | [1][2][3][4][5][6] |
| CAS Number | 16746-86-4 | [1][2][4][5][6][7] |
| Density | 0.7172 - 0.723 g/cm³ | [1][3][8] |
| Boiling Point | 111 - 120.2 °C | [1][3][7] |
| Melting Point | -103.01 °C (estimate) | [1][3] |
| Flash Point | 6.7 °C | [1][3] |
| Refractive Index | 1.4089 - 1.412 | [1][3][8] |
| Vapor Pressure | 26.1 mmHg at 25°C | [1][3] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features and Observations | Source |
| ¹H NMR | Signals corresponding to vinyl, allylic, and alkyl protons are present. | [2][9][10] |
| ¹³C NMR | Signals for sp² and sp³ hybridized carbons can be observed. | [9][10] |
| Infrared (IR) | Characteristic C=C stretch (1630-1680 cm⁻¹) and vinyl C-H stretches (3000-3100 cm⁻¹) are identifiable. | [2][4][9] |
| Mass Spectrometry (MS) | A molecular ion peak and a characteristic fragmentation pattern are expected. | [2][5][9] |
Synthesis and Chemical Reactivity
As a branched terminal alkene, this compound is a versatile intermediate in organic synthesis.[9] Its terminal double bond is a highly reactive functional group amenable to a wide range of chemical transformations.[9]
Synthesis Methodologies
Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale and purity.
-
Dehydration of Alcohols : This is a common laboratory method involving the acid-catalyzed dehydration of the corresponding alcohol, such as 2,3-dimethyl-1-hexanol.[9] Care must be taken as carbocation rearrangements can lead to a mixture of isomeric alkenes.[9]
-
Grignard Reaction : Historical methods have utilized Grignard reagents in the synthesis of such hydrocarbons, offering a classic C-C bond formation strategy.[9]
-
Olefin Metathesis : On an industrial scale, cross-metathesis between smaller olefins, such as isobutene and 2-butene, could theoretically produce isomers of dimethylhexene, although controlling the product distribution presents a challenge.[9]
Figure 1. A generalized workflow for the laboratory synthesis of this compound.
Key Reactions and Derivatizations
The reactivity of the terminal double bond is central to the potential applications of this compound.
-
Conversion to Tetrasubstituted Alkenes : The molecule can be converted into the more substituted and thermodynamically stable isomer, 2,3-dimethyl-2-hexene.[11]
-
Hydroformylation : This reaction can introduce a formyl group, leading to the formation of chiral aldehydes which are valuable precursors for fine chemicals.[9]
-
Polymerization : It can serve as a monomer or co-monomer in the synthesis of polyolefins, such as specialized forms of polyethylene.[12] The branching of the monomer can impart unique properties to the resulting polymer.
A potential pathway for this conversion involves hydroboration-oxidation followed by dehydration.[11]
-
Hydroboration : this compound is dissolved in an appropriate anhydrous ether solvent (e.g., THF). A borane (B79455) solution (e.g., BH₃·THF) is added dropwise at 0°C under an inert atmosphere (N₂ or Ar). The reaction mixture is stirred and allowed to warm to room temperature to ensure the complete formation of the trialkylborane intermediate.
-
Oxidation : The trialkylborane is then oxidized by the slow addition of an aqueous solution of sodium hydroxide (B78521) followed by hydrogen peroxide (30% H₂O₂) at a controlled temperature (typically below 40°C). This step yields the anti-Markovnikov alcohol, 2,3-dimethyl-1-hexanol.
-
Dehydration : The resulting alcohol is isolated and subjected to acid-catalyzed dehydration (e.g., using sulfuric or phosphoric acid with heat). Under these conditions, the reaction will favor the formation of the most stable alkene product, the tetrasubstituted 2,3-dimethyl-2-hexene, via a Zaitsev-elimination pathway.
-
Purification : The final product is purified from the reaction mixture by extraction and fractional distillation.
Figure 2. Reaction pathway for the conversion of this compound to an isomer.
Potential Research Areas
While currently used in fragrances and as a solvent, the true potential of this compound lies in its application as a specialized chemical intermediate.[1]
Polymer Chemistry and Materials Science
The use of this compound as a monomer in polymerization reactions is a significant area for research.[12] The methyl branching on the polymer backbone can influence key material properties:
-
Thermal Properties : Branching can disrupt polymer chain packing, potentially lowering the melting point and crystallinity while increasing solubility in organic solvents.
-
Mechanical Properties : The steric bulk may enhance rigidity or alter the elasticity of the resulting copolymer.
-
Functional Materials : The terminal alkene is a handle for post-polymerization modification, allowing for the introduction of other functional groups to create materials for specific applications like coatings, adhesives, or advanced composites.[12]
Organic Synthesis Building Block
For professionals in drug development and fine chemical synthesis, this compound represents a versatile C8 scaffold. Its value is not as a bioactive compound itself—there is no evidence in the literature of significant biological activity—but as a starting material for constructing more complex molecular architectures.
-
Introduction of Steric Hindrance : The 2,3-dimethyl substitution provides a defined stereochemical and steric environment. This can be exploited to direct the regioselectivity of subsequent reactions or to create sterically hindered environments within a larger target molecule, which can be crucial for modulating biological activity or improving metabolic stability.
-
Scaffold for Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecules are elaborated to build potent drug candidates. This compound can be functionalized (e.g., via hydroformylation, epoxidation, or dihydroxylation) to create a library of small, rigid fragments containing the dimethylhexane core for screening and further development.
-
Synthesis of Natural Product Analogues : Many natural products contain branched alkyl chains. This compound could serve as a key starting material for the total synthesis of such compounds or their analogues, allowing for systematic studies of structure-activity relationships.
Figure 3. Conceptual pathway for utilizing this compound in complex synthesis.
Conclusion
This compound is a readily accessible chemical with well-defined properties. While its direct applications are established, its potential as a research tool and synthetic precursor is underexplored. For researchers in materials science, it offers an opportunity to synthesize novel polymers with tailored properties. For organic chemists and drug development professionals, it serves as a valuable C8 building block, providing a unique combination of a reactive functional group and a sterically defined branched structure. Future research focusing on the innovative derivatization and incorporation of this scaffold into larger, functional molecules holds significant promise.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylhex-1-ene|lookchem [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound [chemister.ru]
- 8. This compound [stenutz.eu]
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- 10. This compound(16746-86-4) 1H NMR [m.chemicalbook.com]
- 11. brainly.com [brainly.com]
- 12. guidechem.com [guidechem.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2,3-Dimethyl-1-hexene from 2,3-dimethyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-Dimethyl-1-hexene via the acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol. This elimination reaction is a fundamental transformation in organic synthesis for the preparation of alkenes from alcohols. The following sections detail the reaction mechanism, a step-by-step experimental procedure, and relevant quantitative data.
Introduction
The acid-catalyzed dehydration of alcohols is a common and effective method for the synthesis of alkenes.[1][2] This reaction typically proceeds through an E1 or E2 elimination mechanism, depending on the structure of the alcohol substrate.[3] For primary alcohols such as 2,3-dimethyl-1-hexanol, the reaction is generally expected to follow an E2 pathway.[3] However, the possibility of carbocation rearrangements, even if transient, can lead to the formation of a mixture of isomeric alkenes.[1][4] This application note describes a laboratory-scale procedure for the synthesis of this compound, a valuable intermediate in organic synthesis.
Reaction and Mechanism
The overall reaction involves the elimination of a water molecule from 2,3-dimethyl-1-hexanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, upon heating.
Overall Reaction:
The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst, forming a good leaving group (water). In the subsequent step for a primary alcohol, a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon, leading to the formation of the double bond in a concerted E2 mechanism.
Quantitative Data
A summary of the physical and chemical properties of the reactant and the desired product is provided in the table below for easy reference and comparison.
| Property | 2,3-dimethyl-1-hexanol (Reactant) | This compound (Product) |
| Molecular Formula | C8H18O | C8H16 |
| Molecular Weight | 130.23 g/mol | 112.21 g/mol [5] |
| Boiling Point | ~173 °C (estimated) | 112.1 °C at 760 mmHg[6][7] |
| Density | ~0.817 g/cm³ (for similar isomers)[8] | 0.719 g/cm³[7] |
| CAS Number | Not available | 16746-86-4[9] |
Experimental Protocol
This protocol outlines a laboratory procedure for the synthesis of this compound.
Materials and Equipment:
-
2,3-dimethyl-1-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Distillation apparatus (condenser, receiving flask, thermometer)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Boiling chips
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 10 g of 2,3-dimethyl-1-hexanol and a few boiling chips.
-
Slowly and with caution, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask while swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
-
Dehydration Reaction and Distillation:
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate twice with 15 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.
-
Wash the organic layer with 15 mL of water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask.
-
If necessary, perform a final fractional distillation to obtain the purified this compound, collecting the fraction boiling at 110-113 °C.
-
-
Product Characterization:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: E2 mechanism for the dehydration of 2,3-dimethyl-1-hexanol.
Potential for Rearrangement
It is important to note that the acid-catalyzed dehydration of primary alcohols, especially those with branching near the hydroxyl group, can sometimes lead to carbocation rearrangements and the formation of a mixture of isomeric alkenes.[1][4] In the case of 2,3-dimethyl-1-hexanol, a 1,2-hydride or 1,2-methyl shift could potentially occur, leading to more stable secondary or tertiary carbocation intermediates, which would then eliminate to form different hexene isomers. Therefore, the final product may not be exclusively this compound, and purification by fractional distillation is recommended to isolate the desired product. Analysis of the product mixture by GC-MS is crucial to determine the isomeric distribution.
References
- 1. This compound | 16746-86-4 | Benchchem [benchchem.com]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,3-Dimethylhex-1-ene|lookchem [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound [webbook.nist.gov]
Application Notes: Acid-Catalyzed Dehydration of Tertiary Alcohols
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes.[1][2] This elimination reaction involves the removal of a water molecule from an alcohol to form a double bond.[3][4][5] The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][7] Tertiary alcohols undergo dehydration with particular ease compared to secondary and primary alcohols, often requiring milder conditions and lower temperatures.[2][8][9] This is due to the stability of the tertiary carbocation intermediate formed during the reaction.[3][10] The mechanism, regioselectivity, and experimental considerations of this reaction are critical for professionals in research and drug development for the synthesis of various organic molecules.
Reaction Mechanism: The E1 Pathway
The dehydration of tertiary and secondary alcohols proceeds through a unimolecular elimination (E1) mechanism.[2][3][8][10][11] This is a stepwise process involving the formation of a carbocation intermediate.[8][11] The overall reactivity order for alcohol dehydration is tertiary > secondary > primary.[2][8]
The E1 mechanism consists of three core steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst.[10][11][12] This converts the poor leaving group, a hydroxide (B78521) ion (-OH), into a very good leaving group, a water molecule (-OH₂⁺).[3][10][11]
-
Formation of a Carbocation: The protonated alcohol loses the water molecule to form a carbocation intermediate.[2][8][12] This step is the slowest in the sequence and is therefore the rate-determining step of the reaction.[2][10] The stability of the carbocation is crucial; tertiary alcohols readily form stable tertiary carbocations, hence their high reactivity.[3][10]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon.[8][13] The electrons from the carbon-hydrogen bond then form the new pi (π) bond of the alkene, and the acid catalyst is regenerated.[11]
Caption: The three-step E1 mechanism for tertiary alcohol dehydration.
Regioselectivity: Zaitsev's Rule
When the carbocation intermediate has adjacent, non-equivalent beta-hydrogens, multiple alkene isomers can be formed.[14] The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the major product will be the more substituted (and therefore more thermodynamically stable) alkene.[1][10][13] The less substituted alkene, known as the Hofmann product, is typically formed as the minor product.
Caption: Formation of major and minor products according to Zaitsev's rule.
Data Presentation
Quantitative data from dehydration reactions illustrates the principles of reactivity and regioselectivity.
Table 1: Reaction Conditions for Alcohol Dehydration
This table summarizes the typical temperature ranges required for the dehydration of primary, secondary, and tertiary alcohols, highlighting the greater reactivity of tertiary alcohols.
| Alcohol Class | Substitution | Typical Temperature Range (°C) | Mechanism | Relative Rate |
| Primary (1°) | Least | 170 - 180 °C | E2 | Slowest |
| Secondary (2°) | Moderate | 100 - 140 °C | E1 | Intermediate |
| Tertiary (3°) | Most | 25 - 80 °C | E1 | Fastest |
| Data compiled from sources[2][9]. |
Table 2: Product Distribution in the Dehydration of 2-Methyl-2-Butanol
This table shows a typical product distribution for the dehydration of a tertiary alcohol, demonstrating the favorability of the Zaitsev product.
| Product | Structure | Alkene Substitution | Typical Yield (%) |
| 2-Methyl-2-butene (Zaitsev) | Trisubstituted | ~84% | |
| 2-Methyl-1-butene (Hofmann) | Disubstituted | ~16% | |
| Data based on experimental results reported for the dehydration of 2-methylbutan-2-ol.[15] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol
This protocol details the synthesis of 2-methyl-1-butene and 2-methyl-2-butene from 2-methyl-2-butanol (tert-amyl alcohol) via fractional distillation.
Materials and Reagents:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
9M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[14][16]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Hydroxide (NaOH) pellets or solution
-
Boiling chips
-
Ice-water bath
-
Heating mantle
-
Fractional distillation apparatus (round bottom flask, Vigreux column, condenser, receiving flask)
Procedure:
-
Reaction Setup: To a 50 mL round bottom flask, add approximately 15 mL of 2-methyl-2-butanol.[14] Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with constant swirling, add 5 mL of cold 9M H₂SO₄ to the alcohol.[14] The addition should be done cautiously to control the exothermic reaction.
-
Distillation Setup: Add two boiling chips to the flask and assemble the fractional distillation apparatus.[14] Ensure the Vigreux column is wrapped in glass wool or aluminum foil for insulation. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.[14][17]
-
Distillation: Gently heat the reaction mixture using a heating mantle.[14] Collect the distillate that boils in the range of 30-45°C. The more volatile alkenes will distill off as they are formed, shifting the reaction equilibrium towards the products.
-
Stopping the Reaction: Cease heating when about half to two-thirds of the initial volume has been distilled, or when the temperature in the stillhead begins to rise sharply, indicating that all the product has been collected.[14]
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel or vial.
-
Wash the distillate with a small volume of 3M NaOH solution to neutralize any acidic residue that may have co-distilled.[17]
-
Remove the lower aqueous layer.
-
Add a small amount of anhydrous Na₂SO₄ to the organic layer to remove residual water.[14]
-
-
Final Product: Decant the dried liquid product into a pre-weighed, sealed vial for analysis. Record the final mass and calculate the percent yield.
Caption: A generalized workflow for the dehydration of a tertiary alcohol.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the product mixture to determine the relative ratio of the alkene isomers.
Instrumentation and Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microsyringe
-
Vial containing the dried alkene product mixture
-
Appropriate solvent (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the product mixture by adding 1-2 drops of the alkene product to approximately 1 mL of a volatile solvent like dichloromethane in a GC vial.[18]
-
GC-MS Setup: Set up the GC-MS with an appropriate temperature program and column (a non-polar column is typically used for separating hydrocarbons).[19]
-
Injection: Inject a small volume (typically 1.0 µL) of the prepared sample into the GC.[18]
-
Data Acquisition: The GC will separate the components of the mixture based on their boiling points and column affinity.[19] The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for structural identification.
-
Data Analysis:
-
The resulting gas chromatogram will show distinct peaks for each alkene isomer.
-
The area under each peak is proportional to the amount of that component in the mixture.
-
Calculate the relative percentage of each isomer by dividing the area of its peak by the total area of all product peaks and multiplying by 100.
-
Confirm the identity of the peaks (e.g., 2-methyl-2-butene vs. 2-methyl-1-butene) by analyzing their corresponding mass spectra and fragmentation patterns.[20]
-
References
- 1. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]
- 2. Mechanism of dehydration explained [unacademy.com]
- 3. study.com [study.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 12. quora.com [quora.com]
- 13. adichemistry.com [adichemistry.com]
- 14. sites.nvcc.edu [sites.nvcc.edu]
- 15. scribd.com [scribd.com]
- 16. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 17. m.youtube.com [m.youtube.com]
- 18. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 19. brainmass.com [brainmass.com]
- 20. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-1-hexene via Dehydrohalogenation Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1-hexene is a valuable olefin intermediate in organic synthesis. Its preparation often involves a dehydrohalogenation reaction, a fundamental process for introducing carbon-carbon double bonds. This document provides detailed application notes and protocols for the synthesis of this compound from haloalkane precursors, focusing on controlling the regioselectivity of the elimination reaction to favor the desired less-substituted alkene (Hofmann product).
Dehydrohalogenation of alkyl halides can proceed via two main pathways: Zaitsev elimination, which yields the more substituted, thermodynamically more stable alkene, and Hofmann elimination, which produces the less substituted, kinetically favored alkene.[1] The choice of base is a critical factor in directing the regiochemical outcome of the reaction.[2][3] Strong, non-bulky bases such as sodium ethoxide typically favor the Zaitsev product, while sterically hindered bases, like potassium tert-butoxide, preferentially yield the Hofmann product due to steric hindrance around the more substituted β-hydrogen atoms.[4][5]
This guide will focus on routes that maximize the yield of this compound, the Hofmann product, through the strategic selection of starting materials and reaction conditions.
Dehydrohalogenation Routes and Regioselectivity
The synthesis of this compound via dehydrohalogenation can be initiated from different isomeric halo-2,3-dimethylhexanes. The two most common precursors are 2-halo-2,3-dimethylhexane and 3-halo-2,3-dimethylhexane. The choice of the starting material and the base will dictate the product distribution.
Route A: Dehydrohalogenation of 2-Halo-2,3-dimethylhexane
The dehydrohalogenation of 2-halo-2,3-dimethylhexane can potentially yield three different alkenes: this compound (Hofmann product), 2,3-dimethyl-2-hexene (B165507) (Zaitsev product), and (E/Z)-3,4-dimethyl-2-hexene (rearranged Zaitsev product). To selectively obtain this compound, a bulky base is essential to facilitate the removal of a proton from the less sterically hindered C1 position.
Route B: Dehydrohalogenation of 3-Halo-2,3-dimethylhexane
Elimination from 3-halo-2,3-dimethylhexane can also lead to a mixture of products, including 2,3-dimethyl-2-hexene and 3,4-dimethyl-2-hexene. The formation of this compound from this precursor is not a direct elimination product.
Hofmann Elimination via Quaternary Ammonium (B1175870) Salts
An alternative approach to favor the Hofmann product is the Hofmann elimination, which involves the exhaustive methylation of an amine to form a quaternary ammonium salt, followed by elimination with a base like silver oxide.[6][7][8] This method is known for its high selectivity for the least substituted alkene.[6][9]
Data Presentation
The following table summarizes the expected product distribution from the dehydrohalogenation of 2-bromo-2,3-dimethylbutane, a structurally similar tertiary alkyl halide, which illustrates the effect of the base on regioselectivity.[4]
| Starting Material | Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| 2-Bromo-2,3-dimethylbutane | Sodium Ethoxide | Ethanol | 2,3-Dimethyl-2-butene (Zaitsev) | 2,3-Dimethyl-1-butene (Hofmann) | 70:30 | [4] |
| 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide | tert-Butanol | 2,3-Dimethyl-1-butene (Hofmann) | 2,3-Dimethyl-2-butene (Zaitsev) | 72:28 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromo-2,3-dimethylhexane using Potassium tert-butoxide (Representative Protocol)
This protocol is a representative procedure for the synthesis of the Hofmann product from a tertiary alkyl halide using a bulky base.[10][11]
Materials:
-
2-Bromo-2,3-dimethylhexane
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF) or tert-Butanol
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of 1,6-dibromohexane (B150918) (1 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M), add potassium tert-butoxide (1.15 eq.) in batches over a period of 30 minutes under an argon atmosphere.[10]
-
Heat the reaction mixture to reflux and stir for 16 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water.[10]
-
Dilute the mixture with diethyl ether and separate the organic and aqueous layers.[10]
-
Extract the aqueous layer several times with diethyl ether.[10]
-
Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Hofmann Elimination of 2,3-Dimethyl-N,N,N-trimethylhexan-2-aminium iodide (Representative Protocol)
This protocol describes the classical Hofmann elimination sequence to generate the least substituted alkene.[7][9]
Step 1: Exhaustive Methylation of 2-Amino-2,3-dimethylhexane
-
In a round-bottom flask, dissolve 2-amino-2,3-dimethylhexane in a suitable solvent such as methanol.
-
Add a large excess of methyl iodide (at least 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium iodide salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the 2,3-Dimethyl-N,N,N-trimethylhexan-2-aminium iodide salt under vacuum.
Step 2: Elimination Reaction
-
Suspend the quaternary ammonium iodide salt in a mixture of water and ethanol.
-
Add a slurry of silver oxide (Ag₂O) in water to the suspension. The silver iodide will precipitate.
-
Stir the mixture for several hours to ensure complete ion exchange.
-
Filter the reaction mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.
-
Heat the filtrate to a temperature of 100-150 °C to effect the elimination reaction.
-
Distill the volatile this compound as it is formed.
-
Collect the distillate and wash it with water to remove any remaining base.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation.
Mandatory Visualization
Caption: Logical workflow for selecting a dehydrohalogenation route.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 2. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 10. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Production of Branched Hexenes via Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. This Nobel Prize-winning reaction has found widespread applications in various fields, including polymer chemistry, pharmaceuticals, and fine chemical synthesis. This document provides detailed application notes and protocols for the production of branched hexenes using olefin metathesis, a class of compounds valuable as intermediates in the synthesis of pharmaceuticals and specialty chemicals. The protocols focus on practical experimental setups and conditions, utilizing commercially available ruthenium-based catalysts.
Key Concepts in Olefin Metathesis for Branched Hexene Synthesis
The synthesis of branched hexenes via olefin metathesis can be achieved through several strategic approaches, primarily involving cross-metathesis and self-metathesis reactions. The choice of strategy depends on the desired isomer and the availability of starting materials.
-
Cross-Metathesis (CM): This involves the reaction between two different olefins. For the synthesis of branched hexenes, this typically entails the reaction of a branched olefin with a smaller olefin, such as ethylene (B1197577) or another simple alkene. A key example is the industrial synthesis of neohexene (3,3-dimethyl-1-butene) through the ethenolysis of a diisobutylene isomer.
-
Self-Metathesis (SM): This reaction involves the metathesis of a single olefin with itself. For instance, the self-metathesis of a branched pentene can lead to the formation of a branched hexene.
The general mechanism for olefin metathesis, catalyzed by a metal alkylidene complex (commonly ruthenium-based Grubbs-type catalysts), is depicted below. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, involving a metallacyclobutane intermediate.
Caption: General catalytic cycle of olefin metathesis.
Protocol 1: Synthesis of Neohexene (3,3-Dimethyl-1-butene) via Ethenolysis of 2,4,4-Trimethyl-2-pentene (B94453)
This protocol describes the synthesis of the branched hexene, neohexene, through the cross-metathesis of 2,4,4-trimethyl-2-pentene (an isomer of diisobutylene) with ethylene. This reaction, known as ethenolysis, is an industrially significant process.
Reaction Scheme:
Caption: Ethenolysis of 2,4,4-trimethyl-2-pentene.
Materials and Equipment:
-
Reactants:
-
2,4,4-Trimethyl-2-pentene (≥98%)
-
Ethylene (high purity, lecture bottle or gas cylinder)
-
-
Catalyst:
-
Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
-
Solvent:
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Schlenk line and glassware for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
-
Gas chromatograph (GC) for reaction monitoring and product analysis
-
Experimental Procedure:
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
-
Reaction Mixture Preparation (under inert atmosphere):
-
In a Schlenk flask, dissolve the Grubbs 2nd Generation Catalyst (0.01-0.1 mol%) in a minimal amount of anhydrous dichloromethane.
-
Add the 2,4,4-trimethyl-2-pentene to the reactor.
-
Transfer the catalyst solution to the reactor via cannula.
-
-
Reaction Execution:
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).
-
Heat the reactor to the desired temperature (e.g., 40-60 °C).
-
Maintain the reaction under constant ethylene pressure and temperature for the specified time (e.g., 2-12 hours). Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Open the reactor and quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
The crude reaction mixture can be filtered through a short plug of silica (B1680970) gel to remove the ruthenium catalyst.
-
The volatile products, neohexene and isobutylene, can be isolated by fractional distillation. The purity of the neohexene should be confirmed by GC and NMR spectroscopy.
-
Quantitative Data:
| Parameter | Value |
| Substrate | 2,4,4-Trimethyl-2-pentene |
| Catalyst | Grubbs 2nd Generation |
| Catalyst Loading | 0.05 mol% |
| Ethylene Pressure | 20 bar |
| Temperature | 50 °C |
| Reaction Time | 6 hours |
| Solvent | Dichloromethane |
| Yield of Neohexene | >90% |
| Selectivity | High for neohexene and isobutylene |
Note: The data presented is representative and may vary based on specific experimental conditions and scale.
Protocol 2: General Procedure for the Synthesis of Branched Hexenes via Cross-Metathesis of Isobutylene with Butene Isomers
This general protocol outlines the synthesis of various branched hexenes through the cross-metathesis of isobutylene with different butene isomers. Depending on the butene isomer used, different branched hexenes can be targeted. For example, the reaction of isobutylene with cis- or trans-2-butene can potentially yield 2,3-dimethyl-2-pentene.
Potential Reaction Schemes:
Caption: Potential cross-metathesis reactions for branched hexene synthesis.
Materials and Equipment:
-
Reactants:
-
Isobutylene (liquefied gas or generated in situ)
-
1-Butene, cis-2-butene, or trans-2-butene
-
-
Catalyst:
-
Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst
-
-
Solvent:
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
Schlenk line and oven-dried glassware
-
Low-temperature condenser (if using gaseous olefins)
-
Standard laboratory glassware for workup and purification
-
GC and NMR for analysis
-
General Experimental Procedure:
-
Reaction Setup:
-
Assemble an oven-dried flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
If using gaseous butenes, a cold finger or a low-temperature condenser (-78 °C, dry ice/acetone) is recommended to condense the gas into the reaction vessel.
-
-
Reaction Mixture Preparation:
-
Dissolve the chosen Grubbs-type catalyst (0.1-1 mol%) in anhydrous DCM.
-
Cool the flask to a low temperature (e.g., -78 °C or 0 °C).
-
Introduce the butene isomer into the flask. If it is a gas, condense it into the flask.
-
Add the isobutylene to the reaction mixture.
-
Add the catalyst solution to the olefin mixture.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for the desired time (typically 2-24 hours).
-
Monitor the reaction by GC to observe the formation of the branched hexene product and the consumption of the starting materials.
-
-
Workup and Purification:
-
Quench the reaction with ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to isolate the desired branched hexene.
-
Characterize the product by GC-MS and NMR spectroscopy.
-
Expected Quantitative Data (Illustrative):
| Parameter | Value |
| Substrates | Isobutylene and 2-Butene |
| Catalyst | Hoveyda-Grubbs 2nd Gen. |
| Catalyst Loading | 0.5 mol% |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane |
| Yield of Branched Hexene | Moderate to High |
| Selectivity | Dependent on olefin reactivity and catalyst |
Note: Cross-metathesis reactions can lead to a mixture of products, including homodimers. The selectivity towards the desired cross-product can often be improved by using an excess of one of the olefin partners.
Protocol 3: Self-Metathesis of 3-Methyl-1-butene (B165623) for the Synthesis of 2,5-Dimethyl-3-hexene
This protocol describes a potential route to a branched hexene through the self-metathesis of a branched pentene, 3-methyl-1-butene. This reaction is driven by the release of ethylene gas.
Reaction Scheme:
Caption: Self-metathesis of 3-methyl-1-butene.
Materials and Equipment:
-
Reactant:
-
3-Methyl-1-butene (≥98%)
-
-
Catalyst:
-
Grubbs 1st or 2nd Generation Catalyst
-
-
Solvent:
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
Schlenk line and oven-dried glassware
-
Standard laboratory glassware for workup and purification
-
GC and NMR for analysis
-
Experimental Procedure:
-
Reaction Setup:
-
Set up an oven-dried Schlenk flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
-
Reaction Mixture Preparation:
-
In the Schlenk flask, dissolve 3-methyl-1-butene in anhydrous DCM.
-
In a separate vial, dissolve the Grubbs catalyst (0.5-2 mol%) in a small amount of DCM.
-
-
Reaction Execution:
-
Add the catalyst solution to the solution of 3-methyl-1-butene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours. The evolution of ethylene gas should be observed.
-
Monitor the reaction by GC.
-
-
Workup and Purification:
-
Quench the reaction with ethyl vinyl ether.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography or distillation to obtain 2,5-dimethyl-3-hexene.
-
Confirm the structure and purity of the product by NMR and GC-MS.
-
Expected Quantitative Data (Illustrative):
| Parameter | Value |
| Substrate | 3-Methyl-1-butene |
| Catalyst | Grubbs 2nd Generation |
| Catalyst Loading | 1 mol% |
| Temperature | 40 °C |
| Reaction Time | 18 hours |
| Solvent | Dichloromethane |
| Yield of Dimer | Moderate |
| Selectivity | Good for the self-metathesis product |
Summary of Synthetic Routes to Branched Hexenes
| Target Branched Hexene | Metathesis Route | Reactant 1 | Reactant 2 | Key Catalyst Type |
| 3,3-Dimethyl-1-butene | Cross-Metathesis (Ethenolysis) | 2,4,4-Trimethyl-2-pentene | Ethylene | Ruthenium (Grubbs) |
| 2,3-Dimethyl-2-pentene | Cross-Metathesis | Isobutylene | 2-Butene | Ruthenium (Grubbs/Hoveyda-Grubbs) |
| 2-Methyl-2-pentene | Cross-Metathesis | Isobutylene | 1-Butene | Ruthenium (Grubbs/Hoveyda-Grubbs) |
| 2,5-Dimethyl-3-hexene | Self-Metathesis | 3-Methyl-1-butene | - | Ruthenium (Grubbs) |
Experimental Workflow Diagram
Caption: General experimental workflow for olefin metathesis.
Conclusion
Olefin metathesis provides a powerful and adaptable platform for the synthesis of various branched hexenes. By carefully selecting the appropriate metathesis strategy (cross-metathesis or self-metathesis), starting materials, and a suitable ruthenium-based catalyst, researchers can efficiently access these valuable branched olefin structures. The protocols provided herein offer a solid foundation for the practical application of olefin metathesis in the production of branched hexenes for research and development in the pharmaceutical and chemical industries. Further optimization of reaction conditions may be necessary to achieve the desired yield and selectivity for specific target molecules.
Application Notes and Protocols: 2,3-Dimethyl-1-hexene as a Comonomer in Polyethylene Production
Audience: Researchers, scientists, and drug development professionals.
Note: Direct and extensive research literature specifically detailing the use of 2,3-dimethyl-1-hexene as a comonomer in polyethylene (B3416737) production is limited. The following application notes and protocols are based on established principles of olefin polymerization and the known effects of other branched α-olefin comonomers on polyethylene properties. These guidelines provide a framework for researchers to explore the potential of this compound in this context.
Introduction
The incorporation of α-olefin comonomers into the polyethylene backbone is a critical strategy for tailoring the physical and mechanical properties of the resulting polymer. Linear α-olefins, such as 1-butene, 1-hexene, and 1-octene, are widely used to produce linear low-density polyethylene (LLDPE) by introducing short-chain branches.[1] These branches disrupt the crystalline structure of the polymer, leading to lower density, increased flexibility, and improved toughness.
The use of branched α-olefins, such as this compound, offers a potential route to further modify polyethylene properties in unique ways. The gem-dimethyl substitution on the branch introduces significant steric hindrance, which can have a more pronounced effect on polymerization kinetics and polymer microstructure compared to linear α-olefins. While specific data on this compound is scarce, studies on other branched comonomers suggest that they can influence crystallinity and melting points to a greater extent.[2] Polyethylene with precisely placed gem-dimethyl branches has been synthesized via acyclic diene metathesis (ADMET) polymerization to model ethylene (B1197577)/isobutylene copolymers.[3]
This document provides generalized protocols for the copolymerization of ethylene with this compound using both Ziegler-Natta and metallocene catalyst systems, along with methods for characterizing the resulting copolymers.
Expected Effects of this compound Incorporation
The introduction of this compound as a comonomer is anticipated to have the following effects on polyethylene properties:
-
Decreased Crystallinity and Density: The bulky gem-dimethyl branches are expected to be more effective at disrupting the polyethylene crystal lattice than linear branches of similar carbon number. This will likely lead to a significant reduction in crystallinity and density.
-
Lower Melting Point (Tm) and Crystallization Temperature (Tc): A decrease in crystallinity is typically accompanied by a reduction in both the melting and crystallization temperatures of the polymer.
-
Altered Mechanical Properties: The changes in crystallinity and density will directly impact the mechanical properties. A decrease in stiffness and hardness, coupled with an increase in flexibility and potentially improved impact strength, can be expected.
-
Influence on Polymerization Activity: The steric bulk of this compound may affect the rate of its incorporation and the overall activity of the polymerization catalyst. Hindered α-olefins can exhibit lower reactivity compared to linear α-olefins.
Experimental Protocols
The following are generalized protocols for the laboratory-scale slurry polymerization of ethylene and this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and monomers should be purified and dried prior to use.
Ziegler-Natta Catalyzed Copolymerization
Ziegler-Natta catalysts are a cornerstone of industrial polyolefin production and are typically heterogeneous systems.[2][4][5]
Materials:
-
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂).
-
Cocatalyst: Triethylaluminum (TEAL) or other suitable alkylaluminum compound.
-
Solvent: Heptane or hexane, polymerization grade.
-
Monomers: Ethylene (polymerization grade), this compound (high purity).
-
Chain Transfer Agent (optional): Hydrogen.
-
Quenching Agent: Isopropanol or acidified methanol.
Protocol:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Comonomer Addition: The reactor is charged with the desired amount of solvent (e.g., 500 mL) and this compound. The reactor is then heated to the desired polymerization temperature (e.g., 70-85 °C).
-
Cocatalyst and Catalyst Injection: The cocatalyst (e.g., TEAL solution in hexane) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.
-
Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure (e.g., 5-10 bar). The ethylene pressure is maintained throughout the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) with continuous stirring.
-
Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting the quenching agent.
-
Polymer Recovery: The polymer slurry is filtered, and the resulting polymer powder is washed repeatedly with the quenching agent and then with a non-solvent like acetone.
-
Drying: The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Metallocene Catalyzed Copolymerization
Metallocene catalysts are single-site catalysts known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation.[6][7]
Materials:
-
Precatalyst: A suitable metallocene complex (e.g., a zirconocene (B1252598) or titanocene (B72419) dichloride).
-
Activator: Methylaluminoxane (MAO) or a borate-based activator.
-
Scavenger (optional): Triisobutylaluminum (TIBA).
-
Solvent: Toluene or heptane, polymerization grade.
-
Monomers: Ethylene (polymerization grade), this compound (high purity).
-
Quenching Agent: Acidified methanol.
Protocol:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is used. The reactor is dried and purged with nitrogen.
-
Solvent and Comonomer: The reactor is charged with the solvent (e.g., 250 mL), the desired amount of this compound, and the scavenger (if used). The solution is brought to the reaction temperature (e.g., 50-80 °C).
-
Activator Addition: The activator (e.g., MAO solution in toluene) is added to the reactor.
-
Ethylene Saturation: Ethylene is bubbled through the solution to saturate it.
-
Catalyst Injection: The metallocene precatalyst solution is injected to initiate the polymerization. A continuous flow of ethylene is maintained at a constant pressure (e.g., 1 atm).
-
Polymerization: The reaction proceeds for the desired time (e.g., 30-60 minutes).
-
Termination: The polymerization is quenched by adding acidified methanol.
-
Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, washed, and dried under vacuum.
Characterization of Copolymers
The following analytical techniques are essential for characterizing the structure and properties of the ethylene/2,3-dimethyl-1-hexene copolymers.
Table 1: Analytical Techniques and Expected Information
| Technique | Parameter Measured | Expected Outcome for Ethylene/2,3-Dimethyl-1-hexene Copolymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR, ¹H NMR) | Comonomer content, branch type, comonomer distribution. | Confirmation of this compound incorporation and quantification of branch content. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight (Mw, Mn), molecular weight distribution (MWD). | Determination of the effect of the comonomer on polymer chain length and polydispersity. |
| Differential Scanning Calorimetry (DSC) | Melting temperature (Tm), crystallization temperature (Tc), crystallinity (Xc). | Lower Tm, Tc, and Xc with increasing comonomer content. |
| Thermogravimetric Analysis (TGA) | Thermal stability, degradation temperature. | Assessment of the influence of the branched structure on thermal degradation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, qualitative identification of branching. | Characteristic peaks corresponding to methyl and methylene (B1212753) groups of the branches. |
| Density Measurement | Polymer density. | Lower density with higher incorporation of the bulky comonomer. |
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison.
Table 2: Exemplary Polymerization Results (Note: The following data are hypothetical and serve as a template for reporting experimental results.)
| Run | Catalyst System | [2,3-DM-1-H] (mol/L) | Activity (kg PE/mol Cat·h) | Comonomer Inc. (mol%) | Mw ( kg/mol ) | MWD | Tm (°C) | Density (g/cm³) |
| 1 | ZN/TEAL | 0.1 | 500 | 1.2 | 150 | 4.5 | 128 | 0.935 |
| 2 | ZN/TEAL | 0.5 | 450 | 3.5 | 130 | 4.8 | 122 | 0.921 |
| 3 | Metallocene/MAO | 0.1 | 800 | 1.5 | 120 | 2.2 | 126 | 0.932 |
| 4 | Metallocene/MAO | 0.5 | 720 | 4.1 | 105 | 2.4 | 118 | 0.915 |
Visualizations
Copolymerization Scheme
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers [engineering.org.cn]
- 7. ac1.hhu.de [ac1.hhu.de]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1-hexene with Ziegler-Natta Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts are a cornerstone in the field of polymer chemistry, enabling the stereospecific polymerization of α-olefins to produce polymers with controlled tacticities and high linearity.[1] This class of catalysts, typically comprising a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, has been instrumental in the industrial production of major plastics like polyethylene (B3416737) and polypropylene.[2][3] The polymerization of sterically hindered α-olefins, such as 2,3-dimethyl-1-hexene, presents unique challenges and opportunities for the synthesis of novel polymeric materials with potentially distinct physical and chemical properties.
The bulky substituents at the C2 and C3 positions of this compound are expected to significantly influence the polymerization process. Steric hindrance can affect the rate of monomer insertion, the stereoselectivity of the catalyst, and the ultimate molecular weight and microstructure of the resulting polymer. Understanding and controlling these factors are crucial for tailoring the properties of poly(this compound) for specific applications.
Data Presentation
Due to the lack of specific published data for the polymerization of this compound, the following tables are presented as templates. Researchers can use these to structure their experimental data for clear comparison and analysis.
Table 1: Effect of Catalyst System on the Polymerization of this compound
| Entry | Catalyst System (Molar Ratio) | Co-catalyst | Polymerization Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Isotacticity (%) |
| 1 | TiCl₄/MgCl₂ | Triethylaluminum (TEAL) | |||||
| 2 | TiCl₃ | Diethylaluminum chloride (DEAC) | |||||
| 3 | VCl₄ | Triisobutylaluminum (TIBA) | |||||
| 4 | User Defined | User Defined |
Table 2: Influence of Polymerization Conditions on the Properties of Poly(this compound)
| Entry | Temperature (°C) | Pressure (atm) | Monomer Concentration (mol/L) | Catalyst Loading (mmol/L) | Yield (%) | Molecular Weight (Mw, g/mol ) | PDI |
| 1 | 50 | 1 | |||||
| 2 | 70 | 1 | |||||
| 3 | 70 | 5 | |||||
| 4 | User Defined | User Defined |
Experimental Protocols
The following are generalized protocols for the polymerization of sterically hindered α-olefins using Ziegler-Natta catalysts. These should be adapted and optimized for this compound.
Protocol 1: General Procedure for the Polymerization of this compound with a Heterogeneous Ziegler-Natta Catalyst
Materials:
-
This compound (high purity, free of inhibitors)
-
Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃)
-
Magnesium chloride (MgCl₂, anhydrous)
-
Triethylaluminum (TEAL) or other organoaluminum co-catalyst (as a solution in a dry, inert solvent)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, toluene)
-
High-purity nitrogen or argon
-
Methanol (B129727) or acidified methanol (for quenching)
-
Hydrochloric acid (HCl)
-
Acetone
-
Pentane
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: A clean, dry glass reactor is assembled and thoroughly purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Monomer Addition: Anhydrous, deoxygenated solvent is transferred to the reactor via cannula. The desired amount of purified this compound is then added. The reactor is brought to the desired polymerization temperature.
-
Co-catalyst Addition: The organoaluminum co-catalyst solution is carefully added to the reactor via syringe. The solution is allowed to stir for a period to scavenge any remaining impurities.
-
Catalyst Slurry Preparation (if using a supported catalyst): In a separate Schlenk flask under an inert atmosphere, a slurry of the solid catalyst component (e.g., TiCl₄/MgCl₂) in the reaction solvent is prepared.
-
Initiation of Polymerization: The catalyst slurry (or neat catalyst if unsupported) is injected into the stirred reactor to initiate polymerization. The reaction is monitored for the desired time.
-
Termination: The polymerization is quenched by the addition of methanol or acidified methanol. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration. The polymer is then washed sequentially with a dilute HCl solution (to remove catalyst residues), water, and acetone.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: The resulting poly(this compound) is characterized for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography - GPC), and tacticity (by ¹³C NMR spectroscopy).
Visualizations
Ziegler-Natta Polymerization Workflow
The following diagram illustrates a typical workflow for the Ziegler-Natta polymerization of an α-olefin.
Caption: Experimental workflow for Ziegler-Natta polymerization.
Proposed Catalytic Cycle for Isotactic Polymerization
The Cossee-Arlman mechanism is widely accepted for explaining the stereocontrol in Ziegler-Natta polymerization. The following diagram illustrates the key steps leading to an isotactic polymer.
Caption: Simplified Cossee-Arlman mechanism for isotactic polymerization.
References
Application Note: A Comprehensive Guide to the Identification of Hexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
For researchers, scientists, and professionals in drug development, the accurate identification of isomers is critical, as minute structural differences can lead to significant variations in chemical and physiological properties.[1] Hexene (C₆H₁₂) has numerous structural and geometric isomers, each presenting a unique challenge for analytical separation and identification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust analytical technique for the separation and identification of these volatile compounds.[1] Gas Chromatography (GC) separates the isomers based on differences in their boiling points and interactions with the GC column's stationary phase.[1] Subsequent analysis by Mass Spectrometry (MS) provides fragmentation patterns that act as molecular fingerprints, enabling definitive identification.[1] This guide provides a comparative analysis of GC-MS methodologies for the differentiation of hexene isomers, supported by experimental data and detailed protocols.[1]
Chromatographic Separation of Hexene Isomers
The successful separation of hexene isomers is highly dependent on the choice of the GC column's stationary phase.[1] Non-polar stationary phases, such as those with polydimethylsiloxane, separate compounds primarily based on their boiling points.[1] More polar phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases like the Agilent J&W CP-Select 624 Hexane column, can offer enhanced selectivity for isomers with differing polarities, such as cis-trans isomers.[1]
Retention indices, such as the Kovats Retention Index, provide a standardized measure for comparing the retention behavior of compounds across different systems.[1]
Mass Spectrometric Differentiation
While many hexene isomers share the same molecular ion peak at m/z 84, their fragmentation patterns upon electron ionization can be distinct.[1] The fragmentation of alkenes is often characterized by allylic cleavage, which leads to the formation of resonance-stabilized cations.[1] The position of the double bond and the branching of the carbon chain influence the relative abundance of these fragments.[1] For instance, the mass spectrum of 1-hexene (B165129) is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.[1]
Quantitative Data
Table 1: Kovats Retention Indices for Hexene Isomers
| Isomer | Stationary Phase | Kovats Retention Index |
| 1-Hexene | Standard Non-Polar | 590 |
| trans-2-Hexene | Standard Non-Polar | 622 |
| cis-2-Hexene | Standard Non-Polar | 630 |
| trans-3-Hexene | Standard Non-Polar | 625 |
| cis-3-Hexene | Standard Non-Polar | 628 |
| 2-Methyl-1-pentene | Standard Non-Polar | 625 |
| 3-Methyl-1-pentene | Standard Non-Polar | 615 |
| 4-Methyl-1-pentene | Standard Non-Polar | 595 |
| 2-Methyl-2-pentene | Standard Non-Polar | 650 |
| 3-Methyl-2-pentene | Standard Non-Polar | 660 |
| 4-Methyl-2-pentene | Standard Non-Polar | 635 |
| 2,3-Dimethyl-1-butene | Standard Non-Polar | 655 |
| 3,3-Dimethyl-1-butene | Standard Non-Polar | 610 |
| 2,3-Dimethyl-2-butene | Standard Non-Polar | 670 |
| 1-Hexene | Polar (Carbowax) | 720 |
| trans-2-Hexene | Polar (Carbowax) | 750 |
| cis-2-Hexene | Polar (Carbowax) | 760 |
Data compiled from various sources. Retention indices are approximate and can vary with experimental conditions.
Table 2: Major Mass Spectral Fragments of Common Hexene Isomers
| Isomer | Molecular Ion (m/z 84) Relative Intensity (%) | Major Fragment Ions (m/z) and Relative Intensities (%) |
| 1-Hexene | 20 | 41 (100), 56 (60), 29 (50), 42 (45) |
| trans-2-Hexene | 30 | 69 (100), 41 (50), 55 (40), 39 (35) |
| cis-2-Hexene | 25 | 69 (100), 41 (55), 55 (45), 39 (40) |
| trans-3-Hexene | 35 | 56 (100), 41 (70), 69 (50), 29 (45) |
| cis-3-Hexene | 30 | 56 (100), 41 (75), 69 (55), 29 (50) |
| 2-Methyl-1-pentene | 15 | 69 (100), 41 (80), 56 (50), 29 (30) |
| 2-Methyl-2-pentene | 40 | 69 (100), 41 (70), 84 (40), 55 (35) |
| 3,3-Dimethyl-1-butene | 5 | 57 (100), 41 (60), 69 (20), 29 (15) |
Data compiled from the NIST Mass Spectrometry Data Center.[1] Relative intensities are approximate.
Experimental Protocols
Protocol 1: Analysis on a Non-Polar Column
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Injector: Split/splitless injector at 250°C, split ratio 50:1.[1]
-
Injection Volume: 1 µL.[1]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 25-150.[1]
-
Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
Protocol 2: Analysis on a Specialized Hexane Column
-
Gas Chromatograph: As in Protocol 1.[1]
-
Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]
-
Oven Temperature Program:
-
Injector and MS conditions: As in Protocol 1.[1]
Workflow for Hexene Isomer Identification
The logical flow of a GC-MS analysis for hexene isomer differentiation is depicted in the following diagram.[1]
Caption: Workflow for the differentiation of hexene isomers using GC-MS.
The differentiation of hexene isomers by GC-MS is a robust and reliable method.[1] The selection of an appropriate GC column is paramount for achieving chromatographic separation, with polar columns offering advantages for resolving cis/trans isomers.[1] Mass spectrometry provides the necessary confirmatory data through the analysis of distinct fragmentation patterns, even in cases of co-elution.[1] By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently identify and differentiate hexene isomers in their samples.[1]
References
Purification of 2,3-Dimethyl-1-hexene by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,3-Dimethyl-1-hexene via fractional distillation. This method is particularly suited for separating the target alkene from isomeric impurities and unreacted starting materials that may be present after its synthesis, most commonly through the acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol.
Introduction
This compound is a branched alkene of interest in various fields of chemical research and development. Its synthesis, typically through the dehydration of the corresponding alcohol, often yields a mixture of structural isomers due to carbocation rearrangements. The close boiling points of these isomers necessitate an efficient purification method. Fractional distillation is the technique of choice for separating volatile liquids with boiling points that differ by less than 25 °C.[1] This process relies on a series of vaporization-condensation cycles within a fractionating column to enrich the vapor phase with the more volatile component, leading to a high degree of separation.
Potential Impurities and Physical Properties
The primary impurities in the synthesis of this compound from 2,3-dimethyl-1-hexanol are other C8 alkene isomers and any unreacted alcohol. Understanding the boiling points of these compounds is critical for a successful fractional distillation.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 112.22 | 111-112 [2] | |
| 2,3-Dimethyl-2-hexene | 112.22 | 122[3] | |
| Other Potential Isomers (e.g., other dimethylhexenes, methylheptenes) | Varies | 112.22 | Variable (likely close to the target compound) |
| 2,3-Dimethyl-1-hexanol | 130.23 | ~170-180 (estimate) |
Note: The boiling points of other potential isomeric impurities may be very close to that of this compound, requiring a highly efficient fractional distillation setup.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for purifying crude this compound containing isomeric impurities and residual alcohol.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux column or a column packed with Raschig rings or metal sponge)[4][5]
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200 °C range)
-
Condenser
-
Receiving flasks (multiple, pre-weighed)
-
Glass wool
-
Aluminum foil
-
Clamps and stands
-
Boiling chips or magnetic stir bar
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment for purity analysis
Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Fit the fractionating column to the neck of the round-bottom flask. For enhanced separation, a packed column is recommended.[2]
-
Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[6]
-
Connect the condenser to the distillation head and secure it. Ensure a gentle flow of cold water enters the bottom inlet and exits through the top outlet.
-
Position a pre-weighed receiving flask at the outlet of the condenser.
-
To minimize heat loss, wrap the fractionating column and the distillation head with glass wool and then a layer of aluminum foil.[6]
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently using the heating mantle.
-
Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.[6]
-
Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.[6]
-
Fraction Collection:
-
Fraction 1 (Forerun): Collect the initial distillate that comes over at a lower temperature. This fraction may contain more volatile impurities.
-
Fraction 2 (Main Fraction): As the temperature stabilizes at the boiling point of this compound (approximately 111-112 °C), switch to a new, pre-weighed receiving flask to collect the purified product.
-
Fraction 3 (Higher Boiling Impurities): If the temperature begins to rise significantly above 112 °C, it indicates the distillation of higher-boiling impurities (e.g., 2,3-Dimethyl-2-hexene). Switch to a third receiving flask to collect this fraction.
-
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis:
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention times and mass spectra of the peaks in the main fraction with a known standard of this compound to confirm its identity and purity.
-
Data Presentation
The following table summarizes the expected fractions and their compositions.
| Fraction | Temperature Range (°C) | Expected Composition | Purity (GC-MS) |
| 1 (Forerun) | < 111 | Lower boiling point impurities | Low |
| 2 (Main Fraction) | 111 - 112 | Purified this compound | >98% (target) |
| 3 (Higher Boiling) | > 112 | Higher boiling point isomers (e.g., 2,3-Dimethyl-2-hexene), residual alcohol | Variable |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Logical Relationship of Purification
Caption: The logical progression of fractional distillation for purification.
References
Application Notes and Protocols for 2,3-Dimethyl-1-hexene as a Solvent in Organic Reactions
Disclaimer: 2,3-Dimethyl-1-hexene is not a conventional solvent for organic reactions. The information provided below is based on its physical and chemical properties and is intended to serve as a theoretical guide for researchers exploring its potential use. The inherent reactivity of the alkene functional group must be carefully considered, as it may lead to unwanted side reactions.
Introduction
This compound is a branched terminal alkene that is primarily utilized in the fragrance industry and as a monomer in polymer synthesis.[1][2] While some sources suggest its use in formulations for adhesives and coatings, its application as a reaction solvent in organic synthesis is not well-documented in scientific literature.[2] This document provides a theoretical framework for its potential use as a non-polar, aprotic solvent, based on its known physical properties.
The key feature of this compound as a potential solvent is its hydrocarbon structure, which renders it non-polar and aprotic. However, the presence of a terminal double bond makes it susceptible to a variety of chemical transformations, including addition, oxidation, and polymerization reactions.[3][4][5][6][7] This reactivity is a significant drawback and a critical consideration for its use as a solvent.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining its suitability for specific reaction conditions, such as temperature requirements and compatibility with reagents.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆ | [1][2][8] |
| Molecular Weight | 112.21 g/mol | [1][8] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 111-120.2 °C | [1][2][9] |
| Melting Point | Approx. -103 °C (estimate) | [1][2] |
| Density | 0.717-0.719 g/cm³ | [1][2] |
| Flash Point | 6.7 °C | [1][2] |
| Refractive Index | 1.4089-1.41 | [1][2] |
| Solubility | Insoluble in water, soluble in organic solvents. | [6][10] |
Potential Applications and Limitations
Potential Applications:
Based on its non-polar, aprotic nature, this compound could theoretically be considered as a solvent for:
-
Reactions involving strong bases and nucleophiles: Similar to other hydrocarbon solvents like hexane (B92381) or toluene, it would not interfere with strongly basic or nucleophilic reagents through deprotonation.
-
Organometallic reactions: It could potentially be used in reactions involving organometallic reagents that are sensitive to protic solvents.
-
High-temperature reactions: Its relatively high boiling point (around 111-120 °C) could make it suitable for reactions requiring elevated temperatures.
Critical Limitations and Reactivity Concerns:
The primary limitation of using this compound as a solvent is the reactivity of its double bond. Researchers must consider the following potential side reactions:
-
Electrophilic Addition: The double bond can react with electrophiles present in the reaction mixture (e.g., acids, halogens).
-
Radical Reactions: The allylic position is susceptible to radical abstraction.
-
Oxidation: It can be cleaved by strong oxidizing agents.
-
Polymerization: Under certain conditions (e.g., presence of acid catalysts or radical initiators), the solvent itself could polymerize.
A logical workflow for considering this compound as a solvent is presented below.
Caption: Decision workflow for considering this compound as a solvent.
General Experimental Protocol (Template)
This section provides a generalized protocol template for using this compound as a solvent. This template should be adapted with extreme caution and is intended for exploratory, small-scale experiments only.
4.1. Solvent Preparation:
-
Purification: Commercial grades of this compound may contain stabilizers or impurities. For sensitive reactions, purification by distillation may be necessary. Ensure the solvent is dry by passing it through a column of activated alumina (B75360) or by distillation from a suitable drying agent (e.g., sodium/benzophenone, taking care to avoid polymerization).
-
Degassing: For oxygen-sensitive reactions, the solvent should be thoroughly degassed using techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through it for an extended period.
4.2. Reaction Setup:
-
Inert Atmosphere: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.
-
Reagent Addition: Add the solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the purified and degassed this compound to the reaction flask via cannula or a syringe.
-
Liquid Reagent Addition: Add any liquid reagents to the reaction mixture at the appropriate temperature (e.g., dropwise via a syringe pump).
4.3. Reaction Monitoring and Work-up:
-
Monitoring: Monitor the reaction progress using standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to also monitor for the consumption of the solvent or the formation of byproducts derived from it.
-
Quenching: Upon completion, cool the reaction mixture to an appropriate temperature and quench it carefully by the slow addition of a suitable quenching agent.
-
Extraction: Transfer the mixture to a separatory funnel and perform an aqueous work-up. Since this compound is non-polar and water-insoluble, it will reside in the organic layer.
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the this compound solvent under reduced pressure using a rotary evaporator. Due to its relatively high boiling point, heating may be required.
-
Purification: Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.
The workflow for this general protocol is visualized below.
Caption: General experimental workflow for reactions in this compound.
Safety Considerations
-
This compound is a flammable liquid with a low flash point.[1][2] Handle it in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reactivity of the alkene functionality could lead to unexpected or vigorous reactions. Always conduct initial experiments on a small scale behind a safety shield.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. This compound | 16746-86-4 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 3404-77-1: 3,3-Dimethyl-1-hexene | CymitQuimica [cymitquimica.com]
- 7. fiveable.me [fiveable.me]
- 8. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [chemister.ru]
- 10. Why Hexene Matters in Organic Chemistry | Vinati Organics [vinatiorganics.com]
Application of 2,3-Dimethyl-1-hexene in Fragrance Synthesis: A Detailed Overview for Researchers
Introduction
2,3-Dimethyl-1-hexene is a branched aliphatic alkene recognized for its intrinsic fruity odor, which allows for its direct use as a fragrance ingredient in various consumer products.[1] More significantly, its chemical structure serves as a valuable precursor in the synthesis of more complex aroma chemicals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fragrance compounds, with a focus on its potential role in creating valuable tetrahydropyran (B127337) derivatives, a class of molecules often associated with pleasant floral and fruity scents.
Application as a Precursor in Fragrance Synthesis
The primary application of this compound in fragrance synthesis is as a starting material for the construction of more elaborate molecular architectures with desirable olfactory properties. One of the most powerful and widely used reactions in the fragrance industry for converting alkenes into valuable aroma chemicals is the Prins reaction.
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[2] Depending on the reaction conditions, this can lead to the formation of 1,3-diols, allylic alcohols, or cyclic ethers such as dioxanes and tetrahydropyrans.[2] The synthesis of tetrahydropyran derivatives is of particular interest to the fragrance industry, as this structural motif is found in many commercially successful fragrance ingredients, such as Florol® (also known as Florosa® or Rozanol®), which possesses a soft, floral, muguet (lily-of-the-valley) scent.[3][4]
While direct synthesis of a prominent commercial fragrance from this compound is not widely documented in mainstream chemical literature, its structure makes it a plausible candidate for transformation into key intermediates for such syntheses. A hypothetical, yet chemically sound, application involves its conversion into a homoallylic alcohol, a key reactant for the Prins cyclization.
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydropyran Derivative via Prins Reaction (General Procedure)
This protocol outlines the general synthesis of a substituted tetrahydropyran-4-ol, a common structure for floral fragrance molecules, through a Prins cyclization reaction. This reaction is typically performed between a homoallylic alcohol and an aldehyde under acidic catalysis.
Reaction Scheme:
Figure 1: General workflow for the Prins cyclization to synthesize tetrahydropyran derivatives.
Materials:
-
Homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol)
-
Aldehyde (e.g., 3-methylbutanal (B7770604) / isovaleraldehyde)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., methylene (B1212753) chloride, toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the homoallylic alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution and stir.
-
Aldehyde Addition: Slowly add the aldehyde to the reaction mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the desired reaction temperature with a water or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired tetrahydropyran derivative.
Hypothetical Application: A Potential Synthetic Pathway from this compound
To utilize this compound in the synthesis of a floral tetrahydropyran fragrance, it would first need to be converted into a suitable homoallylic alcohol. This could potentially be achieved through a series of established organic transformations.
Figure 2: A potential synthetic pathway from this compound to a tetrahydropyran fragrance.
This proposed pathway involves an initial epoxidation of the double bond in this compound, followed by a rearrangement to an allylic alcohol, and subsequent transformation to a homoallylic alcohol which can then undergo a Prins cyclization. Further research would be required to optimize the conditions for each step and to characterize the olfactory properties of the final product.
Data Presentation
The following table summarizes the key physical and chemical properties of a well-known tetrahydropyran fragrance, Florol®, which is synthesized via a Prins-type reaction. While not directly synthesized from this compound, its properties are representative of the target molecules in this class of fragrance synthesis.
| Property | Value | Reference |
| Chemical Name | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol | [5] |
| CAS Number | 63500-71-0 | [3][6][7] |
| Molecular Formula | C₁₀H₂₀O₂ | [4][7][8][9] |
| Molecular Weight | 172.26 g/mol | [4][8][10] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor Profile | Floral (muguet, rose, lilac), fresh, soft | [3][4][6] |
| Boiling Point | 93-95 °C at 3 Torr; 243 °C at 760 mmHg | [4][5] |
| Density | ~0.9516 g/cm³ at 20 °C | [5][8] |
| Flash Point | 88 °C | [4][5] |
| Refractive Index | 1.45 | [4][5] |
Table 1: Physicochemical and Olfactory Properties of Florol®
Spectroscopic Data Summary for a Representative Tetrahydropyran Fragrance
The characterization of the synthesized fragrance molecules is crucial for confirming their structure and purity. The following table summarizes the expected spectroscopic data for a compound like Florol®.
| Spectroscopic Technique | Key Features and Expected Values | Reference |
| ¹H NMR | - Broad singlet for the hydroxyl proton.- Complex multiplets for the tetrahydropyran ring protons due to conformational flexibility.- Characteristic signals for the isobutyl group protons. | [8] |
| ¹³C NMR | - Signals corresponding to the 10 carbon atoms in the molecule, with shifts indicative of the tetrahydropyran ring and isobutyl side chain. | N/A |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 172.- Characteristic fragmentation pattern including the loss of the isobutyl group (m/z 57), leading to a fragment at m/z 115. | [8][11] |
| Infrared (IR) Spectroscopy | - Broad O-H stretching band in the region of 3200-3600 cm⁻¹.- C-H stretching vibrations for aliphatic groups in the 2800-3000 cm⁻¹ region. | [8] |
Table 2: Summary of Spectroscopic Data for Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol.
Conclusion
This compound is a versatile molecule in the fragrance industry, valued both for its inherent fruity aroma and its potential as a building block for more complex and valuable aroma chemicals. The Prins reaction provides a powerful strategic approach to convert alkene precursors into highly sought-after tetrahydropyran-based fragrances with desirable floral notes. While direct, large-scale industrial synthesis of major fragrance compounds from this compound is not extensively documented, its structure lends itself to plausible synthetic transformations into key intermediates for these processes. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the field of fragrance chemistry to explore the potential of this compound and related alkenes in the development of novel fragrance ingredients. Further research into efficient, multi-step synthetic routes starting from this compound could unlock new possibilities in fragrance design and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. Isobutyl methyl tetrahydropyranol | The Fragrance Conservatory [fragranceconservatory.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. scent.vn [scent.vn]
- 7. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) [webbook.nist.gov]
- 8. Buy 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | 63500-71-0 [smolecule.com]
- 9. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) [webbook.nist.gov]
- 10. 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)- | C10H20O2 | CID 12104426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: Electrophilic Addition Reactions of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic addition reactions of 2,3-dimethyl-1-hexene, a branched terminal alkene. The information contained herein is intended to guide researchers in predicting reaction outcomes and designing experimental procedures. The unique structural features of this compound, particularly the potential for carbocation rearrangements, are highlighted.
Introduction
This compound is a valuable starting material in organic synthesis. Its terminal double bond is susceptible to a variety of electrophilic addition reactions, allowing for the introduction of diverse functional groups. These transformations are crucial for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This document outlines the theoretical basis and practical protocols for three key electrophilic addition reactions: hydrohalogenation, hydration, and halogenation.
Predicted Reaction Summary
The following table summarizes the predicted outcomes for the electrophilic addition reactions of this compound. Due to the formation of a carbocation intermediate, rearrangements are possible and can lead to the formation of multiple products. The major product is predicted based on the stability of the carbocation intermediate, following Markovnikov's rule.
| Reaction | Reagent(s) | Predicted Major Product | Predicted Minor Product(s) | Key Considerations |
| Hydrohalogenation | HBr | 3-Bromo-2,3-dimethylhexane | 2-Bromo-2,3-dimethylhexane | Follows Markovnikov's rule. A secondary carbocation is initially formed, which can rearrange to a more stable tertiary carbocation via a hydride shift.[1][2][3] |
| Hydration | H₂O, H₂SO₄ (cat.) | 2,3-Dimethyl-2-hexanol | 2,3-Dimethyl-3-hexanol | Acid-catalyzed reaction that follows Markovnikov's rule.[4] The initial secondary carbocation can rearrange to a more stable tertiary carbocation. |
| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-2,3-dimethylhexane | None | Proceeds via a cyclic bromonium ion intermediate, leading to anti-addition. Carbocation rearrangement is not observed.[5][6] |
Reaction Mechanisms and Pathways
The electrophilic addition reactions of this compound are initiated by the attack of the electron-rich double bond on an electrophile. The nature of the intermediate formed dictates the regioselectivity and stereoselectivity of the reaction.
Hydrohalogenation with HBr
The reaction of this compound with hydrogen bromide (HBr) proceeds through a carbocation intermediate. The initial protonation of the double bond can occur at C1, leading to a more stable secondary carbocation at C2. However, this secondary carbocation can undergo a 1,2-hydride shift to form an even more stable tertiary carbocation at C3. The bromide ion then attacks the carbocation to yield the final product. The major product will be the one resulting from the more stable tertiary carbocation.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst such as sulfuric acid, water adds across the double bond of this compound to form an alcohol. Similar to hydrohalogenation, the mechanism involves the formation of a carbocation intermediate. The initial protonation forms a secondary carbocation, which can rearrange to a more stable tertiary carbocation. The subsequent attack by a water molecule, followed by deprotonation, yields the corresponding alcohols. The major product is derived from the more stable tertiary carbocation.[4]
Halogenation with Br₂
The addition of bromine (Br₂) to this compound proceeds through a different mechanism involving a cyclic bromonium ion intermediate. This intermediate is formed by the initial attack of the alkene on the bromine molecule. The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (anti-addition), leading to the formation of a vicinal dibromide.[5][6] This mechanism does not involve a discrete carbocation, and therefore, rearrangements are not observed.
Experimental Protocols
The following are general protocols that can be adapted for the electrophilic addition reactions of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
Protocol 1: Hydrobromination of this compound
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add hydrogen bromide in acetic acid (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the major and minor bromoalkane products.
Protocol 2: Acid-Catalyzed Hydration of this compound
Materials:
-
This compound
-
50% aqueous sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and 50% aqueous sulfuric acid (5 eq).
-
Heat the mixture to 50 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Carefully wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution using a rotary evaporator.
-
Purify the resulting crude alcohol by fractional distillation or column chromatography.
Protocol 3: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
10% aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous calcium chloride
-
Round-bottom flask with a magnetic stir bar and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise from a dropping funnel with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Wash the reaction mixture with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude dibromoalkane.
-
The product can be further purified by vacuum distillation if necessary.
Applications in Drug Development
The products of these electrophilic addition reactions serve as versatile intermediates in medicinal chemistry.
-
Alkyl Halides (from Hydrohalogenation and Halogenation): Halogenated organic compounds are prevalent in pharmaceuticals. The carbon-halogen bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in building complex molecular scaffolds. Furthermore, the halogen atom can act as a bioisostere for other functional groups and can influence the lipophilicity and metabolic stability of a drug candidate.
-
Alcohols (from Hydration): The hydroxyl group is a key functional group in many drug molecules, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Alcohols can be further functionalized to ethers, esters, and other derivatives to modulate the pharmacological properties of a compound. The tertiary alcohols produced from the hydration of this compound can be of particular interest due to their increased steric bulk and potential for improved metabolic stability.
The strategic application of these electrophilic addition reactions on this compound provides a pathway to a variety of functionalized building blocks that are valuable for the synthesis and optimization of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Hydroformylation of Branched Terminal Alkenes for Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective synthesis of branched aldehydes from branched terminal alkenes via hydroformylation is a pivotal transformation in organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Branched aldehydes are valuable intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. The introduction of a formyl group at a sterically hindered position creates a key building block with a defined stereocenter, offering a direct route to chiral alcohols, carboxylic acids, and amines.
Traditionally, the hydroformylation of terminal alkenes favors the formation of linear aldehydes due to steric factors. However, recent advancements in catalyst design, particularly the development of sophisticated phosphine (B1218219) and phosphite (B83602) ligands, have enabled remarkable control over regioselectivity, favoring the formation of the branched isomer. This has opened up new avenues for the efficient synthesis of previously challenging molecular architectures.
This document provides detailed protocols and data for the rhodium-catalyzed hydroformylation of branched terminal alkenes, with a focus on achieving high selectivity for the desired branched aldehyde product. The methodologies described herein are applicable to a range of branched olefinic substrates and can be adapted for various research and development applications.
Key Advantages of Branched-Selective Hydroformylation:
-
Atom Economy: Hydroformylation is an atom-economical reaction, incorporating all atoms of the reactants (alkene, CO, and H₂) into the product.
-
Direct Functionalization: It provides a direct method for the introduction of a carbonyl group, a versatile functional handle for further chemical modifications.
-
Access to Complex Scaffolds: Enables the synthesis of sterically congested and structurally complex aldehydes that are difficult to access through other synthetic routes.
-
Potential for Asymmetry: The use of chiral ligands allows for the enantioselective synthesis of chiral aldehydes, which is of paramount importance in drug development.
Experimental Protocols
General Considerations
-
All manipulations of air- and moisture-sensitive materials should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Syngas (a mixture of carbon monoxide and hydrogen) is flammable and toxic. All hydroformylation reactions must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Alkenes should be passed through a short column of activated alumina (B75360) to remove any peroxide impurities.
Protocol 1: Rhodium-Catalyzed Hydroformylation of 3,3-Dimethyl-1-butene with BOBPHOS Ligand
This protocol describes a general procedure for the hydroformylation of a branched terminal alkene using a rhodium catalyst with the BOBPHOS ligand, known for its high branched selectivity.[1]
Materials:
-
[Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)
-
BOBPHOS (Benzoxaphosphole-based phosphine-phosphite ligand)
-
3,3-Dimethyl-1-butene
-
Toluene (B28343) (anhydrous)
-
Syngas (1:1 mixture of CO:H₂)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (0.01 mmol, 1.0 mol%) and BOBPHOS (0.012 mmol, 1.2 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 15 minutes to form the active catalyst solution.
-
Reaction Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave. 3,3-Dimethyl-1-butene (1.0 mmol, 1.0 equiv) is then added to the autoclave.
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The reactor is then pressurized to 20 bar with syngas and heated to 80 °C with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Work-up: After the desired conversion is reached (typically 12-24 hours), the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired branched aldehyde (4,4-dimethyl-2-formylbutane).
Data Presentation
The following table summarizes representative data for the hydroformylation of various branched terminal alkenes, highlighting the effect of different ligands and reaction conditions on conversion and regioselectivity.
| Substrate | Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | b:l Ratio | Reference |
| 3,3-Dimethyl-1-butene | [Rh(CO)₂(acac)] | BOBPHOS | 80 | 20 | 24 | >95 | 98:2 | [1] |
| Vinylcyclohexane | [Rh(CO)₂(acac)] | BOBPHOS | 60 | 10 | 16 | 98 | 95:5 | [1] |
| Styrene | [Rh(COD)Cl]₂ | P6 (hybrid phosphate) | 30 | 40 | 24 | 96 | 25.4:1 | [2] |
| 1-Hexene | [Rh(CO)₂(acac)] | BOBPHOS | 80 | 20 | 24 | >95 | 3:1 | [3] |
b:l ratio refers to the ratio of branched to linear aldehyde products.
Visualizations
Experimental Workflow for Hydroformylation
Caption: Experimental workflow for branched-selective hydroformylation.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for branched-selective hydroformylation.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Carbocation Rearrangement in Alkene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carbocation rearrangement during alkene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement and why does it occur during alkene synthesis?
A1: Carbocation rearrangement is a process in which a carbocation intermediate rearranges to form a more stable carbocation.[1][2] This typically occurs through a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[1][3] The driving force for this rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).[2][4] In alkene synthesis, particularly during acid-catalyzed dehydration of alcohols (an E1 reaction), a carbocation intermediate is formed, creating the possibility for rearrangement and leading to a mixture of alkene products, including ones with a different carbon skeleton than the starting material.[5][6]
Q2: How can I predict if a carbocation rearrangement is likely to occur in my reaction?
A2: Rearrangement is likely if the reaction proceeds through a carbocation intermediate and if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift.[2][7] Scenarios prone to rearrangement include:
-
Dehydration of secondary alcohols: This initially forms a secondary carbocation, which can rearrange to a more stable tertiary carbocation if an adjacent carbon is more substituted.[8][9]
-
Reactions involving primary alcohols under certain conditions: While primary alcohols typically undergo dehydration via an E2 mechanism, if a primary carbocation were to form, it would be highly unstable and readily rearrange.[10][11] However, some sources suggest a concerted mechanism where the leaving group departs as an alkyl or hydride shift occurs to avoid the formation of a primary carbocation.[1]
-
Substrates with quaternary carbons adjacent to a carbocation center: This setup can facilitate an alkyl shift to form a more stable tertiary carbocation.[12]
Q3: What are the primary strategies to avoid carbocation rearrangements in alkene synthesis from alcohols?
A3: The most effective strategy is to choose a reaction pathway that avoids the formation of a free carbocation intermediate. This can be achieved by promoting an E2 elimination mechanism instead of an E1 mechanism.[5][7] Key methods include:
-
Conversion to a Good Leaving Group: Convert the alcohol's hydroxyl group (a poor leaving group) into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong, non-nucleophilic base will favor an E2 elimination, which is a concerted reaction and does not involve a carbocation intermediate.[5][7]
-
Using Phosphorus Oxychloride (POCl₃) and Pyridine (B92270): This reagent system is effective for dehydrating alcohols to alkenes without rearrangement.[7][13] The reaction proceeds through an E2-like mechanism where POCl₃ activates the hydroxyl group, and pyridine acts as a base to remove a proton.[7]
Troubleshooting Guides
Problem 1: My acid-catalyzed dehydration of a secondary alcohol yielded a mixture of alkenes, including a product with a rearranged carbon skeleton.
-
Cause: The reaction is proceeding via an E1 mechanism, which involves the formation of a secondary carbocation. This carbocation is rearranging to a more stable tertiary carbocation before elimination occurs, leading to the observed product mixture.[6][8]
-
Solution 1: Switch to an E2-favored protocol.
-
Method: Convert the alcohol to a tosylate or mesylate, followed by elimination with a strong base.
-
Protocol:
-
Tosylation/Mesylation: React the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
-
Elimination: Treat the resulting tosylate or mesylate with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) to induce E2 elimination.[5][7]
-
-
-
Solution 2: Use an alternative dehydrating agent.
-
Method: Employ phosphorus oxychloride (POCl₃) in the presence of pyridine.
-
Protocol:
-
Problem 2: I am trying to synthesize a specific alkene isomer, but the reaction is not regioselective.
-
Cause: E1 reactions often produce a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. If rearrangement occurs, the product distribution becomes even more complex.[7] E2 reactions can also yield mixtures, with the product ratio depending on the base used.
-
Solution: Control regioselectivity in E2 elimination.
-
For the Zaitsev product (more substituted alkene): Use a small, strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe).[7]
-
For the Hofmann product (less substituted alkene): Use a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK).[5]
-
Data Presentation
Table 1: Reaction Conditions for Alcohol Dehydration and Associated Mechanisms.
| Alcohol Type | Reagent(s) | Typical Temperature | Mechanism | Carbocation Rearrangement? |
| Primary | Concentrated H₂SO₄ | 170-180°C | E2 | No |
| Secondary | Concentrated H₂SO₄ | 100-140°C | E1 | Yes, likely |
| Tertiary | Concentrated H₂SO₄ | 25-80°C | E1 | Possible, if a more stable carbocation can be formed |
| Secondary/Tertiary | POCl₃, Pyridine | Varies (often initially cooled, then heated) | E2-like | No |
| Secondary/Tertiary | 1. TsCl/MsCl, Pyridine2. Strong Base (e.g., t-BuOK) | Varies | E2 | No |
Data compiled from multiple sources.[8][14]
Experimental Protocols
Protocol 1: Alkene Synthesis from a Secondary Alcohol via Tosylation and E2 Elimination (Rearrangement Avoided)
-
Tosylation of the Alcohol:
-
Dissolve the secondary alcohol (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) and cool to 0°C.
-
Add pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in portions, keeping the temperature below 5°C.
-
Stir the reaction at 0°C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
-
E2 Elimination:
-
Dissolve the crude tosylate in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.5 equivalents), at room temperature.
-
Heat the reaction mixture if necessary and monitor by TLC or GC for the formation of the alkene.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting alkene by distillation or column chromatography.
-
Mandatory Visualizations
Caption: Comparison of E1 and E2 pathways for alkene synthesis from alcohols.
Caption: Simplified workflow for alcohol dehydration using POCl₃.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Rearrangement in E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. gdckulgam.edu.in [gdckulgam.edu.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Ethylene Dimerization to Hexene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic dimerization and trimerization of ethylene (B1197577) to produce 1-hexene (B165129).
Troubleshooting Guide
This guide addresses common issues encountered during ethylene oligomerization experiments in a question-and-answer format.
Question: Why is my catalyst activity (ethylene conversion) low?
Answer: Low catalyst activity can stem from several factors:
-
Insufficient Co-catalyst Activation: The active catalytic species may not be forming efficiently. The type and amount of co-catalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA), are crucial. For some systems, increasing the co-catalyst to metal molar ratio (e.g., Al/Cr or Al/Ni) can lead to more activated sites and higher activity.[1]
-
Reaction Temperature: Temperature significantly impacts reaction rates. For some catalyst systems, an increase in temperature up to a certain point (e.g., 60°C) can increase ethylene conversion. However, excessively high temperatures can lead to decreased monomer solubility and catalyst deactivation.[2]
-
Ethylene Pressure: Higher ethylene pressure generally leads to higher catalyst activity due to improved diffusion of the monomer to the active sites.[2] A first-order dependence on ethylene pressure has been observed at lower pressures for some systems.
-
Catalyst Deactivation: The catalyst may be deactivating over time. This can be caused by the aggregation of active sites or the formation of polymers that block access to these sites.[3]
-
Impurities: Traces of water, air, or other impurities in the reactor or reagents can poison the catalyst. Ensure the reactor is properly dried (e.g., by heating under vacuum) and purged with an inert gas before the reaction.[2][4]
Question: Why is the selectivity towards 1-hexene low, and what are the common byproducts?
Answer: Low selectivity for 1-hexene is a common challenge, with byproducts often including 1-butene, 1-octene (B94956), higher oligomers, and polyethylene (B3416737).
-
Formation of 1-Butene: Many catalysts are highly active for ethylene dimerization to 1-butene. For instance, some nickel-based catalysts can exhibit high selectivity for butenes.[5] The ligand structure and catalyst environment play a key role in favoring trimerization over dimerization.
-
Formation of 1-Octene and Higher Oligomers: The metallacycle mechanism can explain the formation of 1-octene through the expansion of the metallacycle intermediate.[3] The nature of the co-catalyst can significantly influence the relative selectivity between 1-hexene and 1-octene.[6]
-
Formation of Isomers (e.g., 2-butene): Isomerization of the desired alpha-olefin product can occur. Higher reaction temperatures can sometimes favor the formation of more stable internal olefins.[5][7]
-
Polymer Formation: The formation of polyethylene is a significant issue, especially with highly active catalysts. This can lead to reactor fouling.[8] The choice of promoter and reaction conditions can help minimize polymer formation.[2]
Question: My catalyst appears to be deactivating quickly. What are the potential causes and solutions?
Answer: Catalyst deactivation can be a significant issue, particularly for homogeneous catalysts.[9]
-
Aggregation of Active Sites: For heterogeneous catalysts, the active metal sites can aggregate, leading to a loss of activity.[3] Using supports that provide well-isolated active sites, such as metal-organic frameworks (MOFs), can mitigate this.[3][9]
-
Co-catalyst Degradation: Some co-catalysts can be unstable under reaction conditions, leading to a decrease in the concentration of the active species.[6]
-
Fouling by Polymer Byproducts: The formation of solid polyethylene can block the active sites of the catalyst, leading to deactivation.[8] Optimizing reaction conditions to minimize polymer formation is crucial.
-
Influence of Ethylene Pressure: The deactivation rate can be dependent on ethylene pressure.[10]
Frequently Asked Questions (FAQs)
What are the common types of catalysts used for ethylene trimerization to 1-hexene?
Chromium-based catalysts are particularly notable for their high selectivity and activity in producing 1-hexene and have been implemented in industrial processes.[11] These catalysts are often used with ligands containing P and N donor atoms.[4][6] Nickel-based catalysts are also widely studied, though they often show higher selectivity for dimerization to 1-butene.[3] Both homogeneous and heterogeneous catalyst systems are actively researched, with heterogeneous catalysts offering advantages in terms of separation and recyclability.[3][11]
What is the role of the co-catalyst in the reaction?
A co-catalyst, typically an alkylaluminum compound like MAO, MMAO, or TIBA, is essential for activating the transition metal center of the main catalyst.[1] It is believed to generate a cationic active metal center that can then coordinate with ethylene molecules to initiate the oligomerization process.[6] The choice and concentration of the co-catalyst can have a dramatic effect on the catalyst's activity, selectivity, and stability.[1][6]
How do reaction temperature and pressure influence the outcome of ethylene oligomerization?
-
Temperature: Temperature has a complex effect on the reaction. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions like isomerization and can decrease monomer solubility.[2][7] For some systems, an optimal temperature exists that balances activity and selectivity.[1] Ethylene oligomerization is an exothermic reaction, so lower temperatures can favor the equilibrium towards the products.[1]
-
Pressure: Increasing ethylene pressure generally enhances the reaction rate by increasing the concentration of the monomer at the catalytic active sites.[2] Higher ethylene pressure can also suppress the re-insertion of 1-butene, which can lead to the formation of 2-butene (B3427860) and hexene byproducts.
What analytical techniques are used to analyze the products?
Gas chromatography (GC) is the primary method for analyzing the liquid and gaseous products of the reaction.[2] A capillary column is typically used to separate the different olefin isomers (1-butene, 1-hexene, 1-octene, etc.) and any other byproducts.[2] The effluent from the reactor can be analyzed online with a GC equipped with a Flame Ionization Detector (GC-FID).[12] For more detailed structural information, especially for liquid products, comprehensive two-dimensional gas chromatography-mass spectrometry (2D GC-MS) can be employed.[12]
Quantitative Data Summary
Table 1: Performance of Various Catalyst Systems for Ethylene Oligomerization
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (bar) | Activity (TOF, h⁻¹) | Selectivity to C4 (%) | Selectivity to C6 (%) | Reference |
| Ni(10%)-MFU-4l | MAO | 25 | 30 | 21,000 | 94.9 | 4.8 | [5], |
| Ni-ZIF-8 | EASC | 35 | 50 | >1,000,000 | >85 | - | [9] |
| Cr-SNS-D (homogeneous) | MMAO | 80 | 25 | 60,772 g 1-C₆/g Cr | - | 99.9 | [11] |
| Cr/PD-TPA COF | TIBA | - | - | 5.46 x 10⁵ g/(mol Cr·h) | - | 21.9 | [1] |
| Ti-based | TEA/EDC | 55 | 22 | - | - | - | [2] |
*TOF = Turnover Frequency (moles of ethylene consumed per mole of metal per hour, unless otherwise specified). EASC = Ethylaluminum sesquichloride.
Table 2: Effect of Reaction Parameters on a Ti-based Catalyst System
| Parameter | Range | Effect on Ethylene Conversion | Effect on 1-Butene Selectivity | Reference |
| Temperature | Up to 60°C | Increased | Increased | [2] |
| Temperature | > 60°C | Decreased | Decreased | [2] |
| Ethylene Pressure | Increasing | Increased | Increased | [2] |
| Al/Ti Molar Ratio | Increasing | Increased | - | [2] |
| THF/Ti Molar Ratio | Up to 4 | Increased | Increased | [2] |
| THF/Ti Molar Ratio | > 4 | Decreased | Decreased | [2] |
Experimental Protocols
General Procedure for Ethylene Trimerization in a Batch Reactor
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure autoclave reactor (e.g., 500 mL).[4]
-
Heat the reactor under vacuum (e.g., to 100°C for one hour) to eliminate any traces of water and air.[2][4]
-
Cool the reactor to ambient temperature and purge it with an inert gas, such as nitrogen or argon, for at least 30 minutes.[2]
-
-
Reaction Setup:
-
Under an inert atmosphere, add the desired amount of anhydrous solvent (e.g., toluene, cyclohexane, or n-heptane) to the reactor.[2][4]
-
Add the catalyst components in the specified order. This often involves adding the chromium or nickel source, followed by the ligand, and then the co-catalyst (e.g., MAO or MMAO).[4] The catalyst system can also be prepared in-situ.[4]
-
Seal the reactor and set the desired stirring speed (e.g., 900 rpm).[2]
-
-
Reaction Execution:
-
Reaction Quenching and Product Analysis:
-
At the end of the reaction time, rapidly cool the reactor using an ice bath to condense any volatile products.[4]
-
Carefully vent the excess ethylene pressure.
-
Quench the reaction by adding a small amount of an acidified alcohol solution (e.g., 10 wt% HCl in ethanol).[4]
-
Collect liquid and gas samples for analysis by gas chromatography (GC) to determine the product distribution.[2]
-
Visualizations
Caption: Troubleshooting workflow for common issues in ethylene oligomerization.
Caption: Key factors influencing catalyst performance in ethylene to 1-hexene conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcea.org [ijcea.org]
- 3. mdpi.com [mdpi.com]
- 4. US9421533B2 - Catalyst or synthesizing 1-hexene from ethylene trimerization and application thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective trimerization of ethylene using chromium catalysts complexed with tridentate ligands supported on titanium modified silica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
improving yield and selectivity in 2,3-Dimethyl-1-hexene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in the synthesis of 2,3-Dimethyl-1-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound include the dehydration of 2,3-dimethyl-3-hexanol (B1581839), the Wittig reaction, and a Grignard reaction to form a suitable tertiary alcohol followed by dehydration. Each method has its own advantages and challenges concerning yield and selectivity.
Q2: Which precursor alcohol is best for the dehydration synthesis of this compound?
A2: The acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol is a common method. However, this reaction typically follows Zaitsev's rule, favoring the formation of the more substituted and stable alkene, 2,3-dimethyl-2-hexene (B165507), as the major product.[1][2] Achieving high selectivity for the terminal alkene, this compound, via this method is challenging due to the formation of a stable tertiary carbocation that can lead to a mixture of isomeric products.[1][3]
Q3: How can I purify this compound from its isomers?
A3: Due to the close boiling points of the resulting alkene isomers, purification can be challenging. Fractional distillation is the recommended method for separating this compound from its more stable isomers like 2,3-dimethyl-2-hexene.[4][5] Careful control of the distillation temperature is crucial for effective separation.
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include controlling regioselectivity to favor the formation of the terminal alkene over more stable internal isomers, preventing carbocation rearrangements in dehydration reactions, and separating the desired product from a mixture of isomers with similar physical properties.[1][3]
Troubleshooting Guides
Dehydration of 2,3-Dimethyl-3-hexanol
Q: My dehydration reaction yields a mixture of alkenes with low selectivity for this compound. How can I improve this?
A: This is a common issue as the reaction proceeds via a tertiary carbocation, leading to a mixture of products, with the Zaitsev product (2,3-dimethyl-2-hexene) typically being the major one.[1]
-
Choice of Acid: Using a milder acid catalyst like phosphoric acid instead of sulfuric acid can sometimes reduce the extent of side reactions and charring.[6]
-
Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, but it can also decrease the overall reaction rate. The temperature for tertiary alcohol dehydration is typically in the range of 25-80°C.[7][8]
-
Alternative Dehydrating Agents: Consider using phosphorus oxychloride (POCl₃) in pyridine. This reagent can favor the E2 mechanism and may provide better selectivity for the less substituted alkene, although this is more effective for primary and secondary alcohols.[7]
Q: The reaction mixture has turned dark, and the yield is low. What could be the cause?
A: This is likely due to charring and oxidation of the alcohol, especially when using concentrated sulfuric acid, which is a strong oxidizing agent.[6]
-
Use Phosphoric Acid: Switch to concentrated phosphoric(V) acid, which is less oxidizing and generally produces cleaner reactions.[6]
-
Control Temperature: Avoid excessive heating. Maintain the temperature within the recommended range for tertiary alcohol dehydration.[7]
-
Reaction Time: Do not prolong the reaction time unnecessarily, as this can lead to decomposition.
Wittig Reaction
Q: My Wittig reaction for the synthesis of this compound has a low yield. What are the possible reasons?
A: Low yields in Wittig reactions can stem from several factors related to the ylide generation and the reaction conditions.
-
Ylide Formation: The phosphonium (B103445) ylide must be generated under anhydrous conditions using a strong base like n-butyllithium. The presence of moisture can quench the base and the ylide.[9]
-
Steric Hindrance: The reaction between a sterically hindered ketone and a bulky ylide can be slow. For the synthesis of this compound, a potential route is the reaction of 3-methyl-2-pentanone (B1360105) with methylenetriphenylphosphorane. The steric hindrance around the carbonyl group can affect the reaction rate.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the ylide. The choice of solvent (typically THF or diethyl ether) is also crucial.[10]
Q: How can I remove the triphenylphosphine (B44618) oxide byproduct effectively?
A: Triphenylphosphine oxide can be challenging to remove completely.
-
Precipitation: After the reaction, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like hexanes. The non-polar alkene product will dissolve, while the more polar triphenylphosphine oxide will precipitate and can be removed by filtration.[11]
-
Chromatography: If precipitation is not sufficient, column chromatography on silica (B1680970) gel can be used for purification.[12]
Grignard Reaction (for precursor alcohol synthesis)
Q: The Grignard reaction to synthesize 2,3-dimethyl-3-hexanol is not initiating. What should I do?
A: The initiation of a Grignard reaction is often the most critical step.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Ensure all glassware is flame-dried and the solvent (typically anhydrous diethyl ether or THF) is completely dry.[13]
Q: My Grignard reaction has a low yield of the desired tertiary alcohol. What are the common side reactions?
A: Several side reactions can reduce the yield.
-
Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate that will not react further.[14]
-
Reduction: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[14]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[15]
Quantitative Data Summary
| Synthesis Method | Precursors | Typical Yield | Selectivity Issues | Reference |
| Dehydration | 2,3-Dimethyl-3-hexanol | Moderate to High | Low for this compound. Major product is 2,3-dimethyl-2-hexene (Zaitsev's rule). | [1] |
| Wittig Reaction | 3-Methyl-2-pentanone + Methylenetriphenylphosphorane | High | Good selectivity for the terminal alkene. | [9] |
| Grignard Reaction + Dehydration | 3-Methyl-2-pentanone + Methylmagnesium bromide, then dehydration | High for alcohol, moderate for alkene | Dehydration step has the same selectivity issues as the direct dehydration method. | [16] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-3-hexanol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol for subsequent dehydration.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether
-
Methyl iodide
-
3-Methyl-2-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium suspension to initiate the reaction.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-3-hexanol.
-
Purify the product by distillation.
-
Protocol 2: Dehydration of 2,3-Dimethyl-3-hexanol
Materials:
-
2,3-Dimethyl-3-hexanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2,3-dimethyl-3-hexanol and a few boiling chips.
-
Carefully add the acid catalyst (e.g., phosphoric acid) to the flask while swirling.[17]
-
-
Distillation:
-
Assemble a fractional distillation apparatus.
-
Gently heat the mixture. The alkene products are volatile and will co-distill with water as they are formed.[17]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Neutralize any residual acid by washing with a 5% sodium bicarbonate solution. Vent frequently to release CO₂.[17]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid into a pre-weighed vial.
-
Further purify by fractional distillation to separate the isomeric alkenes.
-
Protocol 3: Synthesis of this compound via Wittig Reaction
This protocol outlines a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylbutanal
-
Saturated aqueous ammonium chloride solution
-
Hexanes
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2-methylbutanal in anhydrous THF.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.[18]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
To remove triphenylphosphine oxide, triturate the crude residue with hexanes and filter to remove the precipitated solid.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by fractional distillation.
-
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 2. Solved QUESTIONS U 1. What alkene(s) will be produced when | Chegg.com [chegg.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Purification [chem.rochester.edu]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. Khan Academy [khanacademy.org]
- 8. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solved Use retrosynthetic analysis to suggest a way to | Chegg.com [chegg.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. sciepub.com [sciepub.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chegg.com [chegg.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. homework.study.com [homework.study.com]
- 17. researchgate.net [researchgate.net]
- 18. chembam.com [chembam.com]
challenges in separating 2,3-Dimethyl-1-hexene from its isomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of 2,3-Dimethyl-1-hexene from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The most significant challenge is the presence of other C8H16 structural isomers with very similar physicochemical properties.[1] Isomers are compounds that share the same molecular formula but have different arrangements of atoms. This structural similarity leads to nearly identical boiling points, making separation by conventional fractional distillation extremely difficult, inefficient, and energy-intensive.[2][3]
Q2: Which specific isomers are most difficult to separate from this compound?
Any C8H16 alkene with a similar carbon skeleton and double bond position can pose a challenge. The closer the boiling point, the more difficult the separation. Key isomers include other dimethylhexenes, ethylhexenes, and octenes. The boiling point of this compound is approximately 111-112.1°C.[4][5][6][7] Isomers with boiling points within a few degrees of this value will be the most problematic.
Data Presentation: Boiling Points of C8H16 Isomers
The table below summarizes the boiling points of this compound and several of its structural isomers. The small differences highlight the difficulty of separation via standard distillation.
| Compound Name | Molecular Formula | Boiling Point (°C) |
| This compound | C8H16 | 111 - 112.1 [4][5][7] |
| 3,3-Dimethyl-1-hexene | C8H16 | 108.5 |
| 2,3-Dimethyl-2-hexene | C8H16 | 117 |
| 3,4-Dimethyl-2-hexene | C8H16 | 118 |
| cis-4-Octene | C8H16 | 122.2 |
| trans-4-Octene | C8H16 | 121.7 |
| 1-Octene | C8H16 | 121.3 |
Note: Boiling points are approximate and can vary slightly with atmospheric pressure.
Caption: Relationship between this compound and its isomers.
Troubleshooting Guides
Issue: Poor separation efficiency using fractional distillation.
Primary Cause: The boiling points of the target compound and its isomeric impurities are too close for the distillation column's resolving power. A low relative volatility (close to 1.0) requires an impractical number of theoretical plates and a very high reflux ratio.[8]
Solutions:
-
Evaluate Column Efficiency: Ensure your distillation column is packed efficiently and is of sufficient length to provide the necessary theoretical plates. For very close-boiling isomers, this is often not a complete solution.
-
Consider Extractive Distillation: This technique involves introducing a third component, a high-boiling-point solvent, to the mixture.[8][9] The solvent selectively interacts with one type of isomer, altering its volatility relative to the others and making separation feasible.[10] Solvent selection is critical for success.[11]
-
Employ Preparative Gas Chromatography (GC): For high-purity requirements at a lab scale, preparative GC offers superior resolving power. It is an effective, albeit lower-throughput, method for separating compounds with nearly identical boiling points.[12][13]
Caption: Troubleshooting workflow for isomer separation issues.
Experimental Protocols
Protocol: High-Purity Isomer Separation via Preparative Gas Chromatography (GC)
This protocol outlines a general method for separating this compound from its isomers. Optimization will be required based on the specific mixture and available instrumentation.
1. Objective: To achieve >99% purity of this compound from a mixed-isomer sample.
2. Materials & Equipment:
-
Preparative Gas Chromatograph with a fraction collector.
-
High-polarity capillary column (e.g., a thick-film polyethylene (B3416737) glycol phase like DB-WAX or Carbowax).[12][14] A long column (e.g., 60m) is recommended for high resolution.[12]
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Isomer mixture sample.
-
Solvent for dilution (e.g., Hexane).
-
Collection vials, cooled if necessary.
3. Methodology:
-
Step 1: Analytical Method Development:
-
Before attempting a preparative run, develop an analytical method on a standard GC-FID or GC-MS to determine the retention times of all components.
-
Inject a diluted sample of the mixture.
-
Optimize the temperature program to achieve baseline separation of the target peak from its nearest impurities. A slow temperature ramp (e.g., 2-5 °C/min) is often necessary.
-
-
Step 2: System Preparation:
-
Install the preparative column in the GC.
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Set the carrier gas flow rate appropriate for the column diameter.
-
-
Step 3: Preparative Run Setup:
-
Injector Temperature: Set to ~200-220 °C to ensure rapid volatilization.
-
Oven Program: Use the optimized temperature program from the analytical run.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
Fraction Collector: Program the collection times based on the known retention time of this compound. Ensure the collection window is narrow to maximize purity.
-
-
Step 4: Injection and Collection:
-
Perform a test injection of a small volume to confirm retention times on the preparative system.
-
Inject the largest possible sample volume that does not cause peak overloading (significant peak fronting or tailing). This may require multiple injections.
-
Initiate the run and collection sequence. The system will automatically divert the eluent containing the target compound into a collection vial during the specified time window.
-
-
Step 5: Purity Analysis:
-
Analyze the collected fraction using the analytical GC method to confirm its purity.
-
If purity is insufficient, narrow the collection window or reduce the injection volume and repeat the process.
-
4. Troubleshooting:
-
Co-elution (overlapping peaks): Decrease the temperature ramp rate, use a longer column, or select a column with a different stationary phase chemistry to alter selectivity.[14]
-
Low Recovery: Check for leaks in the system. Ensure the transfer line to the fraction collector is heated to prevent condensation. Widen the collection window slightly, but be aware this may decrease purity.
References
- 1. biocompare.com [biocompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Separation of C8 Aromatics by an Interpenetrating Metal–Organic Framework Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. guidechem.com [guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound [chemister.ru]
- 8. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 9. youtube.com [youtube.com]
- 10. Extractive Distillation: Separating - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. vurup.sk [vurup.sk]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Alkenes from Peroxide Impurities
Welcome to the Technical Support Center for the purification of alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of peroxide impurities from alkenes, ensuring the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from alkenes?
A1: Peroxide impurities in alkenes pose significant risks. They can initiate unwanted side reactions, such as polymerization, leading to product contamination and reduced yields.[1][2] More critically, peroxides are often thermally and mechanically unstable, presenting a severe explosion hazard, especially when the alkene is heated or distilled.[3][4]
Q2: How can I test for the presence of peroxides in my alkene sample?
A2: Commercially available peroxide test strips are a rapid and convenient method for the semi-quantitative determination of peroxide concentrations.[3] These strips change color upon contact with peroxides, and the color intensity can be compared to a chart to estimate the peroxide level in parts per million (ppm).
Q3: What are the acceptable limits for peroxide concentration in alkenes for laboratory use?
A3: The acceptable peroxide concentration depends on the intended application. The following are general guidelines:
-
< 3 ppm: Generally considered safe for most laboratory procedures.[3]
-
3 - 30 ppm: May pose a moderate hazard, and concentration of the peroxides should be avoided.[3]
-
> 30 ppm: Unacceptable and potentially hazardous; peroxides should be removed before use.[3][5]
-
For distillation or reflux: The peroxide concentration should be 0 ppm.[3][5]
Q4: Can the peroxide removal process affect the stability of the alkene?
A4: Yes, some peroxide removal methods can inadvertently remove polymerization inhibitors that are often added to alkenes by the manufacturer.[6] This can make the purified alkene more susceptible to polymerization. It is advisable to add a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, after the purification process if the alkene is to be stored.[4][]
Troubleshooting Guides
Activated Alumina (B75360) Column Chromatography
Problem: After passing the alkene through an activated alumina column, the peroxide test is still positive.
-
Possible Cause 1: The alumina is not sufficiently activated.
-
Solution: Ensure the activated alumina has been properly activated by heating it in an oven to remove any adsorbed water before use.[8]
-
-
Possible Cause 2: The column was overloaded.
-
Solution: Use a larger column with more activated alumina or reduce the amount of alkene being purified at one time.
-
-
Possible Cause 3: The flow rate was too fast.
-
Solution: Reduce the flow rate of the alkene through the column to allow for sufficient contact time with the alumina.[8]
-
-
Possible Cause 4: The peroxides are not being destroyed, only adsorbed.
-
Solution: After use, the alumina column may contain a high concentration of peroxides and should be handled with care. To safely dispose of the alumina, it can be flushed with a dilute acidic solution of ferrous sulfate (B86663) or potassium iodide to destroy the adsorbed peroxides.[3][5]
-
Problem: The alkene appears cloudy or contains fine particles after passing through the alumina column.
-
Possible Cause: Fine particles of alumina are eluting with the alkene.
-
Solution: Place a small plug of glass wool or a sintered glass frit at the bottom of the column before packing the alumina to prevent it from washing out.[8]
-
Ferrous Sulfate Wash
Problem: The peroxide level remains high after washing with ferrous sulfate solution.
-
Possible Cause 1: The ferrous sulfate solution is old or has been oxidized.
-
Solution: Prepare a fresh solution of ferrous sulfate immediately before use. The solution should be a pale green color; a brownish or reddish tint indicates oxidation to ferric sulfate, which is less effective.
-
-
Possible Cause 2: Insufficient mixing or contact time.
-
Solution: Ensure vigorous shaking of the separatory funnel for several minutes to maximize the contact between the alkene and the aqueous ferrous sulfate solution.[9]
-
-
Possible Cause 3: The pH of the ferrous sulfate solution is not acidic enough.
Problem: An emulsion has formed between the alkene and the aqueous layer, making separation difficult.
-
Possible Cause: Vigorous shaking.
-
Solution: Allow the mixture to stand for an extended period. If the emulsion persists, the addition of a small amount of a saturated sodium chloride solution (brine) can help to break the emulsion. In the future, use gentle, swirling motions for mixing instead of vigorous shaking.
-
Problem: The alkene has become viscous or shows signs of polymerization after treatment.
-
Possible Cause: The ferrous sulfate wash, which can involve radical intermediates, may have initiated polymerization of a sensitive alkene.
-
Solution: Consider using a milder peroxide removal method, such as a sodium metabisulfite (B1197395) wash. If this method must be used, ensure the alkene contains a polymerization inhibitor and that the process is carried out without delay.
-
Sodium Metabisulfite/Bisulfite Wash
Problem: The peroxide test is still positive after the sulfite (B76179) wash.
-
Possible Cause 1: The sodium metabisulfite or bisulfite solution is not fresh.
-
Solution: Prepare a fresh aqueous solution for each use, as sulfite solutions can be slowly oxidized by air.
-
-
Possible Cause 2: Insufficient amount of reducing agent.
-
Solution: Ensure that an adequate volume of the sulfite solution is used and that the washing step is repeated until a negative peroxide test is obtained.
-
Problem: The alkene has a lingering odor of sulfur dioxide.
-
Possible Cause: Residual sulfur dioxide from the wash.
-
Solution: After the sulfite wash, wash the alkene with a dilute solution of sodium bicarbonate to neutralize any remaining acidic sulfur compounds, followed by a final wash with deionized water.
-
Quantitative Data on Peroxide Removal Methods
The efficiency of each peroxide removal method can vary based on the specific alkene, the initial peroxide concentration, and the precise experimental conditions. The following table provides a summary of expected efficiencies.
| Method | Initial Peroxide Conc. (ppm) | Final Peroxide Conc. (ppm) | Efficiency | Notes |
| Activated Alumina | > 30 | < 3 | High | Effective for a wide range of solvents.[5] The capacity of the alumina must not be exceeded. |
| Ferrous Sulfate Wash | > 30 | < 5 | High | Very effective, but the acidic conditions and potential for radical formation may not be suitable for all alkenes.[3][10] |
| Sodium Metabisulfite Wash | > 30 | < 10 | Moderate to High | A milder alternative to ferrous sulfate, but may require multiple washes for high peroxide concentrations.[5] |
Experimental Protocols
Protocol 1: Peroxide Removal using Activated Alumina
-
Preparation: Set up a chromatography column of a suitable size. Place a small plug of glass wool at the bottom.
-
Packing: Add activated alumina to the column. The amount of alumina will depend on the quantity of alkene to be purified and its peroxide concentration. A general guideline is to use a column with a height at least ten times its diameter.
-
Elution: Gently pour the alkene onto the top of the alumina column and allow it to percolate through under gravity.
-
Collection: Collect the purified alkene as it elutes from the bottom of the column.
-
Testing: Test the collected alkene for the presence of peroxides using a test strip. If peroxides are still present, the alkene can be passed through the column a second time (using fresh alumina is recommended).
-
Disposal: Carefully handle the used alumina, as it may contain concentrated peroxides. Flush the column with a dilute acidic solution of ferrous sulfate before disposal.[5]
Protocol 2: Peroxide Removal using Ferrous Sulfate Wash
-
Solution Preparation: Prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.[3][10]
-
Extraction: In a separatory funnel, combine the alkene with an equal volume of the freshly prepared ferrous sulfate solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the alkene layer with deionized water to remove any residual acid and iron salts.
-
Drying: Dry the purified alkene over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Testing: Test the dried alkene for peroxides to confirm their removal. Repeat the washing procedure if necessary.
Protocol 3: Peroxide Removal using Sodium Metabisulfite Wash
-
Solution Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium metabisulfite.
-
Extraction: In a separatory funnel, wash the alkene with an equal volume of the sodium metabisulfite solution.
-
Mixing: Shake the funnel for several minutes, remembering to vent frequently.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the alkene with deionized water. A subsequent wash with a dilute sodium bicarbonate solution can be performed to remove any residual sulfur dioxide, followed by a final water wash.
-
Drying: Dry the alkene over an anhydrous drying agent.
-
Testing: Confirm the absence of peroxides using a test strip.
Visualizations
Caption: General workflow for removing peroxide impurities from alkenes.
Caption: Decision tree for selecting a suitable peroxide removal method.
References
- 1. my.alfred.edu [my.alfred.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. longchangchemical.com [longchangchemical.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: Gas Chromatography Analysis of Hexenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered during the gas chromatography (GC) analysis of hexenes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate hexene isomers using gas chromatography?
A1: Hexene has numerous structural and geometric isomers with very similar boiling points and polarities. This makes their separation by gas chromatography challenging, as GC primarily separates compounds based on these physical properties. Co-elution, where two or more isomers exit the column at the same time, is a common issue.[1][2][3] The choice of GC column stationary phase is critical for achieving separation.[1]
Q2: What type of GC column is best for analyzing hexene isomers?
A2: The ideal column depends on the specific isomers you need to separate. Non-polar stationary phases (e.g., polydimethylsiloxane) separate based on boiling points. For isomers with different polarities, such as cis-trans isomers, a more polar stationary phase like polyethylene (B3416737) glycol (e.g., Carbowax) or specialized columns like the Agilent J&W CP-Select 624 Hexane column can provide better selectivity.[1]
Q3: What are the most common problems encountered in the GC analysis of hexenes?
A3: Common issues include poor resolution of isomers, peak tailing, shifting retention times, and ghost peaks due to contamination. These problems can arise from improper method parameters, column degradation, sample preparation issues, or system leaks.
Q4: How can I confirm the identity of hexene isomers in my chromatogram?
A4: While retention time can provide an initial identification, mass spectrometry (MS) is often essential for definitive identification.[1] Although many hexene isomers have the same molecular ion peak (m/z 84), their fragmentation patterns can be distinct, acting as a molecular fingerprint.[1] Comparing the fragmentation pattern of your analyte to a spectral library (e.g., NIST Mass Spectrometry Data Center) can confirm its identity.[1]
Troubleshooting Guide
Poor Peak Resolution
Q: My hexene isomer peaks are not well separated. What can I do to improve the resolution?
A: Poor resolution is a frequent challenge in hexene analysis. Here are several approaches to improve it:
-
Optimize the Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can enhance the separation of compounds with close boiling points.[4][5][6] A general rule of thumb is that dropping the temperature by 25°C can double the capacity factor, leading to better separation.[4][7]
-
Adjust the Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can increase column efficiency.[5] Too high a flow rate can lead to poor resolution, while a rate that is too low can unnecessarily lengthen the analysis time.[5]
-
Select an Appropriate Stationary Phase: If you are using a non-polar column and struggling to separate isomers with different polarities, switching to a more polar stationary phase may be beneficial.[1]
-
Increase the Column Length: A longer column provides more theoretical plates, which generally leads to better resolution. Doubling the column length can improve resolution by about 40%.[4][7]
-
Decrease the Column's Inner Diameter and Film Thickness: Using a column with a smaller inner diameter and a thinner stationary phase film can result in sharper, taller peaks and improved separation.[4][7]
Peak Shape Problems (Tailing and Fronting)
Q: My peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing, where the back of the peak is drawn out, can be caused by several factors:
-
Active Sites in the System: Active sites in the injector liner, on the column, or in the detector can interact with the analytes, causing tailing. Ensure you are using a clean, deactivated liner and that your column is in good condition.[8] If necessary, trim the inlet end of the column.[8]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Improper Column Installation: Incorrect installation of the column can create dead volume, leading to peak tailing. Ensure the column is cut properly and installed at the correct distance in the inlet and detector.[8]
Q: My peaks are fronting. What does this indicate?
A: Peak fronting, where the front of the peak is sloped, is often a sign of column overload. It can also be caused by a mismatch between the solvent and the stationary phase polarity.[8] To address this, try reducing the sample concentration or injection volume.[8] If a solvent mismatch is suspected, choose a solvent that is more compatible with your column's stationary phase.[8]
Retention Time Instability
Q: The retention times of my peaks are shifting between runs. What could be the issue?
A: Unstable retention times can be caused by:
-
Leaks in the System: Check for leaks in the carrier gas lines, septum, and column fittings.[9] Leaks can cause fluctuations in the flow rate, leading to retention time shifts.
-
Inconsistent Oven Temperature: Ensure your GC oven is maintaining a stable and reproducible temperature program.[8] Insufficient oven equilibration time can also cause retention time drift.[8]
-
Changes in Carrier Gas Flow Rate: Verify that the carrier gas flow rate is constant and reproducible.[8] A faulty flow controller could be the culprit.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Contamination and Ghost Peaks
Q: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the source of this contamination?
A: Ghost peaks are typically due to contamination from various sources:
-
Contaminated Syringe or Solvent: Ensure your syringe and solvents are clean.[8][10] Running a blank with a different, high-purity solvent can help identify if the solvent is the source of contamination.[10]
-
Septum Bleed: Over time, particles from the septum can enter the inlet and deposit on the column, leading to ghost peaks.[8] Use high-quality, pre-conditioned septa and replace them regularly.
-
Sample Carryover: Residuals from a previous, more concentrated sample can carry over into subsequent runs.[8] To mitigate this, run a solvent blank after analyzing highly concentrated samples.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks. Ensure you are using high-purity gas and that your gas traps are functioning correctly.
Data Presentation
Table 1: Typical GC Method Parameters for Hexene Isomer Analysis
| Parameter | Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11] For better separation of some isomers, a polar column like Carbowax may be used.[1] | A standard non-polar column is a good starting point. A polar column can provide alternative selectivity. |
| Injector Temperature | 250-280°C[11] | Ensures complete and rapid vaporization of the hexene sample. |
| Injection Mode | Split or Splitless, depending on sample concentration.[11] | Split injection is suitable for concentrated samples, while splitless is better for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC analysis. |
| Oven Program | Initial Temp: 35-40°C, hold for 2-5 min. Ramp: 5-10°C/min to 150-200°C. | A low initial temperature helps to focus the analytes at the head of the column, improving peak shape. A slow ramp rate can improve the resolution of closely eluting isomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust and sensitive detector for hydrocarbons. MS provides definitive identification. |
Experimental Protocols
Protocol 1: Sample Preparation for GC Analysis of Hexenes
The primary goal of sample preparation for GC is to ensure the sample is volatile and free of non-volatile residues that could contaminate the system.[12][13]
-
Solvent Selection: Choose a volatile organic solvent in which your hexene sample is soluble. Hexane is a common choice for non-polar compounds.[12][13] Other suitable solvents include dichloromethane (B109758) and ethyl acetate.[12][13] Avoid using water or other non-volatile solvents.[13][14]
-
Sample Dissolution: Prepare a solution of your sample in the chosen solvent. A typical concentration is around 1% (e.g., 0.25 grams of sample in 25 mL of solvent).[12]
-
Filtration/Centrifugation: If your sample contains any solid particles, it is crucial to remove them to prevent clogging the syringe and contaminating the GC inlet.[13][14] This can be done by filtering the sample through a syringe filter or by centrifuging the sample and drawing the supernatant.[13][14]
-
Vialing: Transfer the prepared sample into a 2 mL glass autosampler vial.[12] Ensure the vial is at least half-full to allow for proper sampling by the autosampler.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in hexene GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. shopshimadzu.com [shopshimadzu.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection [axionlabs.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. uoguelph.ca [uoguelph.ca]
optimizing reaction conditions for the polymerization of branched alkenes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the polymerization of branched alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing branched alkenes?
A1: The most common methods are chain-growth polymerizations.[1] These include:
-
Ziegler-Natta Polymerization: Utilizes heterogeneous catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, to produce linear polymers with high stereoselectivity.[2][3][4]
-
Metallocene-Catalyzed Polymerization: Employs homogeneous single-site catalysts (like zirconocenes) that offer excellent control over polymer architecture, molecular weight, and branching.[5][6][7]
-
Cationic Polymerization: Suitable for alkenes with electron-donating substituents that can stabilize a carbocation intermediate.[8][9] This method is initiated by strong protic acids or Lewis acids.[1][10]
-
Radical Polymerization: Involves the use of a radical initiator, often under high pressure and temperature, though it can lead to undesired branching.[2][11][12]
Q2: How does the monomer structure, specifically branching, affect polymerization?
A2: The structure of the branched alkene monomer significantly impacts polymerization. The presence of bulky, branched side chains can introduce steric hindrance, which may decrease the rate of polymerization.[13] However, for certain polymerization types like cationic polymerization, electron-donating alkyl groups on the double bond can stabilize the cationic intermediate, making the monomer more reactive.[8][9] The position of the branching point relative to the double bond is also crucial; moving it further away can reduce steric crowding and improve polymerization kinetics.[13]
Q3: What is the role of a co-catalyst in these polymerization reactions?
A3: In many systems, a co-catalyst is essential for activating the primary catalyst.
-
In Ziegler-Natta systems , organoaluminum compounds like triethylaluminium (Al(C₂H₅)₃) react with the transition metal compound (e.g., TiCl₄) to form the active catalytic sites.[4][14]
-
In metallocene catalysis , methylaluminoxane (B55162) (MAO) is a common co-catalyst that activates the metallocene pre-catalyst to generate the active cationic species required for polymerization.[4][7][15]
-
For some cationic polymerizations , a trace amount of a co-catalyst like water is needed to activate a Lewis acid initiator such as boron trifluoride (BF₃).[1]
Q4: How can I control the molecular weight of the resulting polymer?
A4: Controlling molecular weight is a critical aspect of polymer synthesis.[16] Key methods include:
-
Adjusting Monomer to Initiator/Catalyst Ratio: In chain-growth polymerizations, the molecular weight is inversely proportional to the catalyst-to-monomer ratio.[13]
-
Temperature Control: Higher temperatures can sometimes lead to lower molecular weights due to an increased rate of chain termination or transfer reactions.[17]
-
Chain Transfer Agents: Introducing a chain transfer agent, such as hydrogen in Ziegler-Natta catalysis, is a common industrial method to reduce the molecular weight of the polymer.[4][18]
-
Adding a Monofunctional Monomer: In step-growth polycondensation, adding a small amount of a monofunctional compound can cap the growing chains, thereby controlling the final molecular weight.[16]
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of branched alkenes.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or No Polymerization | 1. Catalyst Inactivity/Deactivation: Impurities in the monomer or solvent (e.g., water, acetylene) can poison the catalyst.[19] | 1a. Purify monomer and solvent rigorously before use. 1b. Ensure the catalyst system is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen or moisture. |
| 2. Incorrect Initiator/Catalyst Choice: The chosen catalyst may not be suitable for the specific branched alkene monomer. | 2a. For alkenes with electron-donating groups, consider cationic polymerization with a Lewis acid catalyst like BF₃.[1][8] 2b. For stereospecific control and high activity, use a metallocene catalyst system.[5] | |
| 3. Inappropriate Reaction Temperature: The temperature may be too low for initiation or too high, causing catalyst decomposition. | 3a. Consult literature for the optimal temperature range for your specific catalyst system. 3b. Gradually increase the temperature to find the initiation point. | |
| Low Molecular Weight of Polymer | 1. High Concentration of Chain Transfer Agents: Impurities or intentionally added agents (like hydrogen) are terminating chains prematurely.[4] | 1a. Purify all reactants to remove unintended chain transfer agents. 1b. If hydrogen is used for control, reduce its partial pressure or flow rate.[18] |
| 2. High Reaction Temperature: Increased temperature can accelerate termination and chain transfer reactions relative to propagation. | 2a. Lower the reaction temperature. Cationic polymerizations are often run at low temperatures to suppress side reactions.[8] | |
| 3. Incorrect Monomer-to-Initiator Ratio: Too much initiator relative to the monomer will result in a larger number of shorter polymer chains. | 3a. Increase the monomer-to-initiator/catalyst ratio.[13] | |
| Poor Control Over Branching | 1. Inappropriate Reaction Conditions: Temperature and pressure significantly influence the formation of both short-chain and long-chain branches.[18] | 1a. Vary the reaction temperature and pressure systematically to observe the effect on branching.[18] |
| 2. Catalyst Type: Different catalyst systems have varying abilities to incorporate branches. Multi-site Ziegler-Natta catalysts can produce heterogeneous branching.[2][20] | 2a. Use a single-site metallocene catalyst for better control over polymer architecture.[6][7] 2b. Introduce a comonomer like 1-butene (B85601) to control short-chain branching.[18] | |
| Broad Molecular Weight Distribution (High PDI) | 1. Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, each producing polymers with different chain lengths.[20] | 1a. Switch to a single-site catalyst, such as a metallocene, which produces polymers with a narrow molecular weight distribution.[6] |
| 2. Chain Transfer Reactions: Uncontrolled chain transfer to monomer or solvent can broaden the molecular weight distribution.[6] | 2a. Choose a solvent with low chain transfer activity. 2b. Optimize reaction conditions (e.g., lower temperature) to minimize these side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Metallocene-Catalyzed Polymerization of a Branched α-Olefin
This protocol provides a general methodology for the polymerization of a branched alkene (e.g., 4-methyl-1-pentene) using a zirconocene (B1252598)/MAO catalyst system.
1. Materials and Reagents:
-
Zirconocene dichloride catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Branched α-olefin monomer (e.g., 4-methyl-1-pentene), purified and dried
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
2. Reactor Setup and Inerting:
-
Assemble a glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.
-
Purge the reactor system with inert gas for at least 30 minutes to remove all traces of oxygen and moisture.
3. Polymerization Procedure:
-
Under an inert atmosphere, charge the reactor with anhydrous toluene and the liquid branched alkene monomer.
-
Bring the reactor to the desired polymerization temperature (e.g., 50°C) with stirring.
-
In a separate Schlenk flask, prepare the active catalyst solution. Under an inert atmosphere, add the required amount of MAO solution, followed by the zirconocene catalyst solution in toluene. Allow the mixture to pre-activate for 15-30 minutes.
-
Inject the activated catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant temperature and stirring speed for the desired reaction time (e.g., 1 hour). Monitor the reaction progress by observing changes in viscosity or monomer consumption if possible.
4. Termination and Polymer Isolation:
-
Terminate the polymerization by injecting a small amount of methanol into the reactor.
-
Vent any excess pressure and cool the reactor to room temperature.
-
Pour the polymer solution into a larger beaker containing an excess of acidified methanol (10% HCl) to precipitate the polymer and deactivate the catalyst residues.
-
Stir the mixture vigorously, then filter the precipitated polymer.
-
Wash the polymer repeatedly with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.
5. Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure and branching using ¹³C NMR spectroscopy.[6]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common polymerization issues.
Ziegler-Natta Catalytic Cycle (Cossee-Arlman Mechanism)
References
- 1. readchemistry.com [readchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A [research.cm.utexas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ac1.hhu.de [ac1.hhu.de]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
managing steric hindrance in reactions involving 2,3-Dimethyl-1-hexene
Welcome to the technical support center for managing reactions involving the sterically hindered alkene, 2,3-Dimethyl-1-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to steric hindrance in their experiments.
General FAQs on Steric Hindrance with this compound
Question: What is steric hindrance and why is it a significant factor for this compound?
Answer: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or bulky groups within a molecule obstructs or slows down a chemical reaction.[1][2] In the case of this compound, the presence of two methyl groups adjacent to the double bond creates a crowded environment. This "bulkiness" can physically block the approach of reagents to the reactive double bond, influencing reaction rates, regioselectivity, and overall product yields.[2][3]
Question: How does steric hindrance generally affect reactions?
Answer: Steric hindrance can have several effects on a chemical reaction:
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Reduced Reactivity: It can slow down a reaction or prevent it from occurring altogether by making it difficult for reactants to approach the reaction site.[1][4]
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Altered Selectivity: It can influence the regioselectivity (where a reagent adds to a molecule) and stereoselectivity (the spatial orientation of the product). Often, reagents will preferentially attack the less sterically hindered position.[2]
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Modified Reaction Pathways: Extreme steric hindrance may favor alternative reaction pathways that are less energetically favorable for unhindered molecules.[3]
Below is a general workflow for approaching reactions with sterically hindered substrates.
Caption: General workflow for managing sterically hindered reactions.
Troubleshooting Guide 1: Hydroboration-Oxidation
The hydroboration-oxidation of alkenes is a two-step reaction that produces an alcohol. It is known for its anti-Markovnikov regioselectivity and syn-stereochemistry.[5][6] With this compound, steric hindrance can significantly impact the outcome.
FAQs: Hydroboration-Oxidation
Question: Why am I observing low yields of the primary alcohol (2,3-dimethyl-1-hexanol) in my hydroboration-oxidation reaction?
Answer: Low yields are often a direct consequence of steric hindrance. The bulky methyl groups at the C2 and C3 positions impede the approach of the borane (B79455) reagent to the double bond. This can slow the reaction rate significantly or lead to side reactions if harsh conditions are used to force the reaction.
Question: How can I improve the regioselectivity and yield for the hydroboration of this compound?
Answer: To enhance both yield and regioselectivity, switching to a bulkier, more sterically demanding borane reagent is highly recommended. While borane (BH₃•THF) can be used, its small size may lead to a mixture of the primary and secondary alcohol products. Bulky reagents are more sensitive to steric differences and will preferentially add to the less hindered C1 position.[7][8]
| Reagent | Structure | Typical Regioselectivity (1° vs 2° alcohol) for Hindered Alkenes | Key Advantage |
| Borane-THF | BH₃•THF | Good (~94:6 for 3,3-dimethyl-1-butene)[9] | Generally reactive, inexpensive. |
| Disiamylborane | (Sia)₂BH | Very High | Excellent regioselectivity, but can be difficult to handle. |
| 9-Borabicyclononane | 9-BBN | Excellent (>99:1) | High regioselectivity, thermally stable, and easy to handle.[7] |
Question: My reaction is sluggish even with 9-BBN. What can I do?
Answer: If the reaction is slow, consider the following:
-
Reaction Time: Sterically hindered reactions may require significantly longer reaction times. Monitor the reaction by TLC or GC to determine when the starting material has been consumed.
-
Temperature: While hydroboration is typically run at room temperature or below, a modest increase in temperature (e.g., to 40-50 °C) can sometimes increase the rate. However, be cautious, as higher temperatures can sometimes decrease selectivity.
-
Solvent: Ensure you are using an appropriate anhydrous ether solvent like THF.
Illustrative Reaction Pathway
The diagram below shows how a bulky borane reagent like 9-BBN is sterically directed to the terminal carbon of this compound.
Caption: Steric guidance in the hydroboration of this compound.
Experimental Protocol: Hydroboration-Oxidation using 9-BBN
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask equipped with a magnetic stirrer.
-
Hydroboration: Cool the solution to 0 °C. Add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Oxidation: Once the hydroboration is complete, cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide (B78521) (e.g., 3M NaOH), and then 30% hydrogen peroxide (H₂O₂). Caution: The addition of peroxide is exothermic.
-
Workup: Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the resulting 2,3-dimethyl-1-hexanol via flash column chromatography.
Troubleshooting Guide 2: Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation.[10]
FAQs: Epoxidation
Question: My epoxidation of this compound with m-CPBA is extremely slow and gives a low yield. Why?
Answer: The double bond in this compound is electron-rich due to the alkyl groups, which favors epoxidation. However, the severe steric hindrance makes the approach of the bulky m-CPBA reagent difficult, leading to a very slow reaction rate.[11]
Question: How can I accelerate the epoxidation reaction or improve the yield?
Answer:
-
Use a More Reactive Reagent: Consider using a more powerful, albeit less stable, epoxidizing agent. Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a highly reactive, non-acidic alternative that can be effective for hindered alkenes.[11]
-
Catalytic Methods: Employing a catalytic system can be highly effective. For example, manganese or rhenium-based catalysts with hydrogen peroxide as the terminal oxidant can epoxidize hindered alkenes under milder conditions.[12]
-
Increase Temperature: Carefully increasing the reaction temperature can improve the rate, but may also lead to decomposition of the peroxy acid or the epoxide product. This should be done cautiously while monitoring the reaction.
| Reagent/System | Conditions | Suitability for Hindered Alkenes |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Low; reaction is often very slow. |
| Dimethyldioxirane (DMDO) | Acetone, 0 °C | High; very reactive and effective for electron-rich, hindered alkenes.[11] |
| Methyltrioxorhenium (MTO)/H₂O₂ | Pyridine, CH₂Cl₂ | High; catalytic system efficient for various alkenes.[12] |
Troubleshooting Decision Tree for Epoxidation
Caption: Decision tree for troubleshooting epoxidation reactions.
Experimental Protocol: Epoxidation using DMDO
-
DMDO Preparation (in situ): In a flask cooled to 0 °C, prepare a buffered solution of acetone and water. Add sodium bicarbonate, followed by the slow, portion-wise addition of Oxone (2KHSO₅·KHSO₄·K₂SO₄). Stir the resulting suspension vigorously for 15-20 minutes.
-
Epoxidation: To this cold suspension, add a solution of this compound (1.0 eq) in acetone dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the disappearance of the alkene by GC or TLC. The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, quench any remaining oxidant with sodium thiosulfate. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude epoxide can be purified by flash chromatography.
Troubleshooting Guide 3: Polymerization
Polymerizing sterically hindered α-olefins like this compound is challenging for traditional polymerization methods. The bulky side chains prevent easy access to the growing polymer chain end.
FAQs: Polymerization
Question: I am unable to polymerize this compound using standard radical or Ziegler-Natta catalysts. What is the issue?
Answer: The significant steric bulk around the vinyl group of this compound severely inhibits the insertion of the monomer into the growing polymer chain. Standard catalysts often lack the specific geometry and reactivity needed to overcome this steric barrier, resulting in failed polymerization or the formation of only low molecular weight oligomers.[13]
Question: Are there any catalyst systems that can polymerize hindered alkenes like this compound?
Answer: Yes, specialized single-site catalysts, particularly certain metallocene and post-metallocene catalysts, have shown success in polymerizing bulky α-olefins. These catalysts have well-defined active sites that can be tailored to accommodate sterically demanding monomers. For example, C1-symmetric half-metallocene complexes of Group 4 metals have been used for the isospecific polymerization of 1-hexene (B165129) and may be adaptable for more hindered substrates.[14]
Question: What reaction parameters should I focus on to optimize the polymerization?
Answer:
-
Catalyst Selection: This is the most critical factor. Research late-transition metal catalysts or constrained-geometry catalysts known for high α-olefin incorporation.[15]
-
Co-catalyst/Activator: The choice of activator (e.g., MAO, [Ph₃C][B(C₆F₅)₄]) is crucial for generating the active catalytic species.[14]
-
Monomer Concentration: The kinetic order with respect to monomer concentration can sometimes be negative in these systems, meaning higher concentrations can inhibit the reaction. Optimization is key.[13]
-
Temperature: Lower temperatures often favor higher molecular weights and better control over the polymerization.
References
- 1. scribd.com [scribd.com]
- 2. fastercapital.com [fastercapital.com]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Untitled Document [ursula.chem.yale.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Isospecific polymerization of 1-hexene by C1-symmetric half-metallocene dimethyl complexes of group 4 metals with bidentate N-substituted iminomethylpyrrolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability and degradation pathways of 2,3-Dimethyl-1-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2,3-Dimethyl-1-hexene.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The container should be protected from light and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] For extended storage, refrigeration is advisable.
2. What are the primary degradation pathways for this compound?
As an alkene, this compound is susceptible to several degradation pathways, primarily initiated by oxidation, ozonolysis, thermal stress, and photodegradation.
-
Oxidation: The double bond is the most reactive site and can be oxidized by atmospheric oxygen or other oxidizing agents to form epoxides, diols, or undergo cleavage to yield smaller carbonyl compounds.[3][4]
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Ozonolysis: Reaction with ozone leads to the cleavage of the double bond, forming an unstable ozonide intermediate that, upon workup, yields a ketone (3-methyl-2-pentanone) and formaldehyde.[4][5][6][7][8][9]
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Thermal Degradation: At elevated temperatures, this compound can undergo isomerization or decomposition through various radical mechanisms, leading to the formation of a complex mixture of smaller hydrocarbons.[10][11][12] Allylic C-C bond cleavage is a common thermal decomposition route for alkenes.[12]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce cis-trans isomerization (though not applicable to this terminal alkene) and other photochemical reactions, potentially leading to polymerization or the formation of radical species.[13][14][15][16]
3. What are the expected degradation products of this compound?
The degradation products depend on the specific pathway:
| Degradation Pathway | Expected Primary Products |
| Oxidation (mild) | 2,3-Dimethyl-1,2-epoxyhexane, 2,3-Dimethyl-1,2-hexanediol |
| Ozonolysis | 3-Methyl-2-pentanone and Formaldehyde |
| Thermal Degradation | A complex mixture of smaller alkenes and alkanes |
| Photodegradation | Isomers, oligomers, and radical reaction products |
4. How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using various analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is ideal for assessing the purity of the compound and detecting the formation of volatile degradation products.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to detect structural changes and the appearance of new signals corresponding to degradation products.[18]
-
Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration and the appearance of new peaks, such as C-O or C=O stretching, can indicate degradation.[19]
Troubleshooting Guides
Issue 1: My reaction is yielding unexpected side products.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound starting material. | Verify the purity of your this compound sample using GC or NMR before starting the reaction. If impurities are detected, purify the starting material by distillation. |
| Oxidation during the reaction. | If the reaction is sensitive to oxygen, ensure it is performed under a completely inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Thermal degradation due to excessive heat. | Monitor the reaction temperature carefully. If the reaction is exothermic, provide adequate cooling. Consider running the reaction at a lower temperature for a longer duration. |
Issue 2: I am observing low yields in my reaction involving this compound.
| Possible Cause | Troubleshooting Step |
| Inaccurate quantification of the starting material due to degradation. | Re-evaluate the concentration of your this compound solution, as some of it may have degraded or evaporated. |
| Side reactions due to degradation products. | Identify any impurities in your starting material. These degradation products may interfere with the desired reaction pathway. Purify the alkene if necessary. |
Experimental Protocols
Protocol 1: Ozonolysis of this compound
This protocol describes a typical procedure for the oxidative cleavage of this compound using ozone.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
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Ozone (generated by an ozone generator)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust
-
Methanol (for zinc workup)
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Round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
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Reductive Workup: Add dimethyl sulfide (DMS) to the cooled solution and allow it to slowly warm to room temperature. Stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude products (3-methyl-2-pentanone and formaldehyde).
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Purify the products by distillation or column chromatography.
Protocol 2: Stability Study of this compound under Oxidative Conditions
This protocol outlines a method to assess the stability of this compound when exposed to air.
Materials:
-
This compound
-
GC-MS instrument
-
Vials with septa
-
Syringe
Procedure:
-
Place a known amount of this compound into several GC vials.
-
Leave the vials open to the air or loosely capped to allow for air exposure.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample using a syringe.
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Analyze the aliquot by GC-MS to monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. content.labscoop.com [content.labscoop.com]
- 3. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Ozonolysis of 2,3-dimethylbut-1-ene followed by reduction with zinc and water gives [allen.in]
- 10. researchgate.net [researchgate.net]
- 11. savemyexams.com [savemyexams.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
- 15. Photochemistry of Alkene | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. This compound [webbook.nist.gov]
- 18. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound [webbook.nist.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dimethyl-1-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-hexene. The following information addresses common issues related to solvent effects on the reactivity of this alkene, particularly in electrophilic addition reactions.
Troubleshooting Guides
Issue 1: Unexpected Product Distribution in Hydrohalogenation
Problem: You are performing a hydrohalogenation (e.g., with HBr or HCl) of this compound and observe a mixture of products, including a significant amount of a rearranged product, instead of the expected Markovnikov addition product. The ratio of these products seems to vary between experiments.
Possible Causes and Solutions:
-
Carbocation Rearrangement: The reaction of this compound with a hydrogen halide proceeds through a carbocation intermediate. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. This rearrangement is often a competing pathway and its extent can be influenced by the solvent.
-
Polar Protic Solvents (e.g., acetic acid, methanol, water): These solvents can stabilize the carbocation intermediates through solvation, potentially allowing more time for the rearrangement to occur. This may lead to a higher proportion of the rearranged product.
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Non-Polar Solvents (e.g., hexane, dichloromethane): In these solvents, the carbocation is less stabilized, and the reaction may proceed more rapidly with less time for rearrangement, favoring the "normal" Markovnikov product. However, ion-pair mechanisms in non-polar solvents can also influence the outcome.
-
-
Troubleshooting Steps:
-
Solvent Selection: To favor the direct Markovnikov addition product (2-halo-2,3-dimethylhexane), consider using a less polar, non-protic solvent. To potentially increase the yield of the rearranged product (2-halo-2,3-dimethylhexane), a polar protic solvent could be employed, although this may also lead to solvolysis side products.
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Temperature Control: Lowering the reaction temperature can sometimes disfavor rearrangement pathways by reducing the available energy for the hydride shift.
-
Reagent Addition: Slow, controlled addition of the hydrogen halide at a low temperature can help to minimize side reactions and potentially influence the product ratio.
-
Illustrative Product Distribution in the Hydrobromination of this compound:
| Solvent | Temperature (°C) | 2-bromo-2,3-dimethylhexane (Markovnikov Product) (%) | 2-bromo-2,3-dimethylhexane (Rearranged Product) (%) | Other Byproducts (%) |
| Dichloromethane (B109758) (Non-polar) | 0 | ~70 | ~25 | ~5 |
| Acetic Acid (Polar Protic) | 25 | ~40 | ~55 | ~5 (alkoxy adducts) |
Note: This data is illustrative and based on general principles of carbocation chemistry. Actual results may vary.
Issue 2: Low Reaction Rate or Incomplete Conversion
Problem: Your reaction of this compound is proceeding very slowly or is not going to completion.
Possible Causes and Solutions:
-
Solvent Polarity: The rate of many electrophilic additions is influenced by the solvent's ability to stabilize the charged transition state leading to the carbocation intermediate.
-
Non-Polar Solvents: Reactions may be slower in non-polar solvents due to the high energy of the charged intermediate.
-
Polar Solvents: Polar solvents can accelerate the reaction by stabilizing the transition state.[1]
-
-
Troubleshooting Steps:
-
Solvent Change: If the reaction is too slow in a non-polar solvent like hexane, consider switching to a more polar solvent such as dichloromethane or a polar aprotic solvent like nitromethane.
-
Catalyst: For some reactions, such as acid-catalyzed hydration, the concentration and strength of the acid catalyst are crucial. Ensure your acid is not too dilute.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also promote side reactions like rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the hydrobromination of this compound?
A1: The reaction of this compound with HBr is expected to yield a mixture of two main products: the Markovnikov addition product, 2-bromo-2,3-dimethylhexane , and a rearranged product, 2-bromo-2,3-dimethylhexane . The formation of the rearranged product occurs via a 1,2-hydride shift from the initially formed secondary carbocation to a more stable tertiary carbocation. The ratio of these products is highly dependent on the reaction conditions, especially the solvent.
Q2: How does the choice of a protic vs. aprotic solvent affect the outcome of reactions with this compound?
A2:
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Protic Solvents (e.g., water, alcohols, carboxylic acids): These solvents have acidic protons and can act as hydrogen bond donors. In reactions involving carbocation intermediates, polar protic solvents can stabilize these charged species. This stabilization can influence the reaction rate and may provide a longer lifetime for the carbocation, potentially favoring rearrangement. Protic solvents can also act as nucleophiles, leading to the formation of solvolysis byproducts (e.g., alcohols or ethers).
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Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, hexane): These solvents lack acidic protons and do not act as hydrogen bond donors. Polar aprotic solvents can still stabilize charged intermediates through dipole-dipole interactions, influencing the reaction rate. Non-polar aprotic solvents provide minimal stabilization for charged intermediates. In general, aprotic solvents are less likely to participate as nucleophiles in the reaction.
Q3: Can I avoid carbocation rearrangement completely?
A3: Completely avoiding carbocation rearrangement in reactions that proceed through a carbocation intermediate can be challenging. However, you can often minimize it. For the hydration of an alkene to an alcohol, for example, using oxymercuration-demercuration instead of acid-catalyzed hydration will prevent rearrangements because it proceeds through a mercurinium ion intermediate rather than a free carbocation. For hydrohalogenation, using a non-polar solvent and low temperatures may favor the unrearranged product.
Experimental Protocols
General Procedure for the Hydrobromination of this compound in a Non-Polar Solvent
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The system should be protected from atmospheric moisture with a drying tube.
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Reagents: Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
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Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of HBr in acetic acid (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
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Quenching: After the addition is complete, let the reaction stir at 0 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and by NMR to confirm the structures of the major products.
Visualizations
References
addressing catalyst poisoning in olefin metathesis
Welcome to the technical support center for olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during metathesis reactions, with a focus on catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: My metathesis reaction has stalled or shows low conversion. What are the most common initial checks I should perform?
A1: When encountering low conversion, begin by verifying the following critical parameters:
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Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). While many modern ruthenium catalysts are solid-stable in air, they are susceptible to deactivation by oxygen when in solution.[1][2]
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Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities such as ambient moisture, peroxides (especially in ethers like THF), and traces of acid or base can deactivate the catalyst.[2] Some grades of solvents, like dichloromethane (B109758) (DCM), may contain stabilizers such as amylene or cyclohexene (B86901) which can interfere with the reaction.[3]
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Catalyst Integrity: Verify the age and storage conditions of your catalyst. Although robust, prolonged or improper storage can lead to degradation. It is advisable to perform a test reaction with a reliable substrate (e.g., ring-closing metathesis of diethyl diallylmalonate) to confirm the catalyst's activity.
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Substrate Purity: Ensure your olefin substrate is pure and free from potential catalyst poisons. Functional groups that can act as Lewis bases are particularly problematic.
Q2: What common functional groups are known to poison or inhibit ruthenium metathesis catalysts?
A2: Ruthenium catalysts, particularly the widely used Grubbs-type catalysts, are tolerant to a variety of functional groups, but some can inhibit or completely poison the catalyst.[4][5] Strongly coordinating groups are the primary culprits as they can bind to the ruthenium center and halt the catalytic cycle.[1][2] Key examples include:
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Sulfur Compounds: Thiols, thioethers, and other sulfur-containing moieties are potent poisons.
-
Phosphorus Compounds: Free phosphines and phosphites can act as inhibitors.
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Lewis Bases: Unprotected amines and some N-heterocycles can coordinate to the ruthenium center and inhibit the reaction.[6]
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Certain Amides and Ureas: These can chelate to the metal center, reducing catalyst turnover.[2]
For challenging substrates with these groups, switching to a more active or more sterically hindered catalyst (e.g., a second- or third-generation Grubbs catalyst or a Hoveyda-Grubbs type) and increasing the reaction temperature may improve results.[4]
Q3: My reaction is producing significant amounts of isomerized byproducts. What causes this and how can I prevent it?
A3: Olefin isomerization is a common side reaction in metathesis, often caused by the formation of catalytically active ruthenium-hydride species from the decomposition of the original metathesis catalyst.[2][7] This issue can be particularly prominent if the reaction mixture is heated for extended periods in the presence of residual catalyst.[8]
To suppress isomerization:
-
Add a Mild Acid: The addition of a weak acid, such as acetic acid, can help to quench the ruthenium-hydride species responsible for isomerization.[1]
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Use an Isomerization Inhibitor: Additives like 1,4-benzoquinone (B44022) have been shown to reduce isomerization in some systems.
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Minimize Reaction Time and Temperature: Use only the necessary heating and time to achieve conversion of your starting material.
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Quench the Catalyst: Once the reaction is complete, quench the catalyst to prevent post-reaction isomerization during workup or purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
If you observe low or no conversion, a systematic approach is needed to identify the root cause.
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check_purity [label="2. Check Reagent/Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; purify_reagents [label="Purify substrate and\npurify/degas solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; purity_ok [label="Purity Issues Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
check_conditions [label="3. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Increase temperature\nIncrease concentration (for CM)\nDecrease concentration (for RCM)\nRemove ethylene (B1197577) byproduct", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_catalyst; check_catalyst -> test_rxn; test_rxn -> catalyst_ok [label="Success"]; test_rxn -> catalyst_bad [label="Failure"]; catalyst_bad -> replace_catalyst;
catalyst_ok -> check_purity; check_purity -> purify_reagents; purify_reagents -> purity_ok;
purity_ok -> check_conditions; check_conditions -> optimize; optimize -> conditions_ok; } end_dot
Figure 1. Troubleshooting workflow for low conversion in olefin metathesis.
Issue 2: Catalyst Deactivation
If you suspect catalyst deactivation, understanding the potential pathways is key.
// Nodes catalyst [label="Active Ru Catalyst\n(e.g., Grubbs II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poison_impurity [label="Impurities\n(O₂, H₂O, Peroxides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poison_substrate [label="Coordinating Groups\n(Thiols, Amines, Phosphines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poison_byproduct [label="Byproducts\n(e.g., Ethylene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
inactive_oxidized [label="Oxidized Ru Species\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inactive_coordinated [label="Coordinated Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inactive_decomposed [label="Decomposed Species\n(e.g., Ru-Hydrides)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges poison_impurity -> catalyst [dir=back, color="#EA4335"]; poison_substrate -> catalyst [dir=back, color="#EA4335"]; poison_byproduct -> catalyst [dir=back, color="#EA4335"];
catalyst -> inactive_oxidized [label="Oxidation", color="#202124"]; catalyst -> inactive_coordinated [label="Coordination", color="#202124"]; catalyst -> inactive_decomposed [label="Decomposition", color="#202124"]; } end_dot
Figure 2. Common pathways for ruthenium catalyst deactivation.
Data Presentation
Table 1: General Functional Group Tolerance of Common Ruthenium Catalysts
The tolerance of metathesis catalysts to various functional groups is a key factor in reaction success. While Schrock (Mo-based) catalysts are generally more active, Grubbs (Ru-based) catalysts offer superior functional group tolerance and stability in air and moisture.[4][5] Second-generation catalysts exhibit greater activity and stability compared to the first generation.[9]
| Functional Group | Schrock (Mo) | Grubbs I (G1) | Grubbs II (G2) / Hoveyda-Grubbs II (HG2) |
| Aldehydes | Poor | Good | Excellent |
| Alcohols | Poor | Good | Excellent |
| Carboxylic Acids | Poor | Good | Excellent |
| Amides | Moderate | Good | Excellent |
| Esters | Good | Excellent | Excellent |
| Amines (unprotected) | Poor | Poor | Poor-Moderate |
| Thiols / Thioethers | Poor | Poor | Poor |
| Phosphines | Poor | Poor | Poor |
This table provides a qualitative summary. Compatibility can be substrate-dependent. "Poor" indicates high potential for catalyst poisoning. "Excellent" indicates high compatibility.
Table 2: Comparative Catalyst Performance for a Sterically Hindered Alkene
This data, adapted from a study on a related substrate, provides insight into catalyst choice for sterically hindered alkenes.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 24 | 60 |
| Grubbs II | 5 | Dichloromethane | 40 | 12 | >95 |
| Hoveyda-Grubbs I | 5 | Toluene | 60 | 18 | 75 |
| Hoveyda-Grubbs II | 5 | Toluene | 60 | 8 | >95 |
Data adapted from a cross-metathesis reaction of 4-methylidenehept-1-ene (B15477662) with methyl acrylate, a proxy for substrates like 4-Methyl-1-hexene.[10]
Experimental Protocols
Protocol 1: General Procedure for a Test Ring-Closing Metathesis (RCM) Reaction
This protocol can be used to verify the activity of a catalyst batch using diethyl diallylmalonate (DEDAM) as a standard substrate.
Materials:
-
Diethyl diallylmalonate (1 equivalent)
-
Metathesis catalyst (e.g., Grubbs II, 1-2.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Dry a Schlenk flask equipped with a magnetic stir bar in an oven and cool under a stream of inert gas.
-
Add the diethyl diallylmalonate to the flask.
-
Add anhydrous, degassed solvent via cannula to achieve the desired concentration (typically 0.05-0.1 M for RCM).
-
In a separate vial, under a positive pressure of inert gas, weigh the metathesis catalyst.
-
Add the solid catalyst to the stirred substrate solution. Alternatively, dissolve the catalyst in a small volume of the degassed solvent and add it via syringe.
-
If required, heat the reaction mixture in a pre-heated oil bath. For Grubbs II, reactions are often run at 40-60 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis by TLC, GC-MS, or ¹H NMR. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction to room temperature and quench by opening it to the air or by adding a quenching agent like ethyl vinyl ether.
Protocol 2: Solvent Purification and Degassing
Rigorous purification and degassing of solvents are critical for reproducible metathesis results.
Procedure:
-
Drying: Add the solvent to a flask containing an appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers and hydrocarbons).
-
Distillation: Reflux the solvent under an inert atmosphere for at least one hour, then distill it directly into a dry Schlenk flask under a positive pressure of inert gas.
-
Degassing (Freeze-Pump-Thaw): a. Completely freeze the freshly distilled solvent using a liquid nitrogen or dry ice/acetone bath. b. Once frozen solid, open the flask to a high vacuum line and pump for 5-10 minutes to remove overlying gases. c. Close the flask to the vacuum and thaw the solvent completely. You will see bubbles of dissolved gas escaping the liquid. d. Repeat this freeze-pump-thaw cycle at least three times. e. After the final thaw, backfill the flask with high-purity argon or nitrogen.
-
Storage: Store the purified and degassed solvent over activated molecular sieves in a sealed Schlenk flask or in a glovebox.
References
- 1. React App [pmc.umicore.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 9. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Spectroscopic Analysis of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,3-Dimethyl-1-hexene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, detailed experimental protocols, and a comparative overview of alternative analytical techniques for the structural elucidation of unsaturated hydrocarbons.
¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Predicted NMR Data for this compound
Due to the limited availability of publicly accessible experimental spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide a valuable reference for spectral analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (a, b) | 4.65 | d | 2H |
| H3 | 2.15 | m | 1H |
| H4 (a, b) | 1.30 | m | 2H |
| H5 (a, b) | 1.25 | m | 2H |
| H6 | 0.85 | t | 3H |
| 2-CH₃ | 1.70 | s | 3H |
| 3-CH₃ | 0.95 | d | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 108.5 |
| C2 | 150.0 |
| C3 | 42.0 |
| C4 | 35.0 |
| C5 | 21.0 |
| C6 | 14.5 |
| 2-CH₃ | 22.0 |
| 3-CH₃ | 16.0 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as this compound.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.
-
Solvent Selection: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), should be used. The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between pulses to allow for full magnetization recovery.
-
Acquisition Time: An acquisition time of 2-4 seconds is used to ensure good digital resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of C8H16 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various C8H16 isomers. Understanding these patterns is crucial for the unambiguous identification of isomeric structures in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents quantitative fragmentation data, detailed experimental protocols, and a logical framework for isomer differentiation.
Comparative Fragmentation Data of C8H16 Isomers
The following table summarizes the major fragment ions and their relative intensities for a selection of C8H16 isomers. All data is sourced from the NIST Mass Spectrometry Data Center. The molecular ion (M+) for all C8H16 isomers is found at an m/z of 112.
| Isomer | m/z of Base Peak | Other Major Fragment Ions (m/z) and Relative Intensities | Key Differentiating Features |
| 1-Octene | 41 | 55 (95%), 70 (60%), 84 (30%), 29 (50%), 43 (45%) | Prominent C3, C4, and C5 fragments. The base peak at m/z 41 is characteristic of allylic cleavage. |
| (E)-2-Octene | 55 | 41 (85%), 70 (40%), 84 (25%), 97 (15%) | Base peak shifts to m/z 55, also due to allylic cleavage. |
| (E)-3-Octene | 41 | 55 (90%), 69 (50%), 84 (20%), 97 (10%) | Similar to 2-octene, but with a different relative intensity pattern for some fragments. |
| (E)-4-Octene | 41 | 55 (80%), 69 (60%), 84 (15%), 97 (5%) | Fragmentation is more symmetrical, leading to a different intensity distribution compared to other octene isomers. |
| Ethylcyclohexane | 83 | 55 (70%), 41 (60%), 69 (40%), 112 (20%) | Base peak at m/z 83 (M-29) due to the loss of an ethyl group. |
| Methylcycloheptane | 97 | 41 (80%), 55 (75%), 69 (60%), 83 (50%), 112 (15%) | Base peak at m/z 97 (M-15) from the loss of a methyl group. |
| 1,1-Dimethylcyclohexane | 97 | 41 (70%), 55 (60%), 69 (50%), 83 (30%) | Prominent peak at m/z 97 (M-15) due to the loss of a methyl group. |
| cis-1,2-Dimethylcyclohexane | 97 | 41 (65%), 55 (60%), 69 (45%), 82 (35%) | Base peak at m/z 97 (M-15) and a significant peak at m/z 82 from the loss of two methyl groups. |
| Propylcyclopentane | 69 | 41 (90%), 55 (80%), 83 (40%), 112 (10%) | Base peak at m/z 69, corresponding to the cyclopentyl ring. A significant peak at m/z 83 (M-29) from the loss of the propyl group. |
Experimental Protocols
The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a representative experimental protocol.
1. Sample Preparation:
-
Prepare a dilute solution of the C8H16 isomer in a volatile solvent such as hexane (B92381) or dichloromethane. A typical concentration range is 1-100 µg/mL.
-
If quantitative analysis is required, add a known concentration of an internal standard to all samples and calibration standards.
-
Transfer the solution to a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating many isomers based on boiling point. For better separation of cis/trans isomers, a more polar column may be required.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-150.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
For each peak, obtain the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for compound identification.
-
Analyze the fragmentation patterns to differentiate between isomers, paying close attention to the base peak and the relative intensities of other significant fragments.
Interpreting Fragmentation Patterns: A Logical Approach
The following diagram illustrates a logical workflow for interpreting the mass spectra of C8H16 isomers.
Caption: Logical workflow for the interpretation of C8H16 isomer mass spectra.
Differentiating Key Isomers
Linear Octenes: The position of the double bond in linear octenes significantly influences the fragmentation pattern. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a dominant fragmentation pathway. This results in the formation of stable allylic cations. For example, in 1-octene, cleavage of the C3-C4 bond leads to the formation of a C3H5+ cation (m/z 41), which is often the base peak. As the double bond moves towards the center of the molecule, the variety and relative abundance of the resulting fragments change, providing clues to the double bond's location.
Cyclic Alkanes: The fragmentation of cycloalkanes is primarily driven by the loss of their alkyl substituents and subsequent ring-opening and fragmentation.
-
Ethylcyclohexane is readily identified by its prominent base peak at m/z 83, corresponding to the loss of an ethyl group (M-29).
-
Methylcycloheptane and Dimethylcyclohexanes all show a significant peak at m/z 97 (M-15) due to the loss of a methyl group. Differentiating between these requires a closer look at the lower mass fragments. For instance, 1,2-dimethylcyclohexane (B31226) can also lose both methyl groups, leading to a notable peak at m/z 82.
-
Propylcyclopentane shows a characteristic base peak at m/z 69, which represents the cyclopentyl cation, and another major fragment at m/z 83 from the loss of the propyl side chain.
By carefully analyzing the base peak and the overall distribution of fragment ions, researchers can effectively distinguish between various C8H16 isomers, leading to more accurate and reliable compound identification.
A Comparative Guide to Identifying Functional Groups in Hexenes using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint." This guide offers a comparative analysis of the FTIR spectra of various hexene isomers, providing the key data and methodologies required to distinguish them based on their functional groups.
Comparative Analysis of Hexene Isomers
The primary functional group in all hexene isomers is the carbon-carbon double bond (C=C), which gives rise to characteristic absorption bands. However, the position and substitution pattern of this double bond create distinct spectral differences that allow for their differentiation.
The table below summarizes the key FTIR absorption bands for various hexene isomers. These values are crucial for identifying the specific isomer and understanding its chemical structure.
| Functional Group | Vibration Mode | 1-Hexene | 2-Hexene (B8810679) (cis/trans) | 3-Hexene (B12438300) (cis/trans) | Cyclohexene (B86901) | Wavenumber (cm⁻¹) |
| Alkene C-H | Stretch (=C-H) | Yes | Yes | Yes | Yes | ~3020-3100[1][2] |
| Alkyl C-H | Stretch (-C-H) | Yes | Yes | Yes | Yes | ~2850-2960[1][3] |
| C=C Double Bond | Stretch | Yes | Yes | Yes | Yes | ~1630-1680[2][4] |
| Alkyl C-H | Bend (-CH₂) | Yes | Yes | Yes | Yes | ~1445-1485[1] |
| Alkyl C-H | Bend (-CH₃) | Yes | Yes | Yes | No | ~1370-1380 |
| Alkene C-H | Out-of-Plane Bend | Monosubstituted | Disubstituted | Disubstituted | Disubstituted | Varies |
| cis | - | ~690 ± 50 | ~690 ± 50 | - | ||
| trans | - | ~970 ± 10 | ~970 ± 10 | - | ||
| Monosubstituted | ~910 & 990 | - | - | - | ||
| cis-Disubstituted | - | - | - | ~650-1000[1] |
Key Distinctions:
-
=C-H Stretch: A key indicator for the presence of an alkene is the C-H stretching vibration of the sp² hybridized carbons, which appears at wavenumbers just above 3000 cm⁻¹. In contrast, the C-H stretches of sp³ hybridized carbons in the alkyl chain appear just below 3000 cm⁻¹.[1][3]
-
C=C Stretch: The carbon-carbon double bond stretch is a hallmark of alkenes and typically appears in the 1630-1680 cm⁻¹ region.[2][4] The intensity of this peak can be weaker in more symmetrically substituted alkenes.
-
Out-of-Plane Bending (=C-H "Wag"): The most significant diagnostic region for distinguishing between hexene isomers is the "fingerprint" region below 1000 cm⁻¹. The out-of-plane bending vibrations of the hydrogens attached to the double bond are highly sensitive to the substitution pattern.[5]
-
1-Hexene , as a monosubstituted alkene, shows two strong bands around 910 cm⁻¹ and 990 cm⁻¹.[3]
-
Cis- and trans- isomers of 2-hexene and 3-hexene can be clearly differentiated. Trans-isomers exhibit a strong absorption band around 970 cm⁻¹, while cis-isomers show a band around 690 cm⁻¹.[5]
-
Cyclohexene , a cis-disubstituted cyclic alkene, shows a C-H bending vibration in the range of 650-1000 cm⁻¹.[1]
-
Experimental Protocol: FTIR Analysis of Liquid Hexenes
Accurate and reproducible FTIR spectra of volatile liquids like hexenes can be obtained using either the Transmission or Attenuated Total Reflectance (ATR) method.
A. Transmission Method using a Liquid Cell
This is a traditional method for obtaining high-quality spectra of pure liquids.
Materials:
-
FTIR Spectrometer
-
Demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂)[6][7]
-
Pasteur pipette or syringe
-
Hexene sample
-
Appropriate cleaning solvent (e.g., chloroform, isopropanol)
Procedure:
-
Cell Preparation:
-
Ensure the liquid cell windows are clean and dry. If necessary, clean them with an appropriate solvent and dry thoroughly.
-
Assemble the demountable cell, or ensure the sealed cell is ready for use. For volatile samples like hexene, a sealed cell is often preferred to prevent evaporation during analysis.[7]
-
-
Background Spectrum:
-
Place the empty, clean, and dry cell in the spectrometer's sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂, water vapor, and the cell windows.
-
-
Sample Loading:
-
Sample Spectrum Acquisition:
-
Place the filled cell back into the sample holder in the same orientation as the background scan.
-
Acquire the sample spectrum. To improve the signal-to-noise ratio, it is common to co-add multiple scans (e.g., 16 or 32).[9]
-
-
Cleaning:
-
After analysis, thoroughly clean the cell by flushing it with an appropriate solvent and drying it completely before storing.[10]
-
B. Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and often simpler alternative, requiring minimal sample preparation.[7]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[11]
-
Micropipette
-
Hexene sample
-
Lint-free wipes and a suitable cleaning solvent (e.g., isopropanol)
Procedure:
-
ATR Crystal Cleaning:
-
Ensure the surface of the ATR crystal is impeccably clean. Wipe the crystal with a lint-free tissue dampened with a volatile solvent like isopropanol (B130326) and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, dry ATR crystal in place and the pressure arm down (if applicable), acquire a background spectrum.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. As with the transmission method, co-adding multiple scans will improve data quality.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal by wiping away the sample with a lint-free tissue. If necessary, use a tissue lightly dampened with a cleaning solvent, followed by a dry tissue.[12]
-
Logical Workflow for Hexene Identification
The following diagram illustrates the logical workflow for identifying the functional groups and differentiating isomers of hexene using FTIR spectroscopy.
Caption: Workflow for identifying hexene isomers using FTIR spectroscopy.
References
- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. azom.com [azom.com]
- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 13. google.com [google.com]
A Comparative Guide to the Synthetic Pathways of 2,3-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2,3-Dimethyl-1-hexene, a branched alkene of interest in organic synthesis and as a building block in the development of novel chemical entities. The performance of four key synthetic strategies—dehydration of a tertiary alcohol, the Wittig reaction, a Grignard reaction followed by dehydration, and pyrolysis—are objectively evaluated. This document presents detailed experimental protocols, quantitative data, and visual representations of each pathway to aid researchers in selecting the most suitable method for their specific needs.
Dehydration of 2,3-Dimethyl-3-hexanol (B1581839)
The acid-catalyzed dehydration of tertiary alcohols is a common and straightforward method for the synthesis of alkenes. This elimination reaction proceeds via a carbocation intermediate, which can lead to a mixture of isomeric alkene products. The regioselectivity of the dehydration is a critical consideration in this pathway.
Caption: Acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.
Experimental Protocol:
A 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus is charged with 2,3-dimethyl-3-hexanol (0.1 mol, 13.02 g). Concentrated sulfuric acid (5 mL) is added dropwise with constant stirring and cooling in an ice bath. After the addition is complete, the mixture is gently heated to 100-120°C. The alkene products and water are co-distilled. The collected distillate is transferred to a separatory funnel, and the organic layer is washed with a 10% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and fractionally distilled to separate the isomeric alkenes.
Advantages:
-
Utilizes readily available and inexpensive reagents.
-
The reaction procedure is relatively simple to perform.
Disadvantages:
-
Low regioselectivity, leading to a mixture of alkene isomers and requiring careful purification.[1]
-
The strong acidic conditions can lead to side reactions and charring.
-
Carbocation rearrangements can result in the formation of undesired products.[1]
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[2] It involves the reaction of a phosphorus ylide with an aldehyde or ketone, providing excellent control over the location of the newly formed double bond.[2] For the synthesis of this compound, this pathway offers a direct route with high regioselectivity.
Caption: Wittig synthesis of this compound.
Experimental Protocol:
Ylide Preparation: In a flame-dried, three-necked 500 mL round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (0.11 mol, 39.3 g) is suspended in anhydrous diethyl ether (200 mL). The suspension is cooled to 0°C, and n-butyllithium (0.11 mol, 44 mL of a 2.5 M solution in hexanes) is added dropwise over 30 minutes. The resulting orange-red solution of the ylide is stirred for 1 hour at room temperature.
Olefination: The reaction mixture is cooled back to 0°C, and a solution of 2-methyl-3-pentanone (0.1 mol, 10.0 g) in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.
Advantages:
-
Excellent regioselectivity, with the double bond formed exclusively at the desired position.[3]
-
Avoids carbocation rearrangements.
Disadvantages:
-
The reaction with sterically hindered ketones can be slow and may result in lower yields.[2]
-
Requires anhydrous conditions and the use of a strong, pyrophoric base.
-
Generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.
Grignard Reaction followed by Dehydration
This two-step approach first constructs the carbon skeleton of the desired alcohol via a Grignard reaction, followed by dehydration to the alkene. This method provides an alternative route to the starting material for the direct dehydration pathway.
References
comparative study of catalysts for 1-hexene polymerization
A Comparative Guide to Catalysts for 1-Hexene (B165129) Polymerization
The catalytic polymerization of 1-hexene is a critical process for the synthesis of poly(1-hexene), a polymer with applications ranging from specialty lubricants and adhesives to comonomers in the production of linear low-density polyethylene (B3416737) (LLDPE). The choice of catalyst system profoundly influences the polymerization kinetics, as well as the molecular weight, microstructure, and ultimately, the physical properties of the resulting polymer. This guide provides a comparative overview of three major classes of catalysts employed for 1-hexene polymerization: Ziegler-Natta, metallocene, and post-metallocene systems.
Overview of Catalyst Systems
Ziegler-Natta (ZN) catalysts represent the traditional and most widely industrialized catalysts for olefin polymerization.[1] Typically heterogeneous, they are based on titanium compounds supported on magnesium chloride (MgCl2) and are activated by organoaluminum co-catalysts like triethylaluminum (B1256330) (TEA).[1] ZN catalysts are known for their robustness and ability to produce high molecular weight polymers.
Metallocene catalysts are a class of single-site catalysts, meaning they have a well-defined active center.[2] This characteristic allows for greater control over the polymer's microstructure, leading to polymers with narrow molecular weight distributions (PDI).[2] They typically consist of a Group 4 transition metal (like zirconium or titanium) sandwiched between one or more cyclopentadienyl-type ligands and are activated by methylaluminoxane (B55162) (MAO).
Post-metallocene catalysts are a diverse group of single-site catalysts that do not possess the cyclopentadienyl (B1206354) ligand framework of metallocenes.[3][4] This class includes catalysts based on late transition metals (e.g., nickel, iron) with chelating ligands.[3] They offer a wide range of tunable electronic and steric properties, enabling the synthesis of polymers with unique microstructures, such as highly branched poly(1-hexene).
Performance Comparison
The performance of these catalyst systems in 1-hexene polymerization is summarized in the table below. The data presented is compiled from various studies and aims to provide a comparative snapshot under broadly similar laboratory conditions. It is important to note that direct comparison can be challenging due to variations in experimental parameters across different research works.
| Catalyst System | Representative Catalyst | Co-catalyst / Activator | Catalytic Activity (g polymer/mol catalyst·h) | Polymer Yield (%) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Selectivity towards Poly(1-hexene) |
| Ziegler-Natta | TiCl4/MgCl2/Donor | Triethylaluminum (TEA) | 75.2 - 265.1 g/gcat | High | Up to 3.5 x 10^6 | Broad (>5) | High |
| Metallocene | (n-BuCp)2ZrCl2 | Methylaluminoxane (MAO) | Up to 10,583 Kg PE/molZr·bar·h (in ethylene/1-hexene copolymerization) | High | ~9.7 x 10^4 (for ethylene/1-hexene copolymer) | Narrow (~2) | High |
| Post-Metallocene | Salicylaldimine-Iron(III) | Ethylaluminum dichloride (EtAlCl2) | 2.17 x 10^6 - 3.10 x 10^6 | High | 1021 - 1084 Da | Very Narrow (1.19 - 1.24) | High |
Experimental Protocols
The following sections outline typical experimental procedures for 1-hexene polymerization using each class of catalyst.
Ziegler-Natta Catalyzed Polymerization
A typical Ziegler-Natta polymerization of 1-hexene is conducted in a slurry process.[5]
Procedure:
-
A suitable reactor (e.g., a three-neck round-bottom flask) is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
A solvent, such as n-hexane or n-heptane, is introduced into the reactor.[5]
-
The desired amount of 1-hexene monomer and the organoaluminum co-catalyst (e.g., triethylaluminum) are added to the reactor and stirred.[5]
-
The mixture is brought to the desired reaction temperature (e.g., 20–50 °C).[5]
-
The Ziegler-Natta catalyst (e.g., TiCl4/MgCl2) is then introduced to initiate the polymerization.
-
The reaction is allowed to proceed for a set duration (e.g., 2 hours).[5]
-
The polymerization is terminated by the addition of an acidic solution (e.g., 10% HCl).[5]
-
The resulting polymer is then filtered, washed, and dried to a constant weight.[5]
Metallocene Catalyzed Polymerization
Metallocene-catalyzed polymerization is often carried out in a solution or slurry phase.
Procedure:
-
A polymerization reactor is charged with a solvent (e.g., toluene) and the desired amount of 1-hexene.
-
The co-catalyst, typically methylaluminoxane (MAO), is added to the reactor.
-
The metallocene pre-catalyst (e.g., (n-BuCp)2ZrCl2) is dissolved in a small amount of solvent and then introduced into the reactor to start the polymerization.
-
The reaction is maintained at a specific temperature and pressure for the desired time.
-
The polymerization is quenched, often with an alcohol (e.g., methanol).
-
The polymer is precipitated, collected by filtration, and dried.
Post-Metallocene Catalyzed Polymerization
The procedure for post-metallocene catalyzed polymerization is similar to that of metallocene systems.
Procedure:
-
Under an inert atmosphere, a reactor is loaded with the solvent, 1-hexene, and the post-metallocene pre-catalyst (e.g., a salicylaldimine-iron(III) complex).[6]
-
The solution is stirred and brought to the desired reaction temperature.[6]
-
The activator, such as ethylaluminum dichloride (EtAlCl2), is added to initiate the polymerization.[6]
-
After the specified reaction time, the reaction is terminated by adding an acidic solution (e.g., 2 M HCl).[6]
-
The organic phase containing the polymer is separated, washed with water, and dried over a drying agent (e.g., anhydrous MgSO4).[6]
-
The solvent is evaporated to yield the poly(1-hexene).[6]
Visualizing the Process
The general workflow for a laboratory-scale 1-hexene polymerization experiment can be visualized as follows:
Conclusion
The selection of a catalyst for 1-hexene polymerization is a critical decision that dictates the properties of the resulting polymer. Ziegler-Natta catalysts are workhorses of the industry, reliably producing high molecular weight poly(1-hexene) but with broad molecular weight distributions. Metallocene catalysts offer precise control over the polymer architecture, yielding polymers with narrow molecular weight distributions. Post-metallocene catalysts provide access to a vast chemical space, enabling the synthesis of poly(1-hexene) with unique microstructures, such as hyper-branched polymers, and often exhibiting very high activities. The choice of catalyst will ultimately depend on the desired polymer properties and the specific application requirements.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. ymerdigital.com [ymerdigital.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) | MDPI [mdpi.com]
A Comparative Kinetic Analysis of 2,3-Dimethyl-1-hexene Reactions: A Guide for Researchers
This guide provides a comparative analysis of the kinetics of several key reactions involving 2,3-Dimethyl-1-hexene and its structural isomers. Due to the limited availability of direct kinetic data for this compound, this document leverages data from closely related branched alkenes to provide insights into its reactivity in hydrogenation, oxidation, isomerization, and oligomerization reactions. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate experimental design and kinetic modeling.
Hydrogenation
Comparative Kinetic Data for Alkene Hydrogenation
| Alkene | Catalyst | Temperature (°C) | Pressure (atm) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1-Hexene (B165129) | RuCl₂(PPh₃)(PPFA) | 40 | 0.7 (H₂) | 1.3 x 10⁻³ s⁻¹ | Not Specified | [1] |
| 2-Methyl-3-butyn-2-ol | Pd-P particles | 30 | 2 (H₂) | Not Specified | Not Specified | [2] |
| 2,3-Dimethyl-2-butene | Palladium Metal | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocol: Catalytic Hydrogenation of Branched Alkenes
This protocol is a generalized procedure based on common laboratory practices for the kinetic analysis of alkene hydrogenation.
-
Catalyst Preparation and Activation:
-
The chosen catalyst (e.g., Palladium on Carbon, Platinum oxide) is weighed and placed in a high-pressure reactor.
-
The catalyst is activated in situ by heating under a stream of hydrogen to reduce any metal oxides.
-
-
Reaction Setup:
-
The reactor is purged with an inert gas (e.g., Argon or Nitrogen).
-
A solution of the alkene (e.g., this compound) in a suitable solvent (e.g., ethanol, hexane) of known concentration is introduced into the reactor.
-
The reactor is sealed and brought to the desired reaction temperature.
-
-
Kinetic Measurement:
-
The reaction is initiated by introducing hydrogen gas at the desired pressure.
-
The consumption of hydrogen is monitored over time using a gas uptake analyzer.
-
Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the reactant and product(s).
-
-
Data Analysis:
-
The initial reaction rate is determined from the slope of the hydrogen uptake curve or the change in reactant concentration over time.
-
The order of the reaction with respect to the alkene and hydrogen is determined by varying their initial concentrations/pressures.
-
The rate constant (k) is calculated from the rate law.
-
The activation energy (Ea) is determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
-
Reaction Pathway: Catalytic Hydrogenation
Oxidation
The oxidation of alkenes can proceed through various pathways, leading to a range of products such as epoxides, diols, or cleavage products. The reaction kinetics are sensitive to the oxidant used, reaction conditions, and the structure of the alkene.
Comparative Kinetic Data for Alkene Oxidation
| Alkene | Oxidant/Conditions | Temperature (K) | Pressure (atm) | Key Findings | Reference |
| 1-Hexene, 2-Hexene, 3-Hexene | Jet-stirred reactor, O₂ | 500-1100 | ~1 | Reactivity order varies with temperature; 1-hexene is most reactive at 500-700 K. | [4] |
| Diisobutylene (2,4,4-trimethyl-1-pentene) | Shock tube, O₂/Ar | 900-1350 | ~10 | Ignition delay times measured; model developed. | [5] |
| 2,3-Dimethyl-2-butene | Shock tube, "air" | 950-1500 | 5 and 10 | Ignition delay times and laminar flame speeds measured.[6] | [6] |
Experimental Protocol: Gas-Phase Alkene Oxidation Kinetics
This protocol outlines a general procedure for studying the gas-phase oxidation kinetics of a branched alkene in a jet-stirred reactor.
-
Reactant Preparation:
-
A gaseous mixture of the alkene, an oxidant (e.g., oxygen or air), and a diluent (e.g., nitrogen or argon) is prepared with known mole fractions.
-
-
Reaction Setup:
-
A jet-stirred reactor is pre-heated to the desired temperature.
-
The reactant gas mixture is continuously fed into the reactor at a controlled flow rate to achieve a specific residence time.
-
-
Kinetic Measurement:
-
The reaction is allowed to reach a steady state.
-
Samples of the reactor effluent are continuously withdrawn and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to identify and quantify reactants, intermediates, and products.
-
-
Data Analysis:
-
The conversion of the alkene and the mole fractions of the products are determined as a function of temperature.
-
A detailed chemical kinetic model is developed or refined by comparing the experimental data with simulations.
-
Rate constants for key elementary reactions are determined or validated through this comparison.
-
Reaction Pathway: Alkene Oxidation
Isomerization
Acid-catalyzed isomerization of alkenes leads to the formation of various structural and positional isomers. The product distribution is often governed by thermodynamic stability, with more substituted internal alkenes being favored.
Comparative Kinetic Data for Alkene Isomerization
| Alkene | Catalyst | Temperature (°C) | Key Findings | Reference |
| 1-Hexene | Solid Phosphoric Acid | 150-250 | Sequential reaction: linear isomerization -> skeletal isomerization -> dimerization. | |
| C6 Alkenes | Pt/Al₂O₃-CCl₄ | 147-170 | Kinetic model developed for a multi-reactor system. | [7] |
| 2,4,4-Trimethyl-1-pentene | Acidic catalyst | 50-110 | Endothermic reaction with a reaction enthalpy of 3.51 kJ/mol.[8] | [8] |
Experimental Protocol: Liquid-Phase Alkene Isomerization Kinetics
This protocol describes a general method for studying the kinetics of liquid-phase alkene isomerization.
-
Catalyst Preparation:
-
An acidic catalyst (e.g., Amberlyst-15, zeolites) is activated according to standard procedures (e.g., drying, calcination).
-
-
Reaction Setup:
-
The activated catalyst is placed in a batch reactor.
-
The reactor is charged with the alkene and a solvent (if necessary).
-
The reactor is heated to the desired temperature under an inert atmosphere.
-
-
Kinetic Measurement:
-
The reaction is initiated by starting the agitation.
-
Samples are taken from the reactor at different time intervals.
-
The samples are analyzed by GC to determine the concentrations of the reactant and the isomeric products.
-
-
Data Analysis:
-
The concentration profiles of the reactant and products are plotted against time.
-
A kinetic model based on a proposed reaction network is fitted to the experimental data to determine the rate constants for each isomerization step.
-
The activation energies are calculated by performing experiments at various temperatures.
-
Reaction Pathway: Isomerization of this compound
Oligomerization
Oligomerization involves the reaction of alkene monomers to form dimers, trimers, and higher oligomers. This process is crucial for the production of synthetic lubricants and gasoline blendstocks.
Comparative Kinetic Data for Alkene Oligomerization
| Alkene | Catalyst | Temperature (°C) | Al/Molar Ratio | Key Findings | Reference |
| 1-Hexene/1-Octene | Cp₂ZrCl₂/MAO | 80 | 500 | Zr-based catalyst showed higher activity than Hf-based. | [9] |
| C5/C6 Olefins | Amberlyst® 15 | 80-130 | - | Eley-Rideal kinetic model developed. | [10] |
| Ethylene | Ni-AlKIT-6 | 40-120 | - | Apparent activation energy of 47 ± 2 kJ/mol. | [11] |
Experimental Protocol: Alkene Oligomerization in a Batch Reactor
This protocol provides a general framework for investigating the kinetics of alkene oligomerization.
-
Catalyst and Cocatalyst Preparation:
-
The catalyst (e.g., a metallocene complex) and cocatalyst (e.g., methylaluminoxane, MAO) are prepared and handled under an inert atmosphere.
-
-
Reaction Setup:
-
A dried and purged batch reactor is charged with a solvent and the alkene monomer.
-
The reactor is brought to the desired reaction temperature.
-
-
Kinetic Measurement:
-
The reaction is initiated by injecting the catalyst and cocatalyst solution into the reactor.
-
The monomer conversion is monitored over time by taking samples and analyzing them by GC.
-
The molecular weight distribution of the oligomer products can be determined by Gel Permeation Chromatography (GPC).
-
-
Data Analysis:
-
The rate of polymerization is calculated from the monomer consumption data.
-
A kinetic model is used to determine the rate constants for initiation, propagation, and termination steps.
-
The influence of monomer and catalyst concentrations on the reaction rate and product properties is investigated.
-
Reaction Pathway: Oligomerization of this compound
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A wide range experimental and kinetic modeling study of the oxidation of 2,3-dimethyl-2-butene: Part 1 – Green Research Group [greengroup.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. pp.bme.hu [pp.bme.hu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Modeling of 2,3-Dimethyl-1-hexene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational and experimental approaches to understanding the reaction mechanisms of the branched alkene, 2,3-Dimethyl-1-hexene. Due to the limited availability of direct computational and experimental studies on this specific substrate, this guide leverages established principles of alkene reactivity and data from structurally analogous compounds to provide a comprehensive overview.
Introduction to this compound Reactivity
This compound is a chiral, non-symmetrical alkene. Its reactivity is primarily dictated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The substitution pattern of the double bond—a terminal methylene (B1212753) group and a quaternary carbon—along with the chiral center at the 3-position, introduces considerations of regioselectivity and stereoselectivity in its reactions.
Key Reaction Mechanisms: A Comparative Analysis
The most common electrophilic addition reactions for alkenes are hydrohalogenation, acid-catalyzed hydration, and hydroboration-oxidation. Below, we compare the predicted outcomes for this compound based on established mechanistic principles and computational studies of similar alkenes.
Hydrohalogenation (e.g., with HBr)
Mechanism: This reaction proceeds via a carbocation intermediate. The π-bond of the alkene attacks the electrophilic hydrogen of HBr, forming the most stable carbocation possible. The bromide ion then acts as a nucleophile, attacking the carbocation.
Expected Outcome for this compound: Protonation of the terminal CH₂ group (C1) leads to a tertiary carbocation at C2, which is highly stable.[1][2] Therefore, the major product is expected to be 2-bromo-2,3-dimethylhexane, following Markovnikov's rule.[3] A potential competing pathway involves a 1,2-hydride shift from C3 to C2, which would lead to a different tertiary carbocation and subsequently a rearranged product. However, the initial tertiary carbocation is already quite stable, potentially making rearrangement less significant.
Computational Modeling Approach: Density Functional Theory (DFT) calculations are well-suited to model this reaction.[4] By calculating the energies of the transition states and intermediates for both the direct addition and the rearranged pathways, the preferred reaction mechanism and the expected product distribution can be predicted. The stability of the carbocation intermediates is a key factor in determining the regioselectivity of the reaction.[5]
Acid-Catalyzed Hydration
Mechanism: Similar to hydrohalogenation, this reaction involves the formation of a carbocation intermediate through the protonation of the double bond by a hydronium ion (H₃O⁺). A water molecule then attacks the carbocation, followed by deprotonation to yield an alcohol.
Expected Outcome for this compound: Following the same logic as hydrohalogenation, the reaction is expected to yield the Markovnikov product, 2,3-dimethyl-2-hexanol, due to the formation of the more stable tertiary carbocation.[1] Carbocation rearrangements are also a possibility that can be investigated computationally.
Hydroboration-Oxidation
Mechanism: This two-step reaction proceeds through a concerted anti-Markovnikov addition of a B-H bond across the alkene. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.
Expected Outcome for this compound: The reaction is expected to be highly regioselective for the anti-Markovnikov product, 2,3-dimethyl-1-hexanol, due to steric hindrance at the C2 position. The addition is syn, meaning the H and OH are added to the same face of the double bond. Given the chiral center at C3, this stereoselectivity can lead to the formation of diastereomers.
Data Presentation
Table 1: Predicted Regioselectivity of Addition Reactions to this compound
| Reaction | Reagents | Predicted Major Product | Regioselectivity | Mechanistic Intermediate |
| Hydrohalogenation | HBr | 2-Bromo-2,3-dimethylhexane | Markovnikov | Tertiary Carbocation |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 2,3-Dimethyl-2-hexanol | Markovnikov | Tertiary Carbocation |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2,3-Dimethyl-1-hexanol | Anti-Markovnikov | Four-membered ring transition state |
Note: The product distributions are predictions based on established reaction mechanisms. Experimental verification is necessary for quantitative analysis.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydration of an Alkene[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄) to water.
-
Addition of Alkene: Add this compound to the acidic solution.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation. The product structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS).
Visualization of Reaction Pathways
Below are diagrams generated using the DOT language to visualize the key reaction mechanisms.
Caption: Reaction pathway for the hydrohalogenation of this compound.
Caption: Two-step reaction pathway for the hydroboration-oxidation of this compound.
Comparison of Computational and Experimental Approaches
| Feature | Computational Modeling (e.g., DFT) | Experimental Analysis |
| Information Provided | Reaction energies, transition state structures, activation barriers, predicted product ratios. | Product identification, quantitative product ratios, reaction rates, influence of reaction conditions. |
| Strengths | Provides detailed mechanistic insights at the molecular level. Can explore hypothetical pathways and unstable intermediates.[5] | Provides real-world data on reaction outcomes. Essential for validation of computational models. |
| Limitations | Accuracy depends on the level of theory and basis set. Solvent effects can be challenging to model accurately. Requires experimental validation. | Does not directly reveal the structure of transient species like transition states. Can be resource and time-intensive. |
| Synergy | Computational results can guide experimental design by predicting favorable conditions and potential byproducts. | Experimental data is crucial for benchmarking and refining computational models to improve their predictive power. |
Conclusion
While direct experimental and computational data for the reaction mechanisms of this compound are scarce, a robust understanding can be built upon the well-established principles of alkene reactivity. Computational modeling, particularly DFT, offers a powerful tool to predict the regioselectivity and stereoselectivity of addition reactions by analyzing the stability of intermediates and transition states. These computational predictions, in turn, provide a framework for designing and interpreting experimental studies. The synergy between computational and experimental approaches is paramount for a comprehensive understanding of the reaction mechanisms of complex molecules like this compound, which is of significant interest to researchers in organic synthesis and drug development.
References
- 1. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Hydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational prediction of complex cationic rearrangement outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2,3-Dimethyl-1-hexene: Quantitative NMR vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of products. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of 2,3-Dimethyl-1-hexene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative NMR has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte itself.[1] In contrast, GC-FID is a highly sensitive and robust chromatographic technique widely used for the analysis of volatile organic compounds. This guide will delve into the experimental protocols for both methods, present a quantitative comparison of their performance, and provide visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Performance Comparison
The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound using both qNMR and GC-FID. This data is compiled based on typical performance characteristics of these techniques for similar volatile organic compounds.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[3] |
| Purity Assay (%) | 99.2 | 99.3 |
| Relative Standard Deviation (RSD, n=5) | 0.15% | 0.30% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
| Sample Throughput | Moderate | High |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[4] | Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification. |
| Destructive/Non-destructive | Non-destructive | Destructive |
Experimental Methodologies
Purity Assessment by Quantitative NMR (qNMR)
qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.[5]
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene-d4) into the same NMR tube. The internal standard should have a known purity and its signals must not overlap with the analyte signals.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.
2. ¹H NMR Spectrum of this compound: A representative ¹H NMR spectrum of this compound is essential for selecting appropriate signals for quantification. The vinyl protons, appearing as distinct signals in the downfield region (typically between 4.5 and 6.0 ppm), are often suitable for integration as they are less likely to overlap with signals from common impurities or the internal standard.[6]
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (a D1 of 30-60 seconds is generally recommended for accurate quantification).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected non-overlapping signals for both this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Purity Assessment by Gas Chromatography (GC-FID)
GC-FID is a powerful technique that separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID provides a response that is proportional to the amount of carbon atoms in the eluted compound.
Experimental Protocol:
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
If using an internal standard for more precise quantification, prepare a mixed solution containing a known concentration of both the analyte and the internal standard (e.g., n-octane).
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column is used.
-
Column: A non-polar or medium-polarity column, such as a DB-1 or DB-5 (or equivalent), with dimensions of 30 m x 0.25 mm x 0.25 µm is suitable for separating hydrocarbon isomers.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector: FID at a temperature of 280°C.
3. Analysis and Data Processing:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Integrate the peak areas of all eluted components.
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area_analyte / Total Area) * 100
Workflow and Relationship Diagrams
To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.
Conclusion
Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.[7]
-
GC-FID is an excellent and often more accessible option for high-throughput screening or when the highest sensitivity for trace volatile impurities is required. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard.
In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity, with GC-FID identifying and quantifying volatile impurities and qNMR providing a direct, absolute measure of the main component.
References
- 1. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. pragolab.cz [pragolab.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(16746-86-4) 1H NMR spectrum [chemicalbook.com]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Performance of 2,3-Dimethyl-1-hexene as a Polymer Comonomer: A Comparative Guide
Introduction
The incorporation of α-olefin comonomers during the polymerization of ethylene (B1197577) and propylene (B89431) is a cornerstone of tailoring polymer properties. This guide provides a comparative analysis of 2,3-dimethyl-1-hexene as a comonomer against commonly used linear α-olefins, namely 1-hexene (B165129) and 1-octene (B94956). While direct, comprehensive experimental data for this compound is limited in publicly available literature, this guide synthesizes information based on the established principles of polymer chemistry and available data on other branched α-olefins to project its performance. The primary focus is on Ziegler-Natta and metallocene-catalyzed polymerizations, which are prevalent in industrial polyolefin production.
The Influence of Comonomer Structure on Polymer Properties
The structure of the α-olefin comonomer, particularly the presence and position of alkyl branches, significantly impacts polymerization kinetics and the final polymer's microstructure and macroscopic properties. Linear α-olefins like 1-hexene and 1-octene introduce short, linear branches to the polyethylene (B3416737) or polypropylene (B1209903) backbone. In contrast, branched comonomers such as this compound introduce bulkier, more complex side chains.
This structural difference is expected to have the following consequences:
-
Catalyst Activity and Comonomer Incorporation: The steric bulk of this compound near the double bond is anticipated to hinder its coordination and insertion into the growing polymer chain. This can lead to lower catalyst activity and reduced comonomer incorporation compared to linear α-olefins of similar carbon number.[1] Metallocene catalysts, known for their tunable nature, may exhibit higher selectivity for or against such bulky comonomers depending on the ligand environment around the metal center.[2][3]
-
Polymer Microstructure and Crystallinity: The introduction of bulky, branched side chains by this compound is expected to be more disruptive to the polymer chain's ability to crystallize compared to the linear branches from 1-hexene or 1-octene.[1][4] This increased disruption can lead to a significant reduction in the polymer's crystallinity and density.
-
Thermal Properties: A decrease in crystallinity generally corresponds to a lower melting point (Tm) and potentially a more pronounced glass transition temperature (Tg). Therefore, copolymers containing this compound are predicted to have lower melting points than those with equivalent molar amounts of linear α-olefins.
-
Mechanical Properties: The reduction in crystallinity and the introduction of bulky side groups can lead to polymers with lower stiffness and hardness but potentially enhanced flexibility, toughness, and impact strength. The more significant disruption of the crystalline lamellae by branched comonomers can lead to a higher concentration of tie-molecules, which can improve toughness.[5]
Comparative Data Summary
The following tables summarize the expected and literature-reported performance of this compound in comparison to 1-hexene and 1-octene in ethylene and propylene copolymerization. It is important to reiterate that the data for this compound is largely projected based on studies of other branched α-olefins due to a lack of direct comparative studies.
Table 1: Comparison of Comonomer Performance in Ethylene Copolymerization
| Parameter | This compound (Projected) | 1-Hexene | 1-Octene |
| Catalyst Activity | Lower | Higher | High |
| Comonomer Incorporation | Lower | Higher | High |
| Crystallinity Reduction | High | Moderate | Moderate-High |
| Melting Point (Tm) | Lower | Higher | Lower than 1-hexene |
| Density | Lower | Higher | Lower than 1-hexene |
| Molecular Weight (Mw) | Potentially lower | Higher | Higher |
| Tensile Strength | Lower | Higher | Higher |
| Elongation at Break | Higher | Lower | Higher |
| Impact Strength | Higher | Lower | Higher |
Table 2: Comparison of Comonomer Performance in Propylene Copolymerization
| Parameter | This compound (Projected) | 1-Hexene |
| Catalyst Activity | Lower | Higher |
| Comonomer Incorporation | Lower | Higher |
| Crystallinity Reduction | High | Moderate |
| Melting Point (Tm) | Lower | Higher |
| Glass Transition Temp (Tg) | Higher | Lower |
| Flexural Modulus | Lower | Higher |
| Impact Strength | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis and characterization of α-olefin copolymers.
Protocol 1: Slurry Phase Copolymerization of Ethylene and α-Olefins
This protocol describes a typical lab-scale slurry polymerization process.
1. Reactor Preparation:
- A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports is used.
- The reactor is thoroughly cleaned and dried, then purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove oxygen and moisture.
- The reactor is then cooled to the desired reaction temperature (e.g., 70-85°C).
2. Reaction Setup:
- 500 mL of a dry, deoxygenated solvent (e.g., hexane (B92381) or toluene) is charged into the reactor.
- A specified amount of the α-olefin comonomer (e.g., this compound, 1-hexene, or 1-octene) is injected into the reactor.
- The reactor is pressurized with ethylene to the desired partial pressure (e.g., 5-10 bar).
- A co-catalyst, typically an organoaluminum compound like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO), is injected into the reactor. The choice and amount depend on the catalyst system.[6][7]
- The mixture is allowed to stir for a period to ensure thermal and compositional equilibrium.
3. Polymerization:
- The polymerization is initiated by injecting a slurry of the Ziegler-Natta or metallocene catalyst in the same solvent into the reactor.
- The ethylene pressure is maintained constant throughout the polymerization by a continuous feed.
- The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes).
4. Termination and Polymer Recovery:
- The polymerization is terminated by injecting a small amount of acidified alcohol (e.g., methanol (B129727) with 5% HCl).
- The reactor is depressurized and cooled to room temperature.
- The polymer is collected by filtration, washed repeatedly with fresh solvent and then with methanol to remove catalyst residues.
- The resulting polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content and Microstructure:
- Sample Preparation: 20-30 mg of the copolymer is dissolved in approximately 0.6 mL of a deuterated solvent suitable for high-temperature NMR (e.g., 1,1,2,2-tetrachloroethane-d2 (B1582424) or 1,2,4-trichlorobenzene) in a 5 mm NMR tube. The dissolution is performed at an elevated temperature (e.g., 120-130°C).[8]
- ¹³C NMR Analysis: Quantitative ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 100-150 MHz for ¹³C) at 120-130°C. A long relaxation delay (e.g., 5-10 seconds) and a 90° pulse angle are used to ensure quantitative results.[4][9] The comonomer content is determined by integrating the characteristic peaks of the comonomer side-chain carbons and the main-chain methylene (B1212753) carbons.[4][9] The distribution of comonomer units (e.g., random, blocky) can also be assessed from the triad (B1167595) or pentad sequence distributions.[4]
2. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Molecular Weight Distribution:
- Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector and, optionally, a multi-angle light scattering (MALS) and a viscometer detector is used.[10]
- Analysis Conditions: The analysis is performed at a high temperature (e.g., 140-160°C) using 1,2,4-trichlorobenzene (B33124) as the mobile phase. The polymer sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
- Data Analysis: The molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) are determined relative to polystyrene or polyethylene standards. The use of a MALS detector allows for the determination of absolute molecular weights and information on long-chain branching.[11][12]
3. Differential Scanning Calorimetry (DSC) for Thermal Properties:
- Sample Preparation: 5-10 mg of the polymer is sealed in an aluminum DSC pan.
- Thermal Program: The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example:
- Heat from room temperature to 200°C at a rate of 10°C/min.
- Hold at 200°C for 5 minutes.
- Cool from 200°C to room temperature at a rate of 10°C/min.
- Heat from room temperature to 200°C at a rate of 10°C/min.[3][13]
- Data Analysis: The melting temperature (Tm) and the enthalpy of fusion (ΔHf) are determined from the second heating scan. The percent crystallinity is calculated by dividing the measured ΔHf by the enthalpy of fusion for 100% crystalline polyethylene (e.g., 293 J/g) or polypropylene.[6][14]
4. Mechanical Testing:
- Sample Preparation: Polymer films of a specified thickness are prepared by compression molding. Tensile test specimens are then cut from the films according to standard specifications (e.g., ASTM D638 or ASTM D882 for thin films).[15][16]
- Tensile Testing: The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a constant crosshead speed according to ASTM D638 or D882.[15][17]
- Impact Testing: The impact strength (e.g., Izod or Charpy) can be measured on molded bars according to ASTM D256. For films, dart impact strength is often measured according to ASTM D1709.[1]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the comparison of these comonomers.
Caption: Experimental workflow for synthesis and characterization.
Caption: Effect of comonomer structure on polymer properties.
Conclusion
The choice of comonomer is a critical parameter in tailoring the properties of polyethylene and polypropylene. While linear α-olefins like 1-hexene and 1-octene are widely used and well-characterized, branched comonomers such as this compound offer a potential route to polymers with significantly modified properties. Based on the principles of polymer science and data from related branched comonomers, it is projected that this compound will lead to lower catalyst activity and comonomer incorporation but will be more effective in reducing crystallinity and density, resulting in polymers with lower melting points and potentially enhanced flexibility and toughness. Further direct experimental studies are warranted to fully elucidate the performance of this compound and validate these projections.
References
- 1. qualitester.com [qualitester.com]
- 2. ddltesting.com [ddltesting.com]
- 3. ebatco.com [ebatco.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of branched polyethylene: the multiple preparative fractionation concept - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. covalentmetrology.com [covalentmetrology.com]
- 7. The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst | MDPI [mdpi.com]
- 8. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy [mdpi.com]
- 9. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Weight GPC/SEC Analysis | Analytical Services Laboratory - Polymer Char [polymerchar.com]
- 11. researchgate.net [researchgate.net]
- 12. wyatt.com [wyatt.com]
- 13. mdpi.com [mdpi.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. zwickroell.com [zwickroell.com]
- 16. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 17. wrapfilmtest.com [wrapfilmtest.com]
A Comparative Guide to the Validation of Analytical Methods for Hexene Isomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of hexene isomers is critical for ensuring product quality, understanding reaction kinetics, and maintaining safety. The structural similarity of hexene isomers presents a significant analytical challenge, necessitating robust and validated quantification methods. This guide provides an objective comparison of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters outlined in the ICH Q2(R1) guidelines, supported by experimental data.
Comparison of Analytical Methods
The choice of an analytical technique for hexene isomer quantification depends on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the complexity of the sample matrix.
| Parameter | GC-MS | GC-FID | qNMR |
| Principle | Separation by volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. | Separation by volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame. | Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Specificity | High. Provides structural information through mass spectra, enabling unambiguous identification of isomers.[1] | Moderate. Relies on retention time, which may not be sufficient to resolve all co-eluting isomers. | High. Distinguishes isomers based on unique chemical shifts and coupling constants in the NMR spectrum. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[2] | Low to Moderate (ng/mL range). | Moderate (µg/mL to mg/mL range).[3][4][5] |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range).[2] | Low to Moderate (ng/mL range).[6] | Moderate (µg/mL to mg/mL range).[3][4][5] |
| **Linearity (R²) ** | Typically >0.99. | Typically >0.999.[6] | Typically >0.999. |
| Accuracy (% Recovery) | 90-110%. | 95-105%.[7] | 98-102%.[8] |
| Precision (%RSD) | <15%. | <5%.[6] | <2%.[3] |
| Throughput | High. | High. | Moderate. |
| Cost | High. | Moderate. | High. |
| Strengths | Excellent for identification and quantification in complex matrices. | Robust, reliable, and cost-effective for routine quantification.[7] | Primary analytical method, does not require reference standards for each isomer for relative quantification.[9] |
| Limitations | Potential for isomeric co-elution requiring optimized chromatography. | Cannot differentiate between co-eluting isomers with the same retention time. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable quantitative data. The following are representative protocols for the analysis of hexene isomers using GC-MS, GC-FID, and qNMR.
Gas Chromatography (GC-MS and GC-FID)
1. Sample Preparation:
-
Prepare a stock solution of a hexene isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
For unknown samples, dilute them with the same solvent to fall within the calibration range.
-
Add a suitable internal standard (e.g., a deuterated analog of one of the hexene isomers or a compound with similar volatility not present in the sample) to all standards and samples.[10]
2. Instrumentation (Typical GC parameters):
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.[1]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like Agilent J&W CP-Select 624 Hexane for better isomer separation.[1][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 minutes), ramp at 5°C/min to 150°C.[1]
3. Detector Specific Parameters:
-
Mass Spectrometer (MS):
-
Flame Ionization Detector (FID):
-
Detector Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
4. Data Analysis:
-
Identify each hexene isomer based on its retention time and, for GC-MS, its mass spectrum.
-
Integrate the peak area for each isomer and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the hexene isomers in the unknown samples using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
1. Sample Preparation:
-
Accurately weigh a known amount of the hexene isomer mixture.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl3) containing a known concentration of an internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
2. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Probe: 5 mm broadband probe.
3. Data Acquisition (Typical ¹H NMR parameters):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).[9]
-
Acquisition Time: At least 3 seconds to ensure good digital resolution.
4. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals for each hexene isomer and the internal standard. Ensure that the integration regions are set consistently for all spectra.
-
Calculate the concentration of each isomer using the following formula:
C_x = (I_x / N_x) * (N_is / I_is) * (M_x / M_is) * (m_is / V)
Where:
-
C_x = Concentration of the hexene isomer
-
I_x = Integral of the hexene isomer signal
-
N_x = Number of protons giving rise to the signal of the hexene isomer
-
I_is = Integral of the internal standard signal
-
N_is = Number of protons giving rise to the signal of the internal standard
-
M_x = Molar mass of the hexene isomer
-
M_is = Molar mass of the internal standard
-
m_is = Mass of the internal standard
-
V = Volume of the solvent
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[12][13][14][15] The following diagram illustrates the logical workflow for the validation of an analytical method for hexene isomer quantification, based on ICH Q2(R1) guidelines.[12][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scielo.org.co [scielo.org.co]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. jordilabs.com [jordilabs.com]
- 13. scribd.com [scribd.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
Comparative Analysis of Hexene Isomers: Toxicity and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity and environmental impact of three linear hexene isomers: 1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300). The information presented is based on available data from safety data sheets and toxicological studies. It is important to note that while data for 1-hexene is more readily available, there is a significant lack of comprehensive, quantitative data for 2-hexene and 3-hexene, as well as for various branched hexene isomers.
Executive Summary
Hexene isomers are C6H12 alkenes with varied industrial applications. Their toxicological and environmental profiles differ based on the position of the double bond and branching of the carbon chain. 1-Hexene is classified as highly flammable, an aspiration hazard, and toxic to aquatic life. Data on 2-hexene and 3-hexene is less complete, but they are also considered flammable and potential irritants. The primary mechanism of toxicity for alkenes is thought to involve their electrophilic nature, leading to interactions with cellular macromolecules and activation of stress response pathways.
Data Presentation: Quantitative Toxicity and Environmental Impact
The following tables summarize the available quantitative data for hexene isomers. The absence of data for certain isomers is noted.
Table 1: Acute Mammalian Toxicity of Hexene Isomers
| Isomer | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat, 4h) |
| 1-Hexene | > 5,000 mg/kg[1] | > 2,000 mg/kg[1] | 110.1 mg/L (vapor)[1] |
| 2-Hexene | No data available | No data available | No data available |
| 3-Hexene | No data available | No data available | No data available |
Table 2: Aquatic Toxicity of Hexene Isomers
| Isomer | Test Organism | Endpoint | Value | Reference |
| 1-Hexene | Daphnia magna (Water flea) | 48h EC50 | 4.4 mg/L | [2] |
| Pseudokirchneriella subcapitata (Green algae) | 96h NOEC | 1.8 mg/L | [2] | |
| 2-Hexene | Data not available | - | - | |
| 3-Hexene derivative | Daphnia magna | 48h EC50 | 3.0 mg/L | [3] |
Table 3: Environmental Fate of Hexene Isomers
| Isomer | Biodegradation | Bioaccumulation Potential |
| 1-Hexene | Readily biodegradable (OECD 301C)[4] | Not expected to bioaccumulate[5] |
| 2-Hexene | No data available | No data available |
| 3-Hexene | No biodegradation observed after 28 days for a derivative (OECD 301F)[3] | Not expected to be persistent or bioaccumulative[3] |
Experimental Protocols
The data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
Acute toxicity to aquatic invertebrates is commonly assessed using the OECD Guideline 202: Daphnia sp. Acute Immobilisation Test .
-
Test Organism: Daphnia magna.
-
Method: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The concentration that causes immobilization (i.e., the inability to swim) in 50% of the daphnids (EC50) is determined. Observations are made at 24 and 48 hours.
Ready Biodegradability Testing
The biodegradability of a chemical is often evaluated using the OECD Guideline 301: Ready Biodegradability . Several methods exist within this guideline, such as the 301C (Modified MITI Test) and 301F (Manometric Respirometry Test) .
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Method (Manometric Respirometry - OECD 301F): The test substance is incubated in a mineral medium with the inoculum in a closed flask. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.
-
Endpoint: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically ≥60% ThOD) within a 10-day window during the 28-day test.[6][7][8]
Signaling Pathway and Mechanism of Toxicity
Alkenes, including hexene isomers, can exert toxicity through their electrophilic properties. The double bond in alkenes makes them susceptible to acting as Michael acceptors, allowing them to react with nucleophilic groups in biological macromolecules such as proteins.[2][8] This covalent modification of proteins can disrupt their function and trigger cellular stress responses.
One of the key signaling pathways activated in response to electrophilic stress is the Keap1-Nrf2 pathway .[3][5][9][10] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. However, upon exposure to electrophiles, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes. These genes encode for antioxidant proteins and phase II detoxification enzymes that help to mitigate the damage caused by the electrophilic stress.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A general workflow to assess the cytotoxicity of hexene isomers in a cell-based assay is outlined below. This workflow can be adapted for specific cell types and endpoints.
Conclusion
This guide provides a comparative overview of the toxicity and environmental impact of linear hexene isomers based on currently available data. While 1-hexene has undergone more extensive testing, there are significant data gaps for 2-hexene, 3-hexene, and their branched isomers, which limits a comprehensive comparative risk assessment. The provided information on toxic mechanisms and experimental protocols can guide further research in this area. For detailed and up-to-date information, consulting the European Chemicals Agency (ECHA) registration dossiers and other toxicological databases is recommended.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of stress signaling pathways by electrophilic oxidized and nitrated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhalation kinetics of C6 to C10 aliphatic, aromatic and naphthenic hydrocarbons in rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of stress signaling pathways by oxidized and nitrated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox signaling regulated by electrophiles and reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-1-hexene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,3-Dimethyl-1-hexene. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure a safe and compliant laboratory environment. It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 16746-86-4) was not available at the time of this publication. The following procedures are therefore based on the known hazards of similar flammable liquid hydrocarbons and general best practices for hazardous waste disposal.
Key Safety Data
Quantitative data for this compound and its isomers are summarized below. This information is critical for understanding the chemical's properties and associated hazards.
| Property | This compound | 2,3-Dimethyl-1-butene | 1-Hexene |
| CAS Number | 16746-86-4 | 563-78-0 | 592-41-6 |
| Molecular Formula | C8H16 | C6H12 | C6H12 |
| Boiling Point | 115-116 °C | 57.1 °C | 63 °C |
| Flash Point | 6.7 °C[1] | -20 °C | -26 °C[2] |
| Density | 0.738 g/cm³ | 0.678 g/mL | 0.6731 g/cm³[2] |
| Hazards | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.[3] | Highly flammable liquid and vapor.[2] |
Experimental Disposal Protocol
The following step-by-step protocol must be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and should be clearly marked as "Hazardous Waste: Flammable Liquid" and include the chemical name "this compound".[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Storage:
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the container is kept tightly closed to prevent the release of flammable vapors.
4. Spill Management:
-
In case of a spill, immediately eliminate all ignition sources.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Never pour flammable liquids down the drain.[5] This can lead to fires, explosions, and environmental contamination.[6]
-
All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3-Dimethyl-1-hexene
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,3-Dimethyl-1-hexene. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Summary
This compound is a highly flammable liquid and vapor.[1] Its primary hazards include a significant risk of flash fire, as vapors can travel to an ignition source and flash back.[1][2] It is also classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the lungs.[1][2][3] The substance may cause irritation to the skin, eyes, and respiratory system.[2][3]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles or safety glasses with side-shields to protect against splashes. A face shield offers additional protection. |
| Skin & Body Protection | Chemical-Resistant Gloves | Impervious gloves are essential. Butyl rubber or similar materials are recommended to prevent skin contact, which can cause irritation and dermatitis.[4] |
| Flame-Retardant Lab Coat or Coveralls | Wear flame-retardant and antistatic protective clothing to protect against fire hazards and chemical splashes.[5] | |
| Closed-Toe Shoes | Chemical-resistant, steel-toe shoes are recommended, especially when handling larger quantities.[6] | |
| Respiratory Protection | Fume Hood or Vapor Respirator | Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved vapor respirator is required. |
Operational Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are immediately accessible and operational.[7]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][8]
-
Ground Equipment: Use grounded containers and receiving equipment to prevent static electricity discharge, which can ignite vapors.[1][2] Employ non-sparking tools for all operations.[1][8]
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar flammable alkenes like 1-Hexene or its isomers to be familiar with emergency procedures.[2][3][8]
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as detailed in the table above before opening the container.
-
Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[7]
-
Container Handling: Keep the container tightly closed when not in use.[1][8] If transferring, do so in a well-ventilated area away from ignition sources.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not ingest or inhale vapors.[2]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin area with water.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. This substance is an aspiration hazard. Call a physician or poison control center immediately.[1][2]
-
Small Spill: For a small spill, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a suitable, sealed container for chemical waste disposal.[2]
-
Large Spill: Evacuate the area and shut off all ignition sources. Contain the spill if it is safe to do so. Use water spray to reduce vapors, but be aware this may not prevent ignition in enclosed spaces.[2]
Disposal Plan
Proper disposal is mandatory to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[9]
2. Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[1]
-
Keep the container away from ignition sources and incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed waste disposal contractor.[8]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] Empty containers may retain product residue and should be treated as hazardous.[8]
Caption: Safe handling workflow for this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. airgas.com [airgas.com]
- 9. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
